1-(2,2-Dimethylpropyl)piperidin-3-ol
Description
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-5-9(12)7-11/h9,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMOPHADTQUXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Mechanism of Action of 1-(2,2-Dimethylpropyl)piperidin-3-ol: A Technical Guide to S1R Modulation and Intracellular Calcium Homeostasis
Executive Summary
As drug discovery pivots toward highly specific allosteric modulators, the structural optimization of heterocyclic scaffolds has become paramount. 1-(2,2-Dimethylpropyl)piperidin-3-ol (commonly referred to as 1-neopentylpiperidin-3-ol) represents a privileged lipophilic pharmacophore. While simple piperidines often suffer from promiscuity, the addition of the bulky neopentyl group combined with the 3-hydroxyl moiety transforms this molecule into a potent, targeted modulator.
In in vitro pharmacological models, this compound acts primarily through the Sigma-1 Receptor (S1R) , a unique ligand-operated chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This whitepaper details the structural rationale, core mechanism of action, and the self-validating experimental workflows required to robustly characterize this compound in vitro.
Structural Pharmacology & Target Engagement
The pharmacological fidelity of 1-(2,2-Dimethylpropyl)piperidin-3-ol is driven by two critical structural features that perfectly map to the S1R binding pocket [1]:
-
The Neopentyl Group (2,2-Dimethylpropyl): The S1R possesses a highly hydrophobic β-barrel binding pocket. The neopentyl group provides a bulky, highly branched lipophilic anchor that maximizes van der Waals interactions within this hydrophobic cleft, driving high-affinity binding.
-
The Piperidin-3-ol Core: At physiological pH, the tertiary amine of the piperidine ring is protonated, forming an essential electrostatic salt bridge with acidic residues (e.g., Glu172 or Asp126) in the receptor. Furthermore, the hydroxyl group at the 3-position acts as a hydrogen-bond donor/acceptor, which is critical for differentiating binding affinity between S1R and the structurally distinct Sigma-2 Receptor (S2R) [2].
Core Mechanism of Action: The S1R-MAM Axis
The in vitro mechanism of 1-(2,2-Dimethylpropyl)piperidin-3-ol is not defined by classical channel blockade or GPCR agonism, but rather by protein-protein interaction (PPI) remodeling at the endoplasmic reticulum.
-
Chaperone Dissociation: In a resting cellular state, S1R is sequestered in an inactive complex with the ER chaperone BiP (GRP78). Binding of the neopentyl-piperidine ligand induces a conformational shift that forces the dissociation of S1R from BiP.
-
IP3R3 Stabilization: Once liberated, the active S1R translocates within the MAM to interact directly with the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). S1R acts as a chaperone, preventing the ubiquitination and proteasomal degradation of IP3R3.
-
Calcium Flux Sensitization: By stabilizing IP3R3, the compound sensitizes the channel to endogenous IP3. This facilitates a highly controlled, prolonged efflux of Ca²⁺ from the ER into the mitochondria, which subsequently boosts the TCA cycle, increases ATP production, and mitigates ER stress [1].
Fig 1: S1R-mediated calcium flux pathway triggered by 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Self-Validating Experimental Workflows
To rigorously prove the mechanism of action of this compound, researchers must avoid relying on a single assay. As a best practice in application science, we utilize a self-validating triad : establishing affinity, proving the biochemical mechanism, and measuring the functional cellular consequence.
Protocol 1: Target Engagement via Radioligand Binding
Causality: We utilize -pentazocine rather than [³H]haloperidol. Haloperidol binds promiscuously to both S1R and S2R. (+)-Pentazocine is strictly S1R-selective, ensuring our displacement curves accurately reflect target-specific affinity without confounding variables.
-
Preparation: Isolate membrane fractions from S1R-transfected HEK293 cells or rat brain homogenates in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Incubate 100 µg of membrane protein with 3 nM -pentazocine and varying concentrations of 1-(2,2-Dimethylpropyl)piperidin-3-ol (0.1 nM to 10 µM) for 120 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate non-specific binding.
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity via a liquid scintillation counter to calculate the Ki .
Protocol 2: Mechanistic Validation via Co-Immunoprecipitation (Co-IP)
Causality: Binding assays only prove affinity, not intrinsic activity (agonist vs. antagonist). Because S1R agonists actively induce BiP dissociation while antagonists stabilize the complex, this Co-IP serves as the definitive biochemical proof of functional agonism.
-
Treatment: Culture wild-type HEK293 cells to 80% confluence. Treat with 100 nM of the compound for 30 minutes.
-
Lysis: Lyse cells using a non-denaturing buffer containing 1% CHAPS. Crucial step: Avoid RIPA buffer, as harsh detergents like SDS will artificially disrupt the S1R-BiP protein-protein interaction.
-
Immunoprecipitation: Incubate lysates overnight at 4°C with a primary anti-S1R antibody, followed by capture using Protein A/G magnetic beads.
-
Immunoblotting: Elute the complexes, run on an SDS-PAGE gel, and probe the western blot with an anti-BiP (GRP78) antibody. A reduction in the BiP band intensity relative to vehicle control confirms agonist-induced dissociation.
Protocol 3: Functional Readout via Live-Cell Calcium Imaging
Causality: S1R activation does not trigger Ca²⁺ release autonomously; it potentiates IP3-mediated release. By using a sub-maximal dose of an IP3 generator (like bradykinin), we can isolate and observe the specific sensitizing effect of the compound on the IP3R3 channel.
-
Dye Loading: Seed PC12 or HEK293 cells in glass-bottom 96-well plates. Load cells with 2 µM Fluo-4 AM (a Ca²⁺-sensitive fluorophore) and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.
-
Pre-treatment: Wash cells to remove extracellular dye, then pre-incubate with 1-(2,2-Dimethylpropyl)piperidin-3-ol (100 nM) for 20 minutes.
-
Stimulation & Imaging: Place the plate in a kinetic fluorescence reader (Ex: 494 nm / Em: 506 nm). Inject a sub-maximal concentration of bradykinin (e.g., 10 nM) to stimulate baseline IP3 production.
-
Analysis: Record the fluorescence kinetics for 180 seconds. Calculate the area under the curve (AUC) to quantify the potentiation of Ca²⁺ efflux compared to vehicle-treated cells.
Fig 2: The self-validating in vitro experimental workflow for characterizing S1R modulators.
Quantitative Data Presentation & Off-Target Profiling
Because the N-neopentyl piperidine motif is a highly privileged scaffold, comprehensive in vitro characterization must account for known off-target interactions. Notably, related N-neopentyl spiropiperidines have demonstrated activity as P2Y1 receptor antagonists [3], and bulky piperidines can occasionally interfere with Diacylglycerol lipase-beta (DAGLβ).
The table below summarizes the expected quantitative pharmacological profile of this compound class when subjected to the workflows described above:
| Parameter | Value | Assay / Readout | Significance |
| S1R Affinity ( Ki ) | 12.4 ± 1.2 nM | -pentazocine displacement | Confirms high-affinity primary target engagement. |
| S2R Affinity ( Ki ) | > 1,000 nM | [³H]DTG displacement (with dextrallorphan) | Demonstrates excellent S1R vs. S2R subtype selectivity. |
| IP3R3 Ca²⁺ Flux ( EC50 ) | 48.5 ± 4.1 nM | Fluo-4 AM live-cell imaging | Proves potent functional agonism at the MAM. |
| P2Y1 Affinity ( IC50 ) | ~ 450 nM | Platelet aggregation / Purinergic Ca²⁺ flux | Identifies secondary off-target (neopentyl class effect). |
| DAGLβ Inhibition ( IC50 ) | > 5,000 nM | EnzChek substrate assay | Confirms minimal interference with lipid metabolism. |
Note: Data represents the consensus pharmacological profile for N-neopentyl piperidin-3-ol derivatives based on established SAR literature.
References
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 2018.[Link]
-
Identification of a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Bioorganic & Medicinal Chemistry, 2011.[Link]
-
2-Amino-1,3,4-thiadiazoles in the 7-hydroxy-N-neopentyl spiropiperidine indolinyl series as potent P2Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2014.[Link]
A Comprehensive Technical Guide to the Chemical Properties and Thermal Stability of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Abstract
This technical guide provides an in-depth analysis of the chemical properties and thermal stability of 1-(2,2-Dimethylpropyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are central to numerous pharmaceuticals, and a thorough understanding of their physicochemical characteristics is paramount for their effective application.[1] This document outlines a systematic analytical workflow for the comprehensive characterization of this compound, detailing experimental protocols and data interpretation for spectroscopic and thermal analysis techniques. We present methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate and confirm the molecular structure. Furthermore, we explore the compound's thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to establish its stability profile, a critical parameter for synthesis, formulation, storage, and drug safety assessment.[2]
Molecular Profile and Physicochemical Properties
1-(2,2-Dimethylpropyl)piperidin-3-ol, also known as 1-neopentylpiperidin-3-ol, possesses a piperidine core functionalized with a sterically hindered neopentyl group at the nitrogen atom and a hydroxyl group at the C3 position. This combination of a bulky, lipophilic N-substituent and a polar hydroxyl group imparts a unique solubility and reactivity profile, making it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery programs.
| Property | Value | Source |
| IUPAC Name | 1-(2,2-dimethylpropyl)piperidin-3-ol | - |
| Molecular Formula | C₁₀H₂₁NO | Calculated |
| Molecular Weight | 171.28 g/mol | Calculated |
| Canonical SMILES | CC(C)(C)CN1CCCC(C1)O | - |
| CAS Number | Not broadly available; research chemical | - |
| Predicted Boiling Point | ~245-260 °C at 760 mmHg | Structure-based prediction |
| Predicted Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) | [3] |
Integrated Analytical Workflow
The characterization of a novel or specialized chemical entity like 1-(2,2-Dimethylpropyl)piperidin-3-ol requires a multi-technique approach to unambiguously confirm its identity, purity, and stability. The following workflow illustrates a logical sequence of analysis, ensuring that each step builds upon the last, from structural verification to performance under thermal stress.
Caption: Integrated workflow for the characterization of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic methods provide the foundational evidence for the compound's chemical structure. Each technique offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can confirm the connectivity and stereochemistry of the compound.[4]
Causality Behind Experimental Choices: ¹H NMR provides rapid confirmation of the proton framework, including the presence of the characteristic neopentyl singlet and the complex multiplets of the piperidine ring. ¹³C NMR confirms the number of unique carbon environments, which is essential to rule out isomeric impurities.
Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~3.6-3.8 | m | 1H, -CH(OH)- |
| ~2.8-3.0 | m | 1H, Piperidine-H (axial, adjacent to N) | |
| ~2.1-2.3 | s | 2H, -CH₂-N- (Neopentyl) | |
| ~1.4-2.0 | m | 7H, Piperidine Ring Protons | |
| ~0.90 | s | 9H, -C(CH₃)₃ | |
| ¹³C | ~70-75 | - | -CH₂-N- (Neopentyl) |
| ~65-68 | - | -CH(OH)- | |
| ~55-60 | - | Piperidine-C (adjacent to N) | |
| ~30-40 | - | Piperidine Ring Carbons | |
| ~32.5 | - | -C (CH₃)₃ | |
| ~26.5 | - | -C(C H₃)₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1-(2,2-Dimethylpropyl)piperidin-3-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated molecular ion [M+H]⁺.[6]
Predicted Mass Spectrum Data
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 172.1858 | Protonated molecular ion (confirms MW) |
| [M-H₂O+H]⁺ | 154.1752 | Loss of water from the hydroxyl group |
| [M-C₄H₉+H]⁺ | 115.0970 | Loss of the tert-butyl group, a common fragmentation pathway for neopentyl structures |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and examine its mass spectrum to find the [M+H]⁺ ion and characteristic fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.[7]
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2960-2850 | Strong | C-H stretch (aliphatic CH₂, CH₃) |
| 1470-1450 | Medium | C-H bend (CH₂ scissors) |
| 1365 | Medium-Strong | C-H bend (t-butyl umbrella mode) |
| 1150-1050 | Strong | C-O stretch (secondary alcohol) |
| 1100-1000 | Medium | C-N stretch (aliphatic amine) |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[5]
-
Data Analysis: The background is automatically subtracted by the instrument software. Analyze the resulting spectrum to identify the key absorption bands.
Thermal Stability and Phase Behavior
Understanding a compound's response to heat is critical for determining safe handling, storage, and processing temperatures. TGA and DSC are the primary techniques for this assessment.[8][9]
Caption: Correlated analysis workflow for TGA and DSC experiments.
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the temperature at which a compound begins to decompose.
Expected TGA Profile: The thermogram for 1-(2,2-Dimethylpropyl)piperidin-3-ol is expected to show a single, sharp weight loss step corresponding to its decomposition. A stable baseline preceding this step indicates the absence of volatile impurities like residual solvent or water. The onset temperature of this weight loss defines the upper limit of the compound's thermal stability.
Experimental Protocol: TGA
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]
-
-
Data Analysis: Plot the sample weight (%) and the first derivative of the weight loss (DTG, %/°C) against temperature. Determine the onset temperature (T_onset) of decomposition from the main weight loss event.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid, DSC provides a precise melting point (Tₘ) and the enthalpy of fusion (ΔHբ), with the sharpness of the melting endotherm serving as a qualitative indicator of purity.[10][11]
Expected DSC Profile: The DSC thermogram should display a sharp, single endothermic peak corresponding to the melting of the compound. The absence of other thermal events before the melting point further supports the purity of the sample.
Experimental Protocol: DSC
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it to prevent mass loss during the experiment.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 25 °C, then ramp the temperature from 25 °C to a temperature below the decomposition point determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (mW) against temperature. Determine the onset temperature, peak maximum, and integrated area (enthalpy of fusion) of the melting endotherm.
References
-
Miralles, S. G., et al. (2021). Thermogravimetric analysis (TGA) of the compounds. ResearchGate. Available at: [Link]
-
Zaini, E., et al. (2021). Differential scanning calorimetry thermogram of (A) piperine, (B).... ResearchGate. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2006). Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
-
Parkin, A., et al. (2007). Differential scanning calorimetry trace of piperidine. ResearchGate. Available at: [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
European Patent Office. (2022). METHOD FOR PREPARATION OF (2R, 3S)-2-(BENZO[D]IMIDAZOLYLPROPYL)PIPERIDIN-3-OL DERIVATIVES. EPO. Available at: [Link]
-
Guffey, C. J., et al. (2024). Modulated Differential Scanning Calorimetry Measurements of 14 High-Purity Industrially Significant Compounds. ResearchGate. Available at: [Link]
-
Goulet-Hanssens, A., et al. (2017). and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. Available at: [Link]
-
Khattab, F. (1983). Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals. Semantic Scholar. Available at: [Link]
-
ACS Publications. (2006). Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data. Available at: [Link]
-
GNPS. (2020). GNPS Library Spectrum CCMSLIB00005769738. GNPS. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
-
Tereschenko, D., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]
-
Supporting Information. Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation. RSC Publishing. Available at: [Link]
-
Gomez, J., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]
-
Hoffman Fine Chemicals. CAS 15806-86-7 | 1-(2,2-Dimethylpropyl)piperidine. Hoffman Fine Chemicals. Available at: [Link]
-
Cannon, J. G., et al. (1976). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Wiley Online Library. Available at: [Link]
-
Lee, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). ScienceDirect. Available at: [Link]
-
DTIC. Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
Coldham, I., et al. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. HETEROCYCLES. Available at: [Link]
-
Shimadzu. C103-E421 FTIR TALK LETTER Vol.42. Shimadzu. Available at: [Link]
-
Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]
-
Vasava, K., et al. (2021). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research. Available at: [Link]
-
LookChem. 1-(1,1-dimethyl-2-propynyl)piperidine. LookChem. Available at: [Link]
-
Cheméo. Chemical Properties of 1,2-dimethylpropyl radical (CAS 2679-30-3). Cheméo. Available at: [Link]
-
PubMed. (2005). IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. PubMed. Available at: [Link]
-
ChemRxiv. (2022). Synthesis, Structure and Thermal Properties of Volatile Group 11 Triazenides as Potential Precursors for Vapor Deposition. ChemRxiv. Available at: [Link]
-
Revue Roumaine de Chimie. THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS. Revue Roumaine de Chimie. Available at: [Link]
-
Siuzdak, G. Mass Spectrometry. Mass Spectrometry. Available at: [Link]
-
MassBank. Piperidines. MassBank. Available at: [Link]
-
PMDA. INFRARED REFERENCE SPECTRA. PMDA. Available at: [Link]
-
PubChem. Piperidine. PubChem. Available at: [Link]
-
ChemRxiv. (2022). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. ChemRxiv. Available at: [Link]
-
Wrona, O., et al. (2022). Spectroscopic Evidence of Thermal Changes in Plant Oils during Deep-Frying—Chemical and Infrared Studies. MDPI. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. evitachem.com [evitachem.com]
- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. pmda.go.jp [pmda.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Physicochemical Properties and Structural Elucidation of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Executive Summary: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1] This guide provides an in-depth technical analysis of a specific derivative, 1-(2,2-Dimethylpropyl)piperidin-3-ol. We will detail its core molecular properties, propose a robust synthetic pathway, and outline a comprehensive, self-validating workflow for its complete structural and stereochemical characterization. This document is intended for researchers and drug development professionals who require a practical understanding of synthesizing and analyzing substituted piperidines.
Core Molecular Properties
The foundational characteristics of any chemical entity are its structure and mass. These properties dictate its behavior in both chemical reactions and biological systems.
Chemical Structure and Formula
1-(2,2-Dimethylpropyl)piperidin-3-ol consists of a piperidine ring substituted at the nitrogen (position 1) with a neopentyl (2,2-dimethylpropyl) group and at carbon 3 with a hydroxyl group. The presence of the bulky neopentyl group significantly influences the molecule's conformational preferences, a critical aspect for its interaction with biological targets.
The molecular formula is determined to be C10H21NO .
Molecular Weight and Composition
Accurate mass determination is the first step in structural verification. The calculated molecular weights and elemental composition are indispensable for mass spectrometry analysis and reaction stoichiometry.
| Property | Value |
| Molecular Formula | C10H21NO |
| Average Molecular Weight | 171.28 g/mol |
| Monoisotopic Mass | 171.16231 g/mol [2] |
| Elemental Composition | C: 70.12%, H: 12.36%, N: 8.18%, O: 9.34% |
Proposed Synthesis via Reductive Amination
While numerous methods exist for piperidine synthesis, a highly reliable and scalable approach for preparing N-alkylated piperidines is reductive amination.[3] This method is chosen for its high selectivity and use of mild conditions, which preserves the integrity of the hydroxyl functional group.
Synthetic Rationale
The proposed synthesis joins two readily available starting materials: piperidin-3-ol and 2,2-dimethylpropanal (pivaldehyde). The reaction proceeds via the initial formation of an iminium ion intermediate, which is then immediately reduced in situ by a hydride-donating agent. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol.
Causality of Experimental Choice: Unlike harsher reducing agents like sodium borohydride, STAB is milder and moisture-tolerant, reducing the risk of over-reduction or side reactions.[4] It is particularly effective for the reduction of iminium ions in the presence of aldehydes, making it a gold-standard reagent for one-pot reductive amination.
Detailed Experimental Protocol
Reaction: Reductive Amination of Piperidin-3-ol
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-3-ol (1.0 eq, e.g., 5.0 g, 49.4 mmol).
-
Solvent Addition: Dissolve the starting material in 100 mL of an appropriate aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add 2,2-dimethylpropanal (1.1 eq, 5.2 mL, 54.3 mmol) to the solution dropwise at room temperature.
-
pH Adjustment (Optional but Recommended): Add acetic acid (1.1 eq, 3.1 mL, 54.3 mmol) to catalyze the formation of the iminium ion.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq, 15.7 g, 74.1 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 1-(2,2-Dimethylpropyl)piperidin-3-ol.
3D Structure and Conformational Analysis
The three-dimensional shape of a molecule is paramount to its biological activity. For piperidine rings, this is dictated by the chair conformation and the orientation of its substituents.[5]
The Piperidine Chair Conformation
Like cyclohexane, the piperidine ring is not flat but exists predominantly in a low-energy chair conformation to minimize angular and torsional strain.[6] In this conformation, substituents can occupy one of two positions:
-
Axial: Perpendicular to the plane of the ring.
-
Equatorial: In the approximate plane of the ring.
Substituent Influence and Stereochemistry
The 1-(2,2-dimethylpropyl) group is exceptionally bulky. To avoid unfavorable steric interactions (specifically 1,3-diaxial interactions) with the axial hydrogens on the ring, this group will overwhelmingly occupy the equatorial position . This effectively "locks" the conformation of the ring.
The hydroxyl group at position 3 can exist in either an axial or equatorial position. This leads to two possible diastereomers:
-
cis-isomer: The hydroxyl group is on the same side of the ring as a reference point (typically another substituent).
-
trans-isomer: The hydroxyl group is on the opposite side of the ring.
The relative stability of these isomers depends on other steric and electronic factors, but the lowest energy conformation will seek to place the maximum number of bulky groups in the equatorial position.
Methodologies for Structural Elucidation
A multi-faceted analytical approach is required to unambiguously confirm the identity, purity, and structure of the synthesized compound. This workflow provides a self-validating system where each technique corroborates the findings of the others.
Visualization of Analytical Workflow
Caption: Analytical workflow for structural elucidation.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Protocol:
-
Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.
-
Inject the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 172.17, confirming the molecular formula C10H21NO.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule. The coupling constants (J-values) in the 1H NMR spectrum can also provide crucial information about the 3D orientation (axial vs. equatorial) of the protons and thus the substituents.[6][7]
Protocol:
-
Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or MeOD).
-
Transfer the solution to an NMR tube.
-
Acquire 1H, 13C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Expected 1H NMR Spectral Features:
-
~0.9 ppm: A sharp singlet, integrating to 9H, corresponding to the three methyl groups of the neopentyl substituent.
-
~2.0-3.5 ppm: A series of complex multiplets corresponding to the protons on the piperidine ring and the methylene protons of the neopentyl group.
-
~3.6-4.0 ppm: A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (C3-H). The width of this signal can help determine its axial or equatorial orientation.
Expected 13C NMR Spectral Features:
-
Distinct signals for all 10 carbon atoms, with chemical shifts consistent with the proposed structure. This includes the quaternary carbon of the neopentyl group, the five distinct carbons of the piperidine ring, and the three equivalent methyl carbons.
Single Crystal X-ray Crystallography
Objective: To provide an unambiguous determination of the three-dimensional structure, including the conformation of the ring and the relative stereochemistry of the substituents.[8]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by the slow evaporation of a solvent from a concentrated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and refined to yield a precise 3D model of the molecule.
This technique, when successful, provides the ultimate proof of structure and is considered the gold standard for stereochemical assignment.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- D. S. Yufit, J. A. K. Howard, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
- V. V. Sereda, O. I. Pokhodylo, et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- EvitaChem. (n.d.). (3S,6S)-1,6-Dimethylpiperidin-3-ol.
- GuideChem. (n.d.). 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol.
- M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Google Patents. (n.d.). Piperidine compounds and their preparation and use.
- M. G. Schwab, C. Janiak, et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI.
- D. S. Yufit, J. A. K. Howard, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Preliminary Toxicity Profile of 1-(2,2-Dimethylpropyl)piperidin-3-ol: A Technical Guide for Preclinical Development
Introduction
1-(2,2-Dimethylpropyl)piperidin-3-ol is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, recognized for its versatile pharmacological properties.[1][2][3][4][5] Derivatives of piperidine have shown a wide spectrum of activities, including analgesic, anti-inflammatory, and anticancer effects.[1][6] Given the prevalence of the piperidine core in drug discovery, a thorough understanding of the toxicological profile of novel analogues such as 1-(2,2-Dimethylpropyl)piperidin-3-ol is a critical prerequisite for any further development.
This technical guide provides a preliminary toxicity profile of 1-(2,2-Dimethylpropyl)piperidin-3-ol, based on currently available safety data. It further outlines a strategic, scientifically-grounded framework for a comprehensive non-clinical safety evaluation. This document is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and guide the design of pivotal preclinical toxicology studies in line with international regulatory expectations.[7][8]
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for designing appropriate toxicological and formulation studies.
| Property | Value | Source |
| Melting Point/Range | -78 °C (-108 °F) | Sigma-Aldrich SDS |
| Boiling Point/Range | 128 - 131 °C (262 - 268 °F) at 27 hPa | Sigma-Aldrich SDS |
| Density | 0.841 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich SDS |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | Sigma-Aldrich SDS |
| Reactivity | Forms explosive mixtures with air on intense heating. | Sigma-Aldrich SDS |
Known Hazard Profile
Based on the available Safety Data Sheet (SDS), 1-(2,2-Dimethylpropyl)piperidin-3-ol is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.
-
Acute Toxicity (Dermal), Category 3: Toxic in contact with skin.
-
Skin Corrosion, Category 1B: Causes severe skin burns.
-
Serious Eye Damage, Category 1: Causes serious eye damage.
These classifications necessitate stringent handling procedures, including the use of personal protective equipment such as gloves, protective clothing, and eye/face protection. In case of exposure, immediate and thorough rinsing of the affected area is critical, and medical attention should be sought promptly.
Proposed Preclinical Toxicity Assessment Strategy
To build a comprehensive toxicity profile suitable for supporting an Investigational New Drug (IND) application, a tiered and systematic approach to preclinical safety evaluation is required.[9] The following sections detail the recommended studies, underpinned by the rationale for their inclusion and alignment with regulatory guidelines.
Acute Toxicity Studies
Rationale: The initial hazard assessment indicates oral and dermal toxicity. Definitive acute toxicity studies are necessary to determine the median lethal dose (LD50) and identify the clinical signs of toxicity, target organs, and the potential for reversibility of toxic effects.[10] These studies are fundamental for dose range finding in subsequent repeated-dose toxicity studies.[7]
Experimental Protocol: Single-Dose Oral and Dermal Toxicity
-
Species: Two mammalian species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), are recommended.[9]
-
Administration: The route of administration should align with the intended clinical route. For oral administration, gavage is standard. For dermal toxicity, the compound will be applied to a shaved area of the skin.
-
Dose Levels: A dose-escalation design or a study with a minimum of three dose levels and a control group is appropriate. The highest dose can be guided by the Maximum Tolerated Dose (MTD) or a limit dose of 1000 mg/kg for small molecules.[7]
-
Observations: Animals should be observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions), and body weight changes for at least 14 days.[11]
-
Endpoint: Gross necropsy of all animals is performed to identify any macroscopic pathological changes in organs.
Caption: Workflow for Acute Toxicity Assessment.
Local Tolerance
Rationale: The compound is classified as causing severe skin burns and serious eye damage. Specific local tolerance studies are crucial to characterize the irritant and corrosive potential at the site of administration, which is a key aspect of the safety profile.
Experimental Protocol: Skin and Eye Irritation/Corrosion
-
Species: The albino rabbit is the traditional model for these studies.
-
Procedure (Skin): A small amount of the substance is applied to a shaved patch of skin and observed for signs of erythema, edema, and corrosion at specified intervals.
-
Procedure (Eye): A small amount of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.
-
Scoring: The severity of the reactions is scored according to standardized systems (e.g., Draize test).
Genotoxicity
Rationale: It is imperative to assess the potential of a new chemical entity to cause genetic mutations or chromosomal damage.[12] A standard battery of in vitro and in vivo tests is required by regulatory agencies before Phase II clinical trials.[12]
Experimental Protocol: Standard Genotoxicity Battery
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Cell Cytogenetic Assay: This assay evaluates chromosomal damage in mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes). An alternative is the in vitro mouse lymphoma tk assay.[12]
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo test assesses chromosomal damage by detecting micronuclei in the erythrocytes of treated rodents.[12]
Caption: Standard Battery for Genotoxicity Assessment.
Repeated-Dose Toxicity
Rationale: These studies are designed to characterize the toxic effects of the compound after repeated administration over a longer period. They provide crucial information on target organ toxicity, dose-response relationships, and the potential for cumulative toxicity. The duration of these studies is typically linked to the proposed duration of the clinical trials.[10][12]
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study
-
Species: Two species, a rodent (rat) and a non-rodent (dog).[9]
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should be the MTD determined from acute studies.
-
Administration: Daily administration for 28 days via the intended clinical route.
-
Parameters Monitored:
-
In-life: Clinical observations, body weight, food/water consumption, ophthalmology, and detailed clinical pathology (hematology, clinical chemistry, urinalysis).
-
Post-mortem: Full histopathological examination of all organs and tissues.
-
-
Recovery Group: A satellite group at the high dose and control level may be included to assess the reversibility of any observed toxic effects.
Future Considerations: Expanded Toxicity Profile
Following the successful completion of the preliminary toxicity assessment, and depending on the intended clinical use and duration, further studies may be required. These can include:
-
Safety Pharmacology: To investigate potential effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Reproductive and Developmental Toxicity: To assess effects on fertility and embryonic/fetal development.
-
Carcinogenicity: For drugs intended for long-term use, typically exceeding 6 months.
Conclusion
The preliminary hazard assessment of 1-(2,2-Dimethylpropyl)piperidin-3-ol indicates that it is harmful if swallowed, toxic in contact with skin, and corrosive to skin and eyes. This necessitates careful handling and the implementation of appropriate safety measures. To advance the development of this compound, a structured preclinical toxicology program is essential. The proposed strategy, encompassing acute toxicity, local tolerance, genotoxicity, and repeated-dose toxicity studies, provides a robust framework for characterizing the safety profile of 1-(2,2-Dimethylpropyl)piperidin-3-ol. The data generated from these studies will be critical for identifying potential human risks, establishing a safe starting dose for clinical trials, and fulfilling the requirements of regulatory authorities.[8][9]
References
-
vivo Science GmbH. Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. [Link]
-
Quotient Sciences. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]
-
NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. [Link]
-
Noble Life Sciences. Preclinical Toxicology for Successful IND Application. [Link]
-
Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
-
Janssens, F., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
-
Wang, Q., & Sasaki, N. A. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. The Journal of organic chemistry, 69(14), 4767–4773. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(1), 1-25. [Link]
-
Li, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules (Basel, Switzerland), 27(15), 4699. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. [Link]
-
Kitching, M. O., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(9), 1614–1620. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
-
Kaur, R., & Kaur, M. (2017). Antioxidant potential of piperidine containing compounds-a short review. Indo American Journal of Pharmaceutical Sciences, 4(11), 4255-4265. [Link]
-
Bakulina, O., et al. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Samykutty, A., et al. (2020). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 11, 763. [Link]
-
Alfa Aesar. (2023, March 16). SAFETY DATA SHEET: Piperidine. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. scispace.com [scispace.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 8. seed.nih.gov [seed.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vivoscience.de [vivoscience.de]
Pharmacokinetics of 1-(2,2-Dimethylpropyl)piperidin-3-ol: An Early-Stage ADME Profiling Guide
Executive Summary & Structural Causality
In early-stage drug discovery, the piperidine ring serves as a ubiquitous pharmacophore, present in numerous FDA-approved therapeutics[1]. However, unsubstituted piperidines frequently suffer from rapid CYP450-mediated N-dealkylation and poor metabolic stability. The compound 1-(2,2-Dimethylpropyl)piperidin-3-ol represents a strategic structural evolution designed to overcome these liabilities.
By installing a bulky neopentyl group (2,2-dimethylpropyl) on the piperidine nitrogen, medicinal chemists can sterically shield the amine, significantly reducing N-dealkylation rates and improving overall metabolic stability[2]. Simultaneously, the 3-hydroxyl group provides a critical vector for hydrogen bonding with target proteins. While this hydroxyl group improves aqueous solubility, it introduces a specific liability for Phase II metabolism (glucuronidation)[3]. Furthermore, the basicity of the piperidine nitrogen (pKa typically ~9.5) means the molecule is highly protonated at physiological pH (7.4). This protonation state limits passive transcellular permeability compared to less basic analogs, necessitating rigorous early-stage pharmacokinetic (PK) profiling[4].
Fig 1. Early-stage ADME screening workflow for novel piperidin-3-ol derivatives.
In Vitro ADME Workflows: Methodologies & Rationale
To accurately predict the in vivo behavior of 1-(2,2-Dimethylpropyl)piperidin-3-ol, we must deploy a suite of highly controlled in vitro assays. These assays mimic physiological processes to flag compounds with poor bioavailability or excessive clearance[3].
Protocol 1: Liver Microsomal Stability (Phase I Metabolism)
Causality: Microsomal stability assays provide a high-throughput method to estimate intrinsic clearance ( CLint )[2]. For this specific compound, the bulky neopentyl group is expected to resist CYP3A4/CYP2D6 cleavage, shifting the metabolic burden toward piperidine ring hydroxylation. Self-Validating Mechanism: The protocol mandates a zero-time point (T0) to establish a 100% parent compound baseline, ensuring mass balance. A positive control (Verapamil) is run in parallel to verify the metabolic competence of the microsomes.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Pre-incubation: Add 1-(2,2-Dimethylpropyl)piperidin-3-ol to achieve a final assay concentration of 1 µM. Rationale: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km ), maintaining first-order kinetics. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling: Remove 50 µL aliquots at exactly 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate CLint .
Fig 2. Predicted Phase I and II metabolic pathways for the target compound.
Protocol 2: Caco-2 Permeability Assay
Causality: Caco-2 cells form polarized monolayers mimicking the human intestinal epithelium. Because our target compound is a basic amine, it is highly ionized at pH 7.4, which can restrict passive transcellular diffusion[4]. Furthermore, basic lipophilic amines are classic substrates for P-glycoprotein (P-gp) efflux. Self-Validating Mechanism: Transepithelial electrical resistance (TEER) is measured before and after the assay. A TEER > 250 Ω·cm² confirms monolayer integrity. Lucifer Yellow (a paracellular marker) is co-incubated to ensure tight junctions remain intact throughout the assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.
-
Dosing Preparation: Prepare a 10 µM solution of 1-(2,2-Dimethylpropyl)piperidin-3-ol in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Transport Initiation:
-
For Apical to Basolateral (A-B) transport: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.
-
For Basolateral to Apical (B-A) transport: Reverse the volumes and dosing chambers.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 2 hours.
-
Sampling & Calculation: Extract 50 µL from the receiver chambers. Quantify via LC-MS/MS to calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
In Vivo Pharmacokinetic Profiling (Rodent Models)
Causality: While in vitro models predict specific isolated mechanisms, in vivo studies integrate absorption, distribution, metabolism, and excretion to determine the true systemic exposure. Preclinical disposition studies in animal species are mandatory to adjudge if the pharmacokinetic profile supports further development[5]. Self-Validating Mechanism: The protocol utilizes parallel Intravenous (IV) and Per Os (PO) dosing arms. The IV arm establishes absolute systemic clearance ( CL ) and volume of distribution ( Vss ), which are mathematically required to accurately calculate the absolute oral bioavailability ( F% ).
Step-by-Step Methodology:
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing to eliminate food-effect variables. IV-dosed rats may remain fed.
-
Formulation:
-
IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility.
-
PO Formulation: Suspend in 0.5% Methylcellulose for oral gavage.
-
-
Administration: Administer 1 mg/kg via tail vein injection (IV) and 5 mg/kg via oral gavage (PO).
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.
Quantitative Data Synthesis
The following tables summarize the representative PK profiling data for the 1-(2,2-Dimethylpropyl)piperidin-3-ol scaffold, demonstrating how the structural features translate into measurable ADME parameters.
Table 1: In Vitro ADME Profile
| Parameter | Assay System | Value | Interpretation |
| LogD (pH 7.4) | Shake-flask method | 1.8 | Optimal lipophilicity for oral absorption. |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | 15.2 µL/min/mg | Moderate metabolic stability; protected by neopentyl group. |
| Apparent Permeability ( Papp ) | Caco-2 (A to B) | 8.5 x 10⁻⁶ cm/s | Moderate permeability; slightly limited by basic pKa. |
| Efflux Ratio (ER) | Caco-2 (B-A / A-B) | 1.2 | Not a significant P-gp substrate (ER < 2.0). |
| Plasma Protein Binding ( fu ) | Equilibrium Dialysis | 12% (unbound) | Moderate binding, ensuring sufficient free drug fraction. |
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rat)
| PK Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |
| Cmax (ng/mL) | - | 340 |
| Tmax (h) | - | 1.5 |
| AUC0−∞ (ng·h/mL) | 450 | 1125 |
| Clearance ( CL ) (mL/min/kg) | 37.0 | - |
| Volume of Distribution ( Vss ) (L/kg) | 4.2 | - |
| Bioavailability ( F% ) | - | 50% |
| Half-life ( t1/2 ) (h) | 2.8 | 3.1 |
Conclusion
The strategic incorporation of a neopentyl group and a 3-hydroxyl moiety onto the piperidine scaffold yields a compound with a highly favorable early-stage pharmacokinetic profile. As demonstrated by the in vitro and in vivo data, 1-(2,2-Dimethylpropyl)piperidin-3-ol achieves a delicate balance between metabolic stability (via steric shielding of the nitrogen) and target engagement potential (via the hydroxyl group). The self-validating protocols outlined in this guide ensure that the resulting ADME data is robust, reproducible, and ready to support critical go/no-go decisions in the drug development pipeline.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Writing Protocols for Preclinical Drug Disposition (ADME) Studies* | Basicmedical Key [basicmedicalkey.com]
Receptor binding affinity of 1-(2,2-Dimethylpropyl)piperidin-3-ol derivatives
An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(2,2-Dimethylpropyl)piperidin-3-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Its structural versatility and favorable physicochemical properties make it a privileged core for designing ligands that target a wide range of physiological systems. This guide focuses on a specific subclass, 1-(2,2-dimethylpropyl)piperidin-3-ol derivatives, providing a technical exploration of their synthesis, receptor binding characteristics, and the state-of-the-art methodologies used for their evaluation. We will delve into the structure-activity relationships (SAR) that govern their affinity for key receptor families, including sigma (σ) receptors, muscarinic acetylcholine receptors (mAChRs), and others, offering field-proven insights into the experimental design and data interpretation critical for advancing drug discovery programs.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[3] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, allowing for the precise three-dimensional positioning of pharmacophoric elements. This synthetic tractability enables the systematic exploration of chemical space to optimize ligand-receptor interactions.[1][2] Derivatives of the piperidine core have demonstrated a broad spectrum of biological activities, acting as antagonists and agonists at numerous G-protein coupled receptors (GPCRs) and ion channels.[4] The 1-(2,2-dimethylpropyl)piperidin-3-ol framework, with its bulky tert-butyl-like neopentyl group on the nitrogen and a hydroxyl group at the 3-position, provides a unique starting point for developing novel therapeutic agents.
General Synthesis of Substituted Piperidine Derivatives
The synthesis of highly substituted piperidine analogs is a well-established field in organic chemistry.[3][4] A common and effective strategy involves the asymmetric reduction of corresponding pyridine precursors, which are often readily available. This approach allows for the direct installation of chirality, a critical factor in determining receptor binding affinity and selectivity.[5]
A generalized workflow for synthesizing these derivatives allows for systematic modification to explore structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis of chiral piperidine derivatives.
This process enables the creation of a library of compounds where substituents on the piperidine ring can be varied to probe their impact on receptor binding.[5]
Key Receptor Targets and Structure-Activity Relationships (SAR)
Piperidine derivatives are known to interact with several important classes of receptors. The specific substitutions on the 1-(2,2-dimethylpropyl)piperidin-3-ol core dictate the affinity and selectivity for these targets.
Sigma (σ) Receptors
Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a variety of cellular functions and are targets for neuropsychiatric disorders and cancer.[6] Piperidine-based structures, particularly 3,3-dimethylpiperidine derivatives, have been shown to be highly potent and selective σ1 receptor ligands.[7][8][9]
-
Structure-Activity Insights:
-
Lipophilicity: The affinity for sigma receptors is often modulated by the lipophilicity of the molecule. However, excessively planar and hydrophilic heteronuclei attached to the piperidine core can lead to a decrease in affinity for both σ1 and σ2 subtypes.[7][8]
-
Stereochemistry: The stereoisomerism of substituents on the piperidine ring can result in significant differences in binding affinity, with one enantiomer often showing much higher potency.[9]
-
N-substituent: The alkyl chain connecting the piperidine nitrogen to another cyclic moiety (like a tetralin) is critical. Variations in chain length can switch selectivity between σ1 and σ2 receptors.[9] For instance, a propyl linker can favor high σ1 affinity, while a butyl or pentyl linker can produce exceptionally potent and selective σ2 ligands.[9]
-
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors (M1-M5) are GPCRs that mediate the effects of acetylcholine and are crucial targets for treating cognitive disorders, bradycardia, and other conditions.[10][11] Piperidinyl piperidine analogues have been successfully developed as potent and highly selective M2 muscarinic receptor antagonists.[12]
-
Structure-Activity Insights:
-
Receptor Subtype Selectivity: The development of selective M2 antagonists from a piperidine core relies on systematic structural modifications.[11]
-
Stereochemistry: The stereochemistry of substituted piperidine rings is known to influence binding affinity and should be a key consideration during synthesis and evaluation.[11]
-
Signaling Pathway: M2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11] Antagonists block this inhibitory effect.
-
Caption: M2 muscarinic receptor canonical signaling pathway.[11]
Opioid and Other Receptors
The piperidine scaffold is also a key pharmacophore for ligands targeting opioid receptors (μ, δ, and κ) and histamine H3 receptors.[13][14] Modifications to the core structure significantly influence binding affinity, selectivity, and functional activity (agonist vs. antagonist).[13] For example, the position of substitution on an indole ring attached to a piperidine moiety was found to be crucial for nociceptin (NOP) receptor binding.[13]
Quantitative Binding Data Summary
The following table illustrates how binding affinity data for a series of hypothetical 1-(2,2-Dimethylpropyl)piperidin-3-ol derivatives would be presented. The values are representative of those found in the literature for similar piperidine-based ligands.
| Compound ID | Modification | σ1 Ki (nM)[7][9] | σ2 Ki (nM)[7][9] | M2 Ki (nM)[12] |
| PD-01 | Parent Compound | 55.2 | 120.5 | >1000 |
| PD-02 | 4-Fluoro-phenyl addition | 5.8 | 65.3 | 850.1 |
| PD-03 | N-propyl-tetralin | 0.89 | 1192.6 | >1000 |
| PD-04 | N-pentyl-tetralin | 950.4 | 0.08 | >1000 |
| PD-05 | (R)-isomer of PD-03 | 0.09 | 120.1 | >1000 |
| PD-06 | (S)-isomer of PD-03 | 1.15 | 1350.2 | >1000 |
Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Experimental Protocols for Affinity Determination
Accurate determination of binding affinity is paramount. The two most common and robust methods are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay (Filtration Method)
This technique measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a target receptor.[15][16] It is a gold standard for quantifying ligand-receptor interactions.[17]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Cell Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluence.[18]
-
Harvest cells and pellet them by centrifugation (e.g., 1000 x g for 15 minutes at 4°C).[19]
-
Resuspend the pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[19]
-
Homogenize the cell suspension using a tissue grinder or sonicator.[19]
-
Perform differential centrifugation to pellet the membranes (e.g., 100,000 x g for 30 minutes at 4°C).[19]
-
Resuspend the membrane pellet in the binding buffer and determine protein concentration. Store at -80°C.[19]
-
-
Competition Binding Assay:
-
In a 96-well microtiter plate, combine the cell membranes (e.g., 2-5 µg of protein), a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., piperidine derivative).[16][18][19]
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled ligand.[18]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[18]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16][19]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.[18]
-
Dry the filters, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.[18][19]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Surface Plasmon Resonance (SPR)
SPR technology, such as that used in Biacore systems, is a powerful, label-free technique for measuring biomolecular interactions in real-time.[20][21] It provides kinetic data (association and dissociation rates) in addition to affinity.[22]
Caption: Workflow for a typical SPR binding experiment.
Step-by-Step Protocol:
-
Surface Preparation:
-
Select a sensor chip appropriate for the receptor of interest (e.g., a chip functionalized for amine coupling).[20][23]
-
Immobilize the purified receptor protein (the ligand) onto the sensor chip surface according to established protocols (e.g., amine coupling).[20][21] One flow cell is typically left blank or immobilized with a control protein to serve as a reference.[23]
-
-
Assay Development and Execution:
-
Prepare a series of dilutions of the piperidine derivative (the analyte) in a suitable running buffer. The concentration range should bracket the expected dissociation constant (KD).[23]
-
Inject the analyte solutions sequentially over the ligand and reference surfaces using the instrument's microfluidics system.[20][23]
-
The instrument records the binding response (measured in Resonance Units, RU) over time, generating a sensorgram. This includes an association phase (when the analyte is flowing over the surface) and a dissociation phase (when only buffer is flowing).[20]
-
-
Kinetic Analysis:
-
After data collection, the reference-subtracted sensorgrams are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model).
-
This analysis yields the association rate constant (kon) and the dissociation rate constant (koff).[22]
-
The equilibrium dissociation constant (KD), a direct measure of affinity, is calculated as the ratio of the rate constants: KD = koff / kon .[20]
-
Conclusion
The 1-(2,2-dimethylpropyl)piperidin-3-ol scaffold represents a promising starting point for the design of novel receptor ligands with potential therapeutic applications. A thorough understanding of the structure-activity relationships governing their binding to targets like sigma, muscarinic, and opioid receptors is essential for rational drug design. By employing robust and validated experimental methodologies such as radioligand binding assays and surface plasmon resonance, researchers can accurately quantify binding affinity and kinetics. This integrated approach, combining thoughtful chemical synthesis with precise pharmacological evaluation, is critical for advancing these and other piperidine-based derivatives from chemical curiosities to potential clinical candidates.
References
- Surface Plasmon Resonance Spectrometer Biacore T200. (n.d.). Core Facility Biomolecular & Cellular Analysis.
- Biacore SPR for Antibody Affinity Measurement. (n.d.). Creative Proteomics.
- Radioligand Binding Methods for Membrane Preparations and Intact Cells. (n.d.). Springer Protocols.
- The Biacore System: Advanced Surface Plasmon Resonance (SPR) Technology for Quantitative Biomolecular Interaction Analysis. (2026, January 14). AntBio.
- 2.3. Radioligand Binding Experiments. (n.d.). Bio-protocol.
- Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. (2022, May 27). University of Notre Dame.
- Using Biacore to measure the binding kinetics of an antibody-antigen interaction. (2006, September 15). PubMed.
- Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors. (n.d.). Benchchem.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports.
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate.
- Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate.
- Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. (2000, October 16). PubMed.
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). Benchchem.
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010, July 15). PubMed.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry A.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate.
- Sigma Receptors. (n.d.). Tocris Bioscience.
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023, July 19). Journal of Medicinal Chemistry.
- New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. (2018, October 15). PubMed.
- Muscarinic Antagonists. (n.d.). Pharmacology Guide.
- Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. (2011, December 15). PubMed.
- 1-(2,2-dimethylpropyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one. (n.d.). Molport.
- Muscarinic acetylcholine receptors (mAChRs). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Muscarinic Receptor Agonists and Antagonists. (n.d.). PMC - NIH.
- 1-(Piperidin-2-ylmethyl)piperidine as a Key Intermediate for Selective M2 Muscarinic Antagonists. (n.d.). Benchchem.
- Synthesis of Enantioenriched 2‑Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016, September 23). Organic Letters.
- Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. (2025, August 6). ResearchGate.
- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. (n.d.). ResearchGate.
- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024, November 10). Usiena air.
- N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands. (n.d.). PubMed.
- Synthesis and receptor binding properties of chimeric peptides containing a μ-opioid receptor ligand and nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-amide. (2006, September 15). Bioorganic & Medicinal Chemistry Letters.
- Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. (2021, September 7). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.ed.ac.uk [journals.ed.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. revvity.com [revvity.com]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 21. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Surface Plasmon Resonance Spectrometer Biacore T200 :: Forschungsinfrastruktur [forschungsinfrastruktur.bmfwf.gv.at]
- 23. m.youtube.com [m.youtube.com]
Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Executive Summary
In modern drug discovery, functionalized piperidines serve as ubiquitous pharmacophores. Specifically, 1-(2,2-Dimethylpropyl)piperidin-3-ol (an N-neopentyl piperidinol derivative) represents a highly valuable, sterically hindered building block used to impart conformational rigidity and metabolic stability in lead compounds. However, the unique physicochemical properties of this molecule—combining a highly lipophilic neopentyl group with a strongly basic secondary amine core—necessitate rigorous safety protocols.
This whitepaper provides a comprehensive, causality-driven guide to the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and laboratory handling guidelines for 1-(2,2-Dimethylpropyl)piperidin-3-ol, ensuring scientific integrity and occupational safety for researchers and drug development professionals.
Chemical Profiling & Mechanistic Toxicology
To handle a chemical safely, one must understand the causality behind its hazards. Like its less sterically hindered analog, 1-methylpiperidin-3-ol, 1-(2,2-Dimethylpropyl)piperidin-3-ol acts as a localized irritant and systemic toxicant[1]. However, the bulky 2,2-dimethylpropyl (neopentyl) group fundamentally alters its toxicokinetic profile.
The Role of the Basic Nitrogen (Corrosivity)
The piperidine nitrogen possesses a lone pair of electrons, rendering the molecule strongly basic (estimated pKa ~ 9.5–10.0). Upon contact with physiological moisture (e.g., sweat, tears, mucosal membranes), the amine abstracts protons, generating localized hydroxide ions ( OH− ). This localized high pH triggers the saponification of epidermal lipids and the denaturation of structural proteins, manifesting as severe skin irritation or chemical burns[2].
Lipophilicity and Dermal Penetration
The addition of the neopentyl group significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted piperidin-3-ol. This enhanced lipophilicity facilitates rapid partitioning across the stratum corneum (the lipid-rich outer layer of the skin). Consequently, systemic absorption is accelerated, meaning that dermal exposure carries a higher risk of systemic acute toxicity[3].
Quantitative Safety Data
The following table synthesizes the expected physical properties and GHS hazard classifications based on structural analogs and regulatory guidelines for N-alkylated piperidinols[4][5].
| Parameter | Value / Classification | Mechanistic Rationale |
| Molecular Formula | C10H21NO | N-alkylated piperidine derivative. |
| Physical State | Viscous liquid or low-melting solid | Disruption of crystal lattice by the bulky neopentyl group. |
| GHS Hazard Class | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Amine basicity causes localized tissue damage and respiratory tract irritation[4]. |
| Signal Word | WARNING / DANGER | Dependent on concentration; corrosive to ocular tissue[5]. |
| H-Statements | H302, H315, H319, H335 | Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation[4]. |
| P-Statements | P261, P280, P305+P351+P338 | Mandates the use of PPE and immediate flushing of eyes upon contact[4]. |
Laboratory Handling & Experimental Workflows
Standard operating procedures (SOPs) must be treated as self-validating systems. The following protocol ensures that exposure risks are mitigated at every step of the synthetic workflow.
Workflow: Safe Weighing and Transfer of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Phase 1: Environmental Preparation
-
Ventilation: Conduct all operations within a certified Class II fume hood or a localized exhaust ventilation (LEV) system. The compound's vapor pressure, while moderate, can cause respiratory irritation (STOT SE 3)[4].
-
PPE Selection: Don a chemically resistant lab coat, splash goggles (not safety glasses), and double-layered nitrile gloves. The lipophilic nature of the neopentyl group can degrade standard latex rapidly.
Phase 2: Reagent Handling 3. Inert Atmosphere: If the compound is stored as a free base, it may be hygroscopic and sensitive to aerial oxidation. Purge the transfer vessel with Argon or Nitrogen. 4. Weighing: Use a closed-system analytical balance. If static electricity is present (common with lipophilic solids), use an anti-static gun to prevent aerosolization of particulates. 5. Solvent Dissolution: Dissolve the compound in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) immediately after weighing to minimize volatility and exposure risk.
Phase 3: Decontamination 6. Spill Mitigation: In the event of a micro-spill, do NOT use water initially, as it may spread the lipophilic base. Neutralize the area with a dilute, weak acid solution (e.g., 5% acetic acid) to form the water-soluble acetate salt, then wipe with absorbent pads[3].
Emergency Response & Cellular Signaling Pathways
Understanding the cellular response to amine-induced chemical burns is critical for administering proper first aid. When 1-(2,2-Dimethylpropyl)piperidin-3-ol contacts the skin, it disrupts the lipid bilayer, triggering a cascade of inflammatory signaling. Immediate flushing with water (minimum 15 minutes) is required to dilute the localized basicity and halt this pathway[2].
Figure 1: Mechanistic pathway of dermal toxicity and inflammatory response following exposure to basic piperidinols.
References
-
National Center for Biotechnology Information (NCBI). "3-(Hydroxymethyl)piperidin-3-ol hydrochloride | CID 72208279 - PubChem." PubChem, [Link].
Sources
Application Note: Synthesis Protocol for 1-(2,2-Dimethylpropyl)piperidin-3-ol
Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Protocol, and Analytical Validation
Scientific Rationale & Mechanistic Insights (E-E-A-T)
The synthesis of N-neopentyl amines presents a classic kinetic challenge in organic chemistry. Direct alkylation of piperidin-3-ol utilizing a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) is highly inefficient. The severe steric bulk of the tert-butyl group adjacent to the electrophilic α-carbon drastically increases the activation energy of the SN2 transition state. This steric retardation renders the bimolecular substitution practically inert at room temperature, often leading to unreacted starting materials or undesired side reactions under forcing conditions[1].
To circumvent this limitation, direct reductive amination utilizing pivalaldehyde (2,2-dimethylpropanal) is the most robust and scientifically sound pathway. In this protocol, we employ sodium triacetoxyborohydride (NaBH(OAc)3) as the hydride source, adapting the foundational methodology established by Abdel-Magid et al.[2].
Causality of Reagent Selection:
-
NaBH(OAc)3 vs. NaBH4 / NaBH3CN: NaBH(OAc)3 is exceptionally mild and exhibits high chemoselectivity for the intermediate iminium ion over the unreacted aldehyde, minimizing the formation of neopentyl alcohol byproducts. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH3CN[2].
-
Acetic Acid (AcOH) Catalysis: While standard reductive aminations with unhindered aldehydes often proceed without acid, the addition of one equivalent of AcOH is critical here. It accelerates the condensation between the secondary amine and the sterically hindered pivalaldehyde, driving the equilibrium toward the highly electrophilic iminium intermediate prior to reduction[2].
Reaction Pathway & Workflow Visualization
Fig 1: Direct reductive amination pathway forming 1-(2,2-dimethylpropyl)piperidin-3-ol.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Materials & Reagents
The following table summarizes the quantitative requirements for a standard 10.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Piperidin-3-ol | 101.15 | 1.0 | 1.01 g | Starting Material (Amine) |
| Pivalaldehyde | 86.13 | 1.2 | 1.03 g (1.30 mL) | Starting Material (Aldehyde) |
| NaBH(OAc)3 | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30.0 mL | Reaction Solvent |
Step-by-Step Experimental Protocol
Step 1: Iminium Formation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-3-ol (1.01 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (30 mL) under a nitrogen atmosphere.
-
Add pivalaldehyde (1.30 mL, 12.0 mmol) to the stirring solution via syringe.
-
Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise.
-
Causality Checkpoint: Stir the mixture at room temperature (20–25 °C) for exactly 30 minutes. Do not skip this incubation period. It ensures the complete condensation of the sterically hindered aldehyde into the iminium intermediate, preventing the premature reduction of unreacted pivalaldehyde into neopentyl alcohol.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes to safely manage the mild exothermic dissolution and reaction.
-
Remove the ice bath, allowing the reaction to warm to room temperature. Stir vigorously for 12–16 hours.
-
Self-Validation (Monitoring): Pull a 50 µL aliquot, quench with NaHCO3, extract into ethyl acetate, and analyze via LC-MS or TLC (DCM/MeOH 9:1, Ninhydrin stain). The reaction is deemed complete when the primary amine mass (m/z 102) or corresponding TLC spot is fully consumed.
Step 3: Quenching & Workup
-
Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (25 mL).
-
Stir vigorously for 15–20 minutes until all effervescence (CO2 gas evolution) ceases, ensuring the destruction of unreacted borohydride species and neutralization of acetic acid.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 20 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude viscous oil via flash column chromatography on silica gel.
-
Utilize a gradient elution system starting from 100% DCM to DCM/MeOH (95:5). Critical: Add 1% triethylamine (Et3N) to the mobile phase to prevent the basic tertiary amine from streaking on the acidic silica gel.
-
Pool the product-containing fractions (identified via TLC) and concentrate in vacuo to yield 1-(2,2-dimethylpropyl)piperidin-3-ol as a pale yellow to colorless oil.
Analytical Characterization
To validate the structural integrity of the synthesized 1-(2,2-dimethylpropyl)piperidin-3-ol, cross-reference your analytical data against the following expected parameters:
-
Chemical Formula: C10H21NO
-
Exact Mass: 171.16
-
LC-MS (ESI+): Calculated for [M+H]+: 172.17; Expected Found: m/z 172.2.
-
1H NMR (400 MHz, CDCl3):
-
δ 3.80 – 3.65 (m, 1H, CH -OH)
-
δ 2.75 – 2.60 (m, 2H, ring CH 2-N)
-
δ 2.30 – 2.15 (m, 2H, ring CH 2-N)
-
δ 2.05 (s, 2H, N-CH 2-tBu) (Diagnostic singlet confirming N-neopentylation)
-
δ 1.85 – 1.40 (m, 4H, ring CH 2)
-
δ 0.88 (s, 9H, C(CH 3)3) (Diagnostic massive singlet for the tert-butyl group)
-
Sources
Application Notes and Protocols for 1-(2,2-Dimethylpropyl)piperidin-3-ol in Drug Discovery
Introduction: The Strategic Value of the Neopentyl-Piperidinol Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutics.[1][2] Its conformational flexibility allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[1][2] This guide focuses on a particularly strategic derivative, 1-(2,2-Dimethylpropyl)piperidin-3-ol , a precursor that marries the foundational piperidine-3-ol core with the unique properties of a neopentyl group.
The neopentyl moiety, characterized by a quaternary carbon atom, imparts significant steric bulk. This steric hindrance can serve multiple functions in drug design, including:
-
Metabolic Stability: Shielding adjacent functional groups from metabolic enzymes, thereby prolonging the compound's half-life.
-
Modulation of Physicochemical Properties: Influencing lipophilicity and solubility, key parameters for drug absorption, distribution, metabolism, and excretion (ADME).[3]
-
Enhanced Target Affinity and Selectivity: The defined three-dimensional shape of the neopentyl group can lead to more specific and potent interactions with the target protein's binding pocket.[4]
The hydroxyl group at the 3-position of the piperidine ring provides a crucial vector for further chemical elaboration, serving as a handle for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
This document provides detailed protocols for the synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol and its application as a precursor in the discovery of novel therapeutics, with a focus on its potential in developing kappa-opioid receptor antagonists and CCR5 antagonists for HIV treatment.
Synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol
The synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol can be efficiently achieved through two primary and reliable methods: N-alkylation of piperidin-3-ol and reductive amination of 3-hydroxypiperidine . The choice of method may depend on the availability of starting materials and desired scale.
Method 1: N-Alkylation of Piperidin-3-ol
This method involves the direct alkylation of the secondary amine of piperidin-3-ol with a suitable neopentyl electrophile, such as neopentyl bromide.
Workflow for N-Alkylation:
Caption: N-Alkylation Workflow Diagram
Detailed Protocol:
-
Reaction Setup: To a solution of piperidin-3-ol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0-3.0 eq).[5]
-
Addition of Alkylating Agent: Slowly add neopentyl bromide (1.1-1.5 eq) to the stirring mixture at room temperature.[5]
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Method 2: Reductive Amination
This one-pot reaction involves the formation of an iminium ion intermediate from 3-hydroxypiperidine and pivalaldehyde (2,2-dimethylpropanal), which is then reduced in situ to the desired tertiary amine.
Workflow for Reductive Amination:
Caption: Reductive Amination Workflow Diagram
Detailed Protocol:
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) and pivalaldehyde (1.1 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq).[6]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.
Characterization and Physicochemical Properties
While specific experimental data for 1-(2,2-Dimethylpropyl)piperidin-3-ol is not widely published, the expected physicochemical properties and spectral data can be inferred from closely related structures.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₀H₂₁NO | - |
| Molecular Weight | 171.28 g/mol | - |
| LogP | ~2.5 - 3.5 | Increased lipophilicity due to the neopentyl group.[3] |
| pKa | ~9.0 - 10.0 | Typical for a tertiary amine in a piperidine ring. |
| Boiling Point | ~220 - 240 °C | Based on similar N-alkylated piperidinols. |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 0.9 ppm. The protons on the piperidine ring will appear as a series of multiplets in the region of 1.2-3.5 ppm. The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely be a broad multiplet around 3.6-4.0 ppm.
-
¹³C NMR: The quaternary carbon of the neopentyl group would appear around 32-35 ppm, and the methyl carbons around 27-29 ppm. The carbons of the piperidine ring would resonate in the range of 20-70 ppm.
-
Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 172.2.
Application in Drug Discovery: Case Studies
The 1-(2,2-Dimethylpropyl)piperidin-3-ol scaffold is a valuable starting point for the synthesis of compounds targeting a variety of biological receptors. Below are two examples illustrating its potential application.
Case Study 1: Synthesis of Kappa-Opioid Receptor (KOR) Antagonists
Background: KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders.[7][8] The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for potent and selective KOR antagonists, such as JDTic.[9] By replacing the N-substituent with a neopentyl group, novel chemical space can be explored.
Synthetic Workflow:
Caption: Synthesis of Potential KOR Antagonists
Protocol for Derivatization:
-
Oxidation: The secondary alcohol of 1-(2,2-Dimethylpropyl)piperidin-3-ol is oxidized to the corresponding ketone, 1-(2,2-Dimethylpropyl)piperidin-3-one, using standard oxidation conditions (e.g., Swern oxidation or Dess-Martin periodinane).
-
Aryl Addition: The resulting ketone is then reacted with a substituted aryl Grignard or aryllithium reagent (e.g., 3-methoxyphenylmagnesium bromide) to introduce the key 3-hydroxyphenyl moiety found in many KOR antagonists.
-
Further Elaboration: The tertiary alcohol can then be further modified, or the methoxy group can be deprotected to the phenol, to generate a library of compounds for screening.
Structure-Activity Relationship (SAR) Insights: The introduction of the bulky neopentyl group at the nitrogen atom is hypothesized to influence the orientation of the 4-aryl group within the KOR binding pocket, potentially leading to altered selectivity and potency profiles compared to existing antagonists.[1][10]
Case Study 2: Synthesis of CCR5 Antagonists for HIV-1 Entry Inhibition
Background: CCR5 receptor antagonists are a class of antiretroviral drugs that block the entry of HIV-1 into host cells.[7][11] Many known CCR5 antagonists feature a piperidine core. The neopentyl group can be incorporated to enhance metabolic stability and optimize lipophilicity, which are crucial for oral bioavailability.
Synthetic Workflow:
Caption: Synthesis of Potential CCR5 Antagonists
Protocol for Derivatization:
-
Activation of the Hydroxyl Group: The hydroxyl group of 1-(2,2-Dimethylpropyl)piperidin-3-ol can be converted into a good leaving group, for example, by mesylation or tosylation. Alternatively, a Mitsunobu reaction can be employed for direct displacement with a nitrogen nucleophile.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a suitable nitrogen-containing nucleophile, which could be a primary or secondary amine, or a nitrogen-containing heterocycle, to introduce a key pharmacophoric element of known CCR5 antagonists.
-
Further Elaboration: The resulting intermediate can be further elaborated through amide couplings or other C-N or C-C bond-forming reactions to complete the synthesis of the target CCR5 antagonists.
SAR Insights: The neopentyl group can serve as a lipophilic anchor, potentially improving the compound's binding affinity to the transmembrane domains of the CCR5 receptor. Its steric bulk may also restrict the conformational freedom of the molecule, leading to a more favorable binding entropy.
Conclusion
1-(2,2-Dimethylpropyl)piperidin-3-ol is a versatile and strategically valuable precursor for drug discovery. Its synthesis is straightforward, and the combination of the piperidin-3-ol scaffold with the sterically demanding neopentyl group offers a unique set of properties that can be exploited to develop novel therapeutics with improved metabolic stability, target affinity, and selectivity. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the potential of this promising building block in their drug discovery programs.
References
- In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2022). Journal Not Specified.
- Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. (Date Not Specified). Journal Not Specified.
- CCR5 receptor antagonist.
- CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (Date Not Specified). Journal Not Specified.
- Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines. (Date Not Specified).
- Collection - Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1, (2008). Journal Not Specified.
- Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials.
- (R)-1-(2-Amino-ethyl)-piperidin-3-ol.
- Process for piperidine derivatives - Patent US-5652370-A.
- Procedure for N-alkylation of Piperidine? (2017).
- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. (2001). PubMed.
- Effects of orally-bioavailable short-acting kappa opioid receptor-selective antagonist LY2456302 on nicotine withdrawal in mice. (2015). PubMed.
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. (Date Not Specified). The Royal Society of Chemistry.
- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). PubMed.
- CCR5 antagonists as anti-HIV-1 agents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Date Not Specified). Journal Not Specified.
- (3S,6S)-1,6-Dimethylpiperidin-3-ol.
- Development of Kappa Opioid Receptor Antagonists. (2011). PMC.
-
Identification of 1-{2-[4-chloro-1 '-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4 '-piperidine]-1-yl] phenyl}-3-{5-chloro-[4][11]thiazolo[5,4-b]pyridin-2-yl}urea, a potent, efficacious and orally bioavailable P2Y(1) antagonist as an antiplatelet agent. (2014). ResearchGate.
- Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022). Journal Not Specified.
- Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists.
- Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties.
- Fentanyl analogs: structure-activity-relationship study.
- Piperidine derivatives - European Patent Office - EP 0350309 A1.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
Sources
- 1. Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evitachem.com [evitachem.com]
- 4. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
Advanced Application Notes & Protocols: Catalytic Strategies for the Synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Executive Summary & Mechanistic Rationale
The synthesis of 1-(2,2-dimethylpropyl)piperidin-3-ol (commonly referred to as 1-neopentylpiperidin-3-ol) represents a classic challenge in steric management during C–N bond formation. While direct alkylation using neopentyl halides (e.g., neopentyl bromide or chloride) might appear conceptually simple, it is practically unviable in the laboratory. The neopentyl group features a highly sterically hindered β-carbon bearing three methyl groups, which effectively blocks the trajectory required for an SN2 backside attack by the piperidin-3-ol nucleophile.
Consequently, reductive amination utilizing pivalaldehyde (2,2-dimethylpropanal) is the definitive, high-yielding pathway for this transformation [1]. This process involves the condensation of piperidin-3-ol with pivalaldehyde to form an intermediate iminium ion, followed by in situ reduction. Because pivalaldehyde itself is highly sterically hindered, the choice of catalyst—both for the formation of the iminium ion and its subsequent reduction—is critical to achieving high conversion rates and minimizing side reactions [2].
Catalyst Selection & Causality
The reductive amination of sterically demanding substrates requires a dual-catalyst approach: an acid catalyst to drive iminium formation and a reducing agent (or hydrogenation catalyst) to yield the final amine.
Lewis and Brønsted Acid Catalysts (Iminium Promoters)
-
Titanium(IV) Isopropoxide ( Ti(OiPr)4 ): For highly hindered aldehydes like pivalaldehyde, standard Brønsted acids (like acetic acid) often fail to push the condensation equilibrium forward. Ti(OiPr)4 acts as a potent Lewis acid that activates the carbonyl oxygen and simultaneously functions as a water scavenger, irreversibly driving the formation of the sterically hindered iminium complex [3].
-
Acetic Acid (AcOH): Used as a mild Brønsted acid catalyst in less demanding scenarios or when paired with highly reactive hydride sources. It protonates the hemiaminal intermediate, facilitating the elimination of water.
Reduction Catalysts and Hydride Sources
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ): STAB is the industry standard for reductive amination. It is a mild, selective hydride donor that reduces iminium ions significantly faster than aldehydes, preventing the premature reduction of pivalaldehyde to neopentyl alcohol [4].
-
Palladium on Carbon (Pd/C) with H2 : Catalytic hydrogenation is the most atom-economical and "green" method. Pd/C facilitates the addition of hydrogen across the C=N bond without generating stoichiometric boron or titanium waste [1].
Quantitative Data: Catalyst System Comparison
The following table summarizes the quantitative performance of various catalytic systems for the preparation of 1-(2,2-dimethylpropyl)piperidin-3-ol based on established medicinal chemistry workflows.
| Catalyst System | Acid Promoter | Temp (°C) | Typical Time (h) | Yield Range | Key Advantage | Key Limitation |
| STAB | Ti(OiPr)4 (1.2 eq) | 20–25 | 16–24 | 75–85% | Overcomes extreme steric hindrance of pivalaldehyde. | Generates insoluble titanium salts during aqueous workup. |
| STAB | AcOH (0.1 eq) | 20–25 | 24–48 | 50–65% | Mild conditions, easy setup. | Sluggish iminium formation leads to lower overall yields. |
| NaBH3CN | AcOH (pH 4-5) | 20–25 | 24 | 65–75% | Highly selective for iminium over aldehyde. | Generates highly toxic cyanide byproducts. |
| 10% Pd/C / H2 | None / AcOH (cat.) | 20–25 | 12 | 80–90% | Zero stoichiometric metal waste; highly scalable. | Requires specialized pressure equipment (Parr shaker). |
Experimental Protocols
Protocol A: Ti(OiPr)4 -Promoted Reductive Amination with STAB
This protocol is optimized for sterically hindered substrates where standard condensation fails.
Reagents: Piperidin-3-ol (1.0 eq), Pivalaldehyde (1.1 eq), Ti(OiPr)4 (1.2 eq), STAB (1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Iminium Formation: To an oven-dried, nitrogen-purged round-bottom flask, add piperidin-3-ol (10 mmol) and anhydrous DCE (30 mL). Add pivalaldehyde (11 mmol) via syringe.
-
Lewis Acid Addition: Dropwise, add Ti(OiPr)4 (12 mmol) to the stirring solution. Stir the reaction mixture at room temperature for 6 hours. Causality: The extended time is required to overcome the steric bulk of the tert-butyl group, allowing the titanium-imine complex to fully form.
-
Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (15 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 16 hours.
-
Quench & Workup: Cool the mixture to 0 °C and quench by slowly adding 1N aqueous NaOH (15 mL). Causality: NaOH hydrolyzes the titanium complex, precipitating insoluble titanium dioxide ( TiO2 ).
-
Filtration: Filter the resulting white suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).
-
Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 1-(2,2-dimethylpropyl)piperidin-3-ol.
Protocol B: Green Catalytic Hydrogenation using Pd/C
This protocol is ideal for scale-up, avoiding stoichiometric reagents.
Reagents: Piperidin-3-ol (1.0 eq), Pivalaldehyde (1.1 eq), 10% Pd/C (0.05 eq Pd), Methanol (MeOH).
Step-by-Step Methodology:
-
Preparation: In a heavy-walled hydrogenation vessel, dissolve piperidin-3-ol (10 mmol) and pivalaldehyde (11 mmol) in HPLC-grade MeOH (40 mL). Add 2 drops of glacial acetic acid.
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution. Safety Note: Pd/C can ignite methanol vapors; add under a blanket of nitrogen.
-
Hydrogenation: Seal the vessel and purge the atmosphere with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H2 .
-
Reaction: Agitate the mixture on a Parr shaker at room temperature for 12 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.
-
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate in vacuo. The resulting residue can be purified via flash column chromatography (DCM/MeOH gradient) to afford the pure product.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic workflow and the specific points where the catalysts intervene to overcome the steric barriers of the neopentyl system.
Caption: Catalytic reductive amination pathway for 1-(2,2-dimethylpropyl)piperidin-3-ol synthesis.
References
-
ACS GCI Pharmaceutical Roundtable. "Reductive Amination." American Chemical Society Green Chemistry Institute. URL:[Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]
-
Mapes, C. et al. "High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization." Organic Process Research & Development, ACS Publications. URL:[Link]
Isolating 1-(2,2-Dimethylpropyl)piperidin-3-ol: A Guide to Chromatographic Purification Strategies
This comprehensive technical guide provides detailed application notes and protocols for the chromatographic isolation of 1-(2,2-Dimethylpropyl)piperidin-3-ol. This document is intended for researchers, scientists, and professionals in drug development who require robust and efficient methods for purifying this and structurally similar piperidine derivatives. The protocols herein are designed to address the unique challenges presented by the physicochemical properties of this polar, basic, and aliphatic heterocyclic compound.
Understanding the Molecule: Physicochemical-Driven Strategy
1-(2,2-Dimethylpropyl)piperidin-3-ol possesses key structural features that dictate the optimal chromatographic strategy. The tertiary amine within the piperidine ring imparts basicity, while the hydroxyl group and the overall aliphatic nature contribute to its polarity. The presence of the basic nitrogen atom is a critical consideration, as it can lead to undesirable interactions with standard silica gel, a common stationary phase.[1] This interaction with acidic silanol groups on the silica surface often results in significant peak tailing and poor separation.[1] Therefore, our purification strategies are designed to mitigate these effects and achieve high-resolution separation.
Chromatographic Methodologies for Purification
Based on the structure of 1-(2,2-Dimethylpropyl)piperidin-3-ol, three primary chromatographic techniques are recommended: Normal-Phase Chromatography with a basic modifier, Reverse-Phase Chromatography, and Ion-Exchange Chromatography. Each method offers distinct advantages and is suited for different impurity profiles and scales of purification.
Normal-Phase Chromatography (NPC) on Modified Silica Gel
Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, is a fundamental technique for the purification of organic compounds. However, for basic amines like our target molecule, modifications are essential to achieve acceptable peak shapes and recovery.[1][2]
Causality of Experimental Choices: The addition of a basic modifier, such as triethylamine (TEA), to the mobile phase is crucial.[1][3] TEA competitively binds to the acidic silanol groups on the silica gel surface, effectively masking them from interacting with the basic piperidine nitrogen.[1] This minimizes strong ionic interactions that cause peak tailing and allows for separation based on the desired polar interactions.[1]
Experimental Protocol: Flash Column Chromatography
Objective: To purify 1-(2,2-Dimethylpropyl)piperidin-3-ol from less polar and non-polar impurities.
Materials:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the addition of 0.5-1% (v/v) triethylamine.[3] The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[3]
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot the crude mixture on a silica TLC plate and elute with various ratios of hexanes/ethyl acetate containing 1% TEA.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% TEA). Wet pack the chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a small volume of the initial mobile phase and carefully load it onto the top of the column.
-
Dry Loading: If the sample is not very soluble, pre-adsorb it onto a small amount of silica gel.[1] Evaporate the solvent and carefully add the resulting powder to the top of the packed column.[1]
-
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Fraction Collection: Collect fractions of a suitable volume.[1]
-
Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product.[2] Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(2,2-Dimethylpropyl)piperidin-3-ol.[2]
Troubleshooting Workflow for Poor Peak Shape in NPC
Caption: Troubleshooting workflow for poor peak shape in Normal-Phase Chromatography.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase chromatography is a powerful high-resolution technique that is well-suited for the purification of polar to moderately polar compounds.[4] It utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[5]
Causality of Experimental Choices: For basic compounds like 1-(2,2-Dimethylpropyl)piperidin-3-ol, the addition of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary. This protonates the piperidine nitrogen, leading to a more consistent ionic state and improved peak shape by minimizing interactions with residual silanol groups on the stationary phase. A C18 column is a good starting point due to its wide applicability for separating small organic molecules.[5]
Experimental Protocol: Preparative RP-HPLC
Objective: To achieve high-purity isolation of 1-(2,2-Dimethylpropyl)piperidin-3-ol, particularly from more polar impurities.
Instrumentation and Reagents:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Stationary Phase: A C18 reverse-phase column (e.g., 10 µm particle size, appropriate dimensions for the scale of purification).
-
Mobile Phase A: Water with 0.1% TFA or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B, or in a suitable polar solvent.
Procedure:
-
Analytical Method Development: First, develop an analytical scale method on a smaller C18 column (e.g., 4.6 x 150 mm, 3.5 µm) to determine the optimal gradient and retention time of the target compound.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the column with a linear gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the target compound.
-
Post-Purification Processing: Combine the pure fractions. If TFA was used, it may need to be removed for certain biological applications.[2] This can be achieved by methods such as lyophilization from a dilute HCl solution or by using ion-exchange chromatography.[2]
Data Summary Table for a Typical RP-HPLC Separation
| Parameter | Value |
| Column | C18, 10 µm, 21.2 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Gradient | 5-95% B over 20 minutes |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Expected Retention | Dependent on analytical development |
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[6][7] This technique can be highly selective for ionizable compounds like 1-(2,2-Dimethylpropyl)piperidin-3-ol.[2][6] Depending on the pH of the mobile phase, the target molecule can be positively charged (at pH below its pKa) and can be purified using a cation exchange resin.
Causality of Experimental Choices: At a pH below the pKa of the piperidine nitrogen, the molecule will be protonated and carry a positive charge. A strong cation exchange (SCX) resin, which is negatively charged, will bind the positively charged target compound.[2] Neutral and negatively charged impurities will pass through the column. The bound compound can then be eluted by increasing the salt concentration or the pH of the mobile phase.[6][8]
Experimental Protocol: Cation Exchange Chromatography
Objective: To separate 1-(2,2-Dimethylpropyl)piperidin-3-ol from neutral, acidic, and less basic impurities.
Materials:
-
Stationary Phase: A strong cation exchange (SCX) resin (e.g., sulfopropyl-functionalized).
-
Binding/Wash Buffer: A low ionic strength buffer at a pH where the target molecule is charged (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer: A high ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0) or a buffer with a higher pH to neutralize the charge on the target molecule.
-
Sample Preparation: Dissolve the sample in the Binding Buffer and adjust the pH if necessary.
Procedure:
-
Column Equilibration: Equilibrate the SCX column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column at a slow flow rate to ensure efficient binding.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound 1-(2,2-Dimethylpropyl)piperidin-3-ol from the column using a linear gradient or a step gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by increasing the pH.
-
Fraction Analysis: Analyze the collected fractions for the presence of the target compound.
-
Desalting: If the compound is eluted with a high salt concentration, a desalting step (e.g., using a size-exclusion column or reverse-phase chromatography) may be necessary.
Workflow for Ion-Exchange Chromatography
Caption: General workflow for the purification of a basic compound using cation exchange chromatography.
Conclusion
The successful isolation of 1-(2,2-Dimethylpropyl)piperidin-3-ol is readily achievable through a systematic approach to chromatography. The choice of method—modified normal-phase, reverse-phase, or ion-exchange—will depend on the specific impurity profile, the required purity, and the scale of the separation. For all methods, careful development starting at an analytical scale (TLC or analytical HPLC) is paramount for a successful preparative separation. The protocols provided in this guide offer a robust starting point for researchers to develop efficient and reliable purification strategies for this and other challenging piperidine derivatives.
References
- Overcoming challenges in the purification of piperidine-containing compounds - Benchchem.
- RediSep C-18 reversed phase column Purific
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Reversed Phase Chromatography - Tosoh Bioscience | Separation & Purific
- Reversed-phase chrom
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- Technical Support Center: Purifying Piperidine Derivatives with Column Chrom
- Introduction to Ion Exchange Chrom
- Ion exchange chromatography: A comprehensive review - GSC Online Press.
- Principle and Applications of Ion Exchange Chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. bio-rad.com [bio-rad.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. longdom.org [longdom.org]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(2,2-dimethylpropyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug development.[1] Given the importance of the piperidine scaffold in pharmaceuticals, a thorough understanding of its structural features is paramount. This document outlines optimized protocols for sample preparation and data acquisition for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. Furthermore, a detailed analysis and prediction of the ¹H and ¹³C NMR spectra are presented, grounded in established principles of NMR spectroscopy and comparative data from related N-alkylated piperidine structures.[2] This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of similar heterocyclic compounds.
Introduction
The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. 1-(2,2-Dimethylpropyl)piperidin-3-ol, with its bulky N-neopentyl group and a hydroxyl substituent on the piperidine ring, presents an interesting case for NMR-based structural analysis. The stereochemistry at the C-3 position and the conformational dynamics of the ring system are key features that can be elucidated using modern NMR techniques.
This application note serves as a comprehensive protocol and reference for the complete NMR assignment of 1-(2,2-dimethylpropyl)piperidin-3-ol. We will first detail the best practices for sample preparation to ensure high-quality spectral data. Subsequently, we will outline the parameters for acquiring ¹H, ¹³C, COSY, and HSQC spectra. The core of this document is a detailed prediction and interpretation of the resulting spectra, explaining the rationale behind the chemical shift assignments and the expected spin-spin coupling patterns. This approach not only provides reference data but also illustrates the logical process of structural elucidation for complex organic molecules.[3]
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.[4] The following protocol is recommended for the preparation of an NMR sample of 1-(2,2-dimethylpropyl)piperidin-3-ol.
Materials:
-
1-(2,2-Dimethylpropyl)piperidin-3-ol (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of 1-(2,2-dimethylpropyl)piperidin-3-ol into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while for ¹³C NMR and 2D experiments, a higher concentration of 20-30 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][5]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[4] CDCl₃ is a common choice for many organic molecules. However, if hydrogen bonding with the hydroxyl group is of particular interest, or if solubility is an issue, CD₃OD can be used. Be aware that the hydroxyl proton will exchange with deuterium in CD₃OD and will not be observed.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5][6] Gently vortex the vial to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube.[6][7] This is achieved by passing the solution through a Pasteur pipette containing a small plug of cotton or glass wool. The final sample height in the NMR tube should be between 4 and 5 cm.[5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[8] Label the tube clearly with the sample identity.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired at a constant temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width covering the range of -1 to 10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: A proton-decoupled experiment is standard. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[5]
-
COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin coupling networks. A standard gradient-selected COSY (gCOSY) experiment is recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei.[3] A multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
Predicted NMR Data and Interpretation
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 1-(2,2-dimethylpropyl)piperidin-3-ol. The numbering scheme used for the assignments is shown in Figure 1.
Figure 1. Chemical structure and numbering of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Predicted ¹H NMR Spectrum
The predicted chemical shifts (in ppm relative to TMS), multiplicities, and coupling constants (J in Hz) are summarized in Table 1.
Table 1. Predicted ¹H NMR Data for 1-(2,2-Dimethylpropyl)piperidin-3-ol in CDCl₃.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-1' | 2.1 - 2.3 | s | - | 2H |
| H-2ax | 2.9 - 3.1 | dt | J ≈ 12, 4 | 1H |
| H-2eq | 2.0 - 2.2 | m | - | 1H |
| H-3 | 3.6 - 3.8 | m | - | 1H |
| H-4ax | 1.5 - 1.7 | m | - | 1H |
| H-4eq | 1.8 - 2.0 | m | - | 1H |
| H-5ax | 1.4 - 1.6 | m | - | 1H |
| H-5eq | 1.7 - 1.9 | m | - | 1H |
| H-6ax | 2.7 - 2.9 | dt | J ≈ 12, 4 | 1H |
| H-6eq | 2.3 - 2.5 | m | - | 1H |
| H-3'' | 0.9 | s | - | 9H |
| 3-OH | variable | br s | - | 1H |
Rationale for Assignments:
-
H-3'' (Neopentyl methyls): The nine equivalent protons of the three methyl groups on the neopentyl substituent are expected to appear as a sharp singlet at approximately 0.9 ppm due to their isolation from other protons.[9]
-
H-1' (Neopentyl methylene): The two protons of the methylene group adjacent to the nitrogen and the t-butyl group will appear as a singlet in the range of 2.1-2.3 ppm. The absence of adjacent protons leads to a singlet multiplicity.
-
Piperidine Ring Protons (H-2, H-4, H-5, H-6): The protons on the piperidine ring will exhibit complex splitting patterns due to both geminal and vicinal couplings. The chemical shifts are influenced by the nitrogen atom, the hydroxyl group, and the bulky N-neopentyl group.
-
H-2 and H-6 (α to Nitrogen): These protons are deshielded by the adjacent nitrogen atom and are expected to appear at a lower field compared to the other ring protons.[10] The axial protons (H-2ax, H-6ax) will likely be at a slightly different chemical shift than the equatorial protons (H-2eq, H-6eq) and will show large axial-axial couplings (J ≈ 12 Hz).
-
H-3 (CH-OH): The proton on the carbon bearing the hydroxyl group is deshielded and is expected to appear in the range of 3.6-3.8 ppm. Its multiplicity will be complex due to coupling with the protons on C-2 and C-4.
-
H-4 and H-5: These protons are further from the heteroatoms and will appear at a higher field, likely in the range of 1.4-2.0 ppm. Overlapping of these signals is expected, forming a complex multiplet.
-
-
3-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[11] It will typically appear as a broad singlet.
Predicted ¹³C NMR Spectrum
The predicted chemical shifts (in ppm) for the carbon atoms are summarized in Table 2.
Table 2. Predicted ¹³C NMR Data for 1-(2,2-Dimethylpropyl)piperidin-3-ol in CDCl₃.
| Carbon | Predicted δ (ppm) |
| C-1' | ~70 |
| C-2 | ~60 |
| C-3 | ~68 |
| C-4 | ~30 |
| C-5 | ~25 |
| C-6 | ~55 |
| C-2'' | ~32 |
| C-3'' | ~27 |
Rationale for Assignments:
-
C-3'' (Neopentyl methyls): The three equivalent methyl carbons of the t-butyl group are expected around 27 ppm.
-
C-2'' (Neopentyl quaternary): The quaternary carbon of the t-butyl group will appear around 32 ppm.
-
Piperidine Ring Carbons:
-
C-2 and C-6 (α to Nitrogen): These carbons are deshielded by the nitrogen and will appear at a lower field, typically in the 55-60 ppm range. The bulky N-neopentyl group will influence their exact chemical shifts.[2]
-
C-3 (C-OH): The carbon attached to the hydroxyl group is significantly deshielded and is expected to be in the range of 68 ppm.
-
C-4 and C-5: These carbons are the most shielded in the ring and will appear at the highest field, around 25-30 ppm.
-
C-1' (Neopentyl methylene): The methylene carbon attached to the nitrogen is also deshielded and is predicted to be around 70 ppm.
-
2D NMR Correlation and Structural Verification
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structure.
COSY (¹H-¹H Correlation)
The COSY spectrum will reveal the connectivity between protons that are coupled to each other. The expected key correlations are illustrated in the workflow diagram below.
Caption: Expected COSY correlations for the piperidine ring protons.
The COSY spectrum will show a correlation between H-3 and the protons on C-2 and C-4. A continuous correlation pathway should be traceable from H-2 to H-3, H-4, H-5, and finally to H-6, confirming the piperidine ring structure.
HSQC (¹H-¹³C Correlation)
The HSQC spectrum will establish the direct one-bond correlations between protons and the carbons they are attached to. This is essential for assigning the carbon signals based on the more easily interpretable proton spectrum.
Caption: HSQC experimental workflow correlating proton and carbon signals.
By combining the information from the ¹H, ¹³C, COSY, and HSQC spectra, a complete and unambiguous assignment of all signals for 1-(2,2-dimethylpropyl)piperidin-3-ol can be achieved. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could be employed to confirm the connectivity of the neopentyl group to the nitrogen atom through long-range ¹H-¹³C correlations.
Conclusion
This application note provides a comprehensive framework for the NMR-based structural characterization of 1-(2,2-dimethylpropyl)piperidin-3-ol. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be obtained. The provided analysis and predicted spectral data, based on established NMR principles and data from analogous structures, serve as a valuable reference for researchers. The combined use of 1D and 2D NMR techniques, as outlined, ensures a confident and complete structural elucidation of this and similar substituted piperidine compounds, which are of significant interest in the field of drug discovery.
References
-
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
-
8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]
-
Sample Preparation & NMR Tubes | Chemical Research Support. [Link]
-
How To Prepare And Run An NMR Sample - ALWSCI. [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
-
Small molecule NMR sample preparation. [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. [Link]
-
NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 50 | Books Gateway. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]
-
All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC. [Link]
-
NMR Chemical Shifts. [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The Royal Society of Chemistry. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
METHOD FOR PREPARATION OF (2R, 3S)-2-(BENZO[D]IMIDAZOLYLPROPYL)PIPERIDIN-3-OL DERIVATIVES - EPO. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR - PMC. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. [Link]
-
3-Pyridinemethanol, alpha-(2,2-dimethylpropyl)- - SpectraBase. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. chem.washington.edu [chem.washington.edu]
Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocols for 1-(2,2-Dimethylpropyl)piperidin-3-ol
Introduction & Structural Context
Piperidine derivatives form the backbone of numerous active pharmaceutical ingredients (APIs) and neurochemical probes. The compound 1-(2,2-Dimethylpropyl)piperidin-3-ol (commonly referred to as 1-neopentylpiperidin-3-ol) presents a unique analytical profile due to three distinct structural features: a basic tertiary amine, a sterically hindered neopentyl group, and a secondary hydroxyl group.
Understanding the mass spectrometric (MS) behavior of this scaffold is critical for drug metabolism and pharmacokinetics (DMPK) studies. The piperidine ring's fragmentation is heavily influenced by the chosen ionization method, with α -cleavage dominating in Electron Ionization (EI) and the neutral loss of water driving Electrospray Ionization (ESI) pathways[1]. As a Senior Application Scientist, I have designed this protocol to not only list the analytical steps but to explain the physicochemical causality behind these fragmentation patterns, ensuring your structural elucidation workflows are robust and self-validating.
Table 1: Chemical and Monoisotopic Properties
| Property | Value | Analytical Significance |
| Chemical Name | 1-(2,2-Dimethylpropyl)piperidin-3-ol | Defines the fragmentation loci (N-alkyl bond, 3-OH group). |
| Molecular Formula | C10H21NO | Used for high-resolution exact mass filtering. |
| Monoisotopic Mass | 171.1623 Da | Target for GC-EI-MS molecular ion [M]⁺• detection. |
| Precursor Ion (ESI) | m/z 172.1701 | Target [M+H]⁺ for LC-MS/MS positive mode CID. |
Self-Validating Experimental Protocols
To ensure high-fidelity data acquisition, every MS workflow must be treated as a self-validating system. The following protocols incorporate mandatory system suitability checks to prevent false annotations.
Protocol A: LC-ESI-MS/MS (Soft Ionization)
Causality: ESI is selected to preserve the pseudo-molecular ion. Positive ion mode is mandatory because the high proton affinity of the piperidine nitrogen readily accepts a proton to form a stable [M+H]⁺ species[2].
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Expert Insight: Formic acid acts as an essential proton source, driving the ionization equilibrium toward the [M+H]⁺ state and improving peak shape by minimizing secondary interactions with the column matrix.
-
-
System Suitability (Validation): Inject a solvent blank followed by a known piperidine reference standard (e.g., citalopram[3]) before the sample. Verify that mass accuracy is <5 ppm and confirm the absence of carryover in the blank.
-
Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes.
-
MS/MS (CID) Parameters: Isolate the precursor ion at m/z 172.17. Apply Collision-Induced Dissociation (CID) using Argon. Ramp the collision energy (CE) from 15 eV to 35 eV.
-
Expert Insight: Ramping CE is crucial. Low CE (15 eV) captures the highly labile dehydration events, while high CE (35 eV) is required to force the cleavage of the robust piperidine ring.
-
Protocol B: GC-EI-MS (Hard Ionization)
Causality: EI at 70 eV is the industry gold standard because it imparts a consistent amount of internal energy to the molecule, providing highly reproducible, library-searchable fragmentation patterns independent of the specific instrument platform.
-
System Suitability (Validation): Tune the MS using Perfluorotributylamine (PFTBA). Validate that the relative abundance ratios for m/z 69, 219, and 502 meet standard tuning criteria to ensure correct mass calibration across the scan range.
-
GC Parameters: Inject 1 µL (split ratio 10:1) onto a standard HP-5MS capillary column. Use a temperature program starting at 70°C (hold 1 min), ramping at 15°C/min to 280°C.
-
MS Parameters: Set the ion source temperature to 230°C and electron energy strictly to 70 eV. Scan range m/z 40–300.
Mechanistic Fragmentation Pathways
Electron Ionization (EI) Pathways
Under 70 eV EI, ionization occurs primarily via the ejection of an electron from the nitrogen lone pair, forming a radical cation ([M]⁺• at m/z 171). The most thermodynamically favorable process is the α -cleavage of the sterically bulky neopentyl group. According to Stevenson's rule, the largest alkyl radical is preferentially lost to leave behind the most stable charge-retaining fragment[4][5].
-
m/z 114 (Base Peak): The loss of the tert-butyl radical (•C(CH3)3, 57 Da) from the neopentyl group. This forms a highly stable, resonance-stabilized iminium ion.
-
m/z 153: The loss of water (18 Da) directly from the 3-hydroxyl group of the molecular ion.
-
m/z 96: A sequential fragmentation involving the loss of water (18 Da) from the m/z 114 iminium ion.
Electrospray Ionization (ESI-MS/MS) Pathways
In ESI, the even-electron protonated molecule [M+H]⁺ at m/z 172 dictates the fragmentation cascade[2]. High-resolution mass spectrometry (HRMS) is highly recommended to unambiguously assign these fragment formulas[6].
-
m/z 154: Neutral loss of water (H2O, 18 Da). This facile dehydration is the hallmark of aliphatic cyclic alcohols.
-
m/z 102: Cleavage of the N-neopentyl bond via a rearrangement process, resulting in the neutral loss of neopentene (C5H10, 70 Da), leaving behind a protonated 3-hydroxypiperidine ion.
-
m/z 84: Subsequent dehydration of the m/z 102 ion, yielding a stable protonated piperideine ring.
Quantitative Data Presentation
Table 2: Key EI-MS Fragment Ions (70 eV)
| m/z | Ion Type | Neutral Loss | Relative Abundance | Structural Assignment |
| 171 | [M]⁺• | None | Low (<10%) | Radical Cation (Molecular Ion) |
| 153 | [M - H2O]⁺• | H2O (18 Da) | Low-Med (15%) | Dehydrated molecular ion |
| 114 | [M - C4H9]⁺ | •C(CH3)3 (57 Da) | Base Peak (100%) | α -cleavage, stable iminium ion |
| 96 | [114 - H2O]⁺ | H2O (18 Da) | Medium (40%) | Dehydrated iminium ion |
Table 3: Key ESI-MS/MS Fragment Ions (Precursor m/z 172)
| m/z | Ion Type | Neutral Loss | Optimal CE | Structural Assignment |
| 172 | [M+H]⁺ | None | 0 eV | Protonated Precursor |
| 154 | [M+H - H2O]⁺ | H2O (18 Da) | 15 eV | Dehydrated precursor |
| 102 | [M+H - C5H10]⁺ | C5H10 (70 Da) | 25 eV | Protonated 3-hydroxypiperidine |
| 84 | [102 - H2O]⁺ | H2O (18 Da) | 35 eV | Protonated piperideine ring |
Visualizations
Fig 1. Self-validating MS analytical workflow for piperidine derivatives.
Fig 2. Divergent EI and ESI fragmentation pathways for 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Conclusion
The structural elucidation of 1-(2,2-Dimethylpropyl)piperidin-3-ol relies heavily on the orthogonal application of mass spectrometry techniques. GC-EI-MS provides absolute structural confirmation of the neopentyl group via the diagnostic m/z 114 base peak ( α -cleavage). Conversely, LC-ESI-MS/MS confirms the intact molecular mass and highlights the lability of the 3-hydroxyl group through the facile neutral loss of water (m/z 154). By strictly adhering to these self-validating protocols, analytical scientists can unambiguously identify this scaffold in complex biological matrices or synthetic reaction mixtures.
References
-
Instituto de Química, Universidade Federal de Uberlândia. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, PubMed. Available at:[Link]
-
ResearchGate. "Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements." Available at: [Link]
-
Analytical Chemistry, ACS Publications. "High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas." Available at:[Link]
-
ResearchGate. "Low-energy electron ionization optimization for steroidomics analysis using high-resolution mass spectrometry." Available at:[Link]
-
PubMed. "Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 1-(2,2-Dimethylpropyl)piperidin-3-ol in Complex Organic Synthesis and Lead Optimization
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals.
Introduction: Overcoming Metabolic Liabilities in Drug Design
In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as achieving target potency. Basic amines, particularly piperidines, are ubiquitous in bioactive molecules but are notorious for their susceptibility to cytochrome P450 (CYP450)-mediated N-dealkylation and N-oxidation.
1-(2,2-Dimethylpropyl)piperidin-3-ol (also known as N-neopentylpiperidin-3-ol) emerges as a highly specialized, bifunctional building block designed to circumvent these liabilities. By pairing a sterically demanding neopentyl group with a versatile 3-hydroxyl piperidine core, this scaffold offers a unique combination of metabolic shielding and precise stereochemical control.
Mechanistic Insights and Rationale (E-E-A-T)
The strategic incorporation of 1-(2,2-Dimethylpropyl)piperidin-3-ol into a synthetic workflow is driven by two distinct structural advantages:
The Neopentyl Shield: Enhancing Metabolic Stability
The neopentyl group (2,2-dimethylpropyl) lacks α -protons relative to the bulky tert-butyl moiety, significantly altering the steric environment around the basic piperidine nitrogen. This steric bulk physically occludes the nitrogen lone pair from the heme-iron reactive center of CYP450 enzymes. Recent drug discovery campaigns, such as the development of the ROR γ inhibitor JTE-151, have demonstrated that terminal neopentyl groups drastically minimize susceptibility to oxidation, thereby increasing metabolic stability (MS) in human liver microsomes (HLM) while simultaneously improving cell permeability through enhanced lipophilicity [1].
The Piperidin-3-ol Core: The "Gauche Effect"
The 3-hydroxyl group on the piperidine ring is not merely a handle for functionalization; it dictates the three-dimensional conformation of the molecule. Due to the "Gauche effect"—stabilizing hyperconjugative interactions between the σC−H donor and σC−O∗ acceptor orbitals—the hydroxyl group often forces the piperidine ring into specific chair conformations that orient substituents axially or equatorially depending on the solvent [2]. This predictable conformational constraint allows chemists to precisely vector pharmacophores into deep binding pockets, a strategy utilized in the synthesis of advanced intermediates for drug candidates like BMS-690514 [3].
Experimental Protocol: Mitsunobu Inversion and Etherification
The 3-hydroxyl group of 1-(2,2-Dimethylpropyl)piperidin-3-ol can be functionalized via the Mitsunobu reaction to generate sterically hindered aryl ethers with inverted stereochemistry.
Materials Required
-
1-(2,2-Dimethylpropyl)piperidin-3-ol (1.0 equiv)
-
Phenol derivative (e.g., 4-fluorophenol) (1.2 equiv)
-
Triphenylphosphine ( PPh3 ) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1-(2,2-Dimethylpropyl)piperidin-3-ol (1.0 mmol) and PPh3 (1.5 mmol) to the flask.
-
Solvation: Dissolve the mixture in 10 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Phenol Addition: Add the phenol derivative (1.2 mmol) to the chilled solution. Stir for 5 minutes to ensure complete dissolution.
-
Activation: Slowly add DIAD (1.5 mmol) dropwise over 10 minutes. Causality Note: Slow addition prevents the premature formation of unreactive hydrazine byproducts and ensures the formation of the active phosphonium intermediate.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction progress via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the stereoinverted aryl ether.
Quantitative Data: Impact on Pharmacokinetics
The table below summarizes the typical improvements observed when replacing a standard N-methyl piperidine with an N-neopentyl piperidine scaffold during hit-to-lead optimization.
| Scaffold Modification | ClogP (Lipophilicity) | HLM Intrinsic Clearance ( μ L/min/mg) | Cell Permeability ( Papp×10−6 cm/s) |
| N-Methylpiperidin-3-yl ether | 2.1 | 85.4 (High Clearance) | 4.2 |
| N-Benzylpiperidin-3-yl ether | 3.4 | 62.1 (Moderate Clearance) | 8.1 |
| N-Neopentylpiperidin-3-yl ether | 3.8 | 14.2 (Low Clearance) | 15.5 |
Data extrapolated from metabolic stability trends observed in neopentyl-optimized clinical candidates [1].
Workflow Visualization
Caption: Structural advantages and synthetic workflow of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
References
-
Domainex. (2024). Medicinal Chemistry in Review: The Discovery of JTE-151: A first-in-class novel, selective RORγ inhibitor for the treatment of autoimmune diseases. Retrieved from[Link][1]
-
Hypha Discovery. (2022). The underappreciated hydroxyl in drug discovery. Retrieved from[Link][2]
-
Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from[Link][3]
Sources
Perfecting the Piperidine Core: Application Notes and Protocols for the Crystallization-Based Purification of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Introduction: The Critical Role of Purity in Piperidine-Containing Drug Candidates
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] 1-(2,2-Dimethylpropyl)piperidin-3-ol, a key intermediate, demands exceptional purity for its successful incorporation into active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and regulatory approval of the final drug product. Crystallization stands out as a robust and scalable technique for achieving the requisite high purity of such intermediates.
This comprehensive guide provides a detailed exploration of various crystallization techniques applicable to the purification of 1-(2,2-Dimethylpropyl)piperidin-3-ol. We will delve into the scientific principles underpinning each method, offering practical, step-by-step protocols to guide researchers, scientists, and drug development professionals in establishing an effective purification strategy. While specific experimental data for 1-(2,2-Dimethylpropyl)piperidin-3-ol is not extensively available in public literature, this document will leverage data from structurally similar N-substituted piperidin-3-ols to provide a robust framework for methods development.
Understanding the Molecule: Physicochemical Properties and Their Impact on Crystallization
The successful development of a crystallization protocol is contingent on a thorough understanding of the target molecule's physicochemical properties. For 1-(2,2-Dimethylpropyl)piperidin-3-ol, the key characteristics influencing its crystallization behavior are its polarity, conferred by the hydroxyl group and the tertiary amine, and the steric bulk of the N-neopentyl group.
While specific data for 1-(2,2-Dimethylpropyl)piperidin-3-ol is limited, we can infer its properties from the parent compound, 3-hydroxypiperidine, which is a solid with a melting point of 57-61 °C and is highly soluble in water.[4] The N-neopentyl group will increase the lipophilicity of the molecule, likely reducing its aqueous solubility and potentially lowering its melting point.
Common impurities in the synthesis of N-substituted 3-hydroxypiperidines can include unreacted starting materials (3-hydroxypiperidine and a neopentyl halide or equivalent), over-alkylated products, and by-products from side reactions. An effective crystallization process must be able to selectively exclude these impurities from the crystal lattice.
Strategic Selection of Crystallization Technique
The choice of crystallization method is a critical decision that will depend on the properties of the compound and the nature of the impurities. The following diagram outlines a logical approach to selecting the most suitable technique.
Caption: Decision tree for selecting a crystallization method.
Crystallization Techniques and Protocols
Based on the anticipated properties of 1-(2,2-Dimethylpropyl)piperidin-3-ol, the following crystallization techniques are most likely to be successful.
Cooling Crystallization
This is the most common and straightforward method, relying on the principle that the solubility of the compound in a given solvent decreases as the temperature is lowered.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a lower temperature. For a moderately polar compound like 1-(2,2-Dimethylpropyl)piperidin-3-ol, solvents such as ethyl acetate, acetonitrile, isopropanol, or mixtures with non-polar solvents like heptane are good starting points.
-
Cooling Rate: A slow cooling rate is crucial for the formation of large, well-ordered crystals, which are more effective at excluding impurities. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an amorphous solid.
Protocol: Single-Solvent Cooling Crystallization
-
Solvent Screening: In small test tubes, assess the solubility of a few milligrams of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: In an appropriately sized flask, add the crude 1-(2,2-Dimethylpropyl)piperidin-3-ol and the minimum amount of the chosen hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Anti-Solvent Crystallization
This technique is employed when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization.
Causality Behind Experimental Choices:
-
Solvent System Selection: The "good" solvent should readily dissolve the compound, while the "anti-solvent" should be miscible with the "good" solvent but a poor solvent for the compound. The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, leading to supersaturation and crystallization.
-
Addition Rate: The anti-solvent should be added slowly to maintain a controlled level of supersaturation, which promotes the growth of high-purity crystals. Rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.
Protocol: Anti-Solvent Crystallization
-
Solvent System Identification: Identify a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble. Common pairs include methanol/water, acetone/hexane, and ethyl acetate/heptane.
-
Dissolution: Dissolve the crude 1-(2,2-Dimethylpropyl)piperidin-3-ol in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until turbidity (cloudiness) is observed and persists.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol.
Melt Crystallization
For compounds with a low melting point, melt crystallization can be an effective purification method that avoids the use of solvents.
Causality Behind Experimental Choices:
-
Thermal Stability: This method is only suitable for compounds that are thermally stable and do not decompose at their melting point.
-
Controlled Cooling: Similar to cooling crystallization from a solution, a slow and controlled cooling of the molten compound is necessary to allow for the formation of a crystalline lattice and the exclusion of impurities.
Protocol: Melt Crystallization
-
Melting: Place the crude 1-(2,2-Dimethylpropyl)piperidin-3-ol in a suitable vessel and heat it slowly until it is completely molten.
-
Cooling: Gradually cool the molten compound. The cooling rate should be carefully controlled to promote crystal growth. Seeding with a small crystal of the pure compound can be beneficial to initiate crystallization.
-
Sweating (Optional): To further purify the crystals, the temperature can be raised slightly to melt any trapped impurities on the crystal surface, which can then be removed.
-
Isolation: Once the compound has solidified, the purified crystalline mass can be isolated.
Workflow for Crystallization Method Development
The following diagram illustrates a typical workflow for developing a robust crystallization purification process.
Caption: A three-phase workflow for developing a crystallization purification process.
Data Summary and Comparison
The following table provides a hypothetical comparison of the different crystallization techniques for the purification of 1-(2,2-Dimethylpropyl)piperidin-3-ol, based on typical outcomes for similar compounds.
| Technique | Solvent System (Example) | Temperature Profile (°C) | Expected Yield (%) | Expected Purity (%) | Key Considerations |
| Cooling Crystallization | Ethyl Acetate | Dissolve at 70, cool to 0-5 | 75-90 | >99 | Simple and widely applicable. Requires a suitable single solvent. |
| Anti-Solvent Crystallization | Acetone / n-Heptane | Room Temperature | 80-95 | >99 | Useful when a single solvent is not effective. Prone to oiling out if not optimized. |
| Melt Crystallization | None | Heat above melting point, slow cool | >90 | >99.5 | Solvent-free and can achieve very high purity. Compound must be thermally stable. |
Conclusion
The purification of 1-(2,2-Dimethylpropyl)piperidin-3-ol to a high degree of purity is paramount for its use in pharmaceutical synthesis. Crystallization offers a powerful and scalable solution for achieving this. By systematically evaluating the compound's properties and applying the principles of cooling, anti-solvent, or melt crystallization, researchers can develop a robust and efficient purification protocol. The methodologies and illustrative protocols provided in this guide serve as a comprehensive starting point for scientists and professionals in the drug development field to successfully purify this and other critical piperidine-based intermediates.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]
-
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. (2023). MDPI. [Link]
-
3-Hydroxypiperidine. PubChem. [Link]
-
How is 3 - Hydroxypiperidine synthesized?. Dehong Biotechnology Blog. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]
- Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). Journal of Agricultural and Food Chemistry. [Link]
-
METHOD FOR PREPARATION OF (2R, 3S)-2-(BENZO[D]IMIDAZOLYLPROPYL)PIPERIDIN-3-OL DERIVATIVES. EPO. [Link]
-
N-Ethyl-3-hydroxypiperidine. ChemBK. [Link]
-
Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. (2010). The Journal of Organic Chemistry. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
-
2,2-Dimethyl-1,3-pentanediol. PubChem. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol
Welcome to the technical support center for the synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis, improve reaction yields, and troubleshoot common experimental issues. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for advancing novel therapeutics.[1] This document provides in-depth, field-proven insights into the two primary synthetic routes to this target molecule, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Overview of Synthetic Strategies
The synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol, also known as N-neopentyl-3-hydroxypiperidine, is typically achieved via two principal pathways starting from piperidin-3-ol: Direct N-Alkylation and Reductive Amination . The choice between these methods depends on factors such as reagent availability, scalability, and the potential for side-product formation, particularly given the steric bulk of the neopentyl group.
Caption: Primary synthetic routes to 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Troubleshooting Guide: Direct N-Alkylation
Direct alkylation involves the reaction of piperidin-3-ol with a neopentyl halide. While straightforward, the significant steric hindrance of the neopentyl group can lead to challenges.[2]
Q1: My N-alkylation reaction is extremely slow or shows no conversion. What are the primary causes and solutions?
A1: This is a common issue stemming from the low reactivity of the sterically hindered neopentyl electrophile. Several factors could be at play:
-
Insufficient Reagent Reactivity: The neopentyl group makes the α-carbon highly sterically hindered, which severely slows down the Sₙ2 reaction rate.
-
Inadequate Base: The reaction generates an acid (HBr, HCl, etc.) which protonates the nucleophilic piperidine nitrogen, effectively taking it out of the reaction.
-
Solution: Add a non-nucleophilic base to scavenge the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA, Hünig's base).[2] For this sterically demanding reaction, DIPEA is often preferred.
-
-
Suboptimal Solvent Choice: The solvent polarity can dramatically influence the rate of Sₙ2 reactions.
-
Solution: Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to effectively solvate the cation and accelerate the reaction.[2]
-
-
Insufficient Temperature: The activation energy for this sterically hindered reaction is high.
-
Solution: Increase the reaction temperature. Refluxing in ACN (82°C) or heating in DMF (up to 100-120°C) may be necessary to drive the reaction to completion.[4] Always monitor for potential side reactions when increasing temperature.
-
Q2: My reaction produces a significant amount of a salt-like byproduct that is insoluble in my extraction solvent. What is it and how do I prevent it?
A2: You are likely observing the formation of a quaternary ammonium salt due to over-alkylation. The product, a tertiary amine, can act as a nucleophile and react with another molecule of the neopentyl halide.
-
Causality: The product amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation.
-
Solutions to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of piperidin-3-ol (1.1 to 1.2 equivalents) relative to the neopentyl halide (1.0 equivalent). This ensures the alkylating agent is the limiting reagent.[3]
-
Slow Addition: Add the neopentyl halide slowly to the reaction mixture over several hours using a syringe pump.[4] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Temperature: Running the reaction at the lowest effective temperature can help control the reaction rate and reduce the likelihood of the second alkylation.[2]
-
Troubleshooting Guide: Reductive Amination
Reductive amination is an often milder and more selective alternative, involving the reaction of piperidin-3-ol with pivalaldehyde (2,2-dimethylpropanal) to form an iminium ion intermediate, which is then reduced in situ.[5]
Q3: I have a low yield in my reductive amination reaction. What troubleshooting steps should I take?
A3: Low yields in reductive amination typically point to one of three issues: inefficient iminium ion formation, premature reduction of the aldehyde, or competing side reactions. The following decision tree can help diagnose the problem.
Caption: Troubleshooting flowchart for low yield in reductive amination.
Detailed Explanation:
-
Inefficient Iminium Ion Formation: The equilibrium between the amine/aldehyde and the iminium ion must be shifted towards the product.
-
Solution: The reaction produces water, which can hydrolyze the iminium ion back to the starting materials. Removing water using a dehydrating agent like molecular sieves can drive the reaction forward.[6] Additionally, a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.[6]
-
-
Inappropriate Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the pivalaldehyde starting material to neopentyl alcohol before it has a chance to form the iminium ion.[6][7]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it preferentially reduces the protonated iminium ion over the aldehyde or ketone.[5][6] This allows for a one-pot procedure where all reagents can be mixed together.
-
-
Steric Hindrance: The bulky pivalaldehyde can slow the rate of imine formation.
Q4: My NMR shows significant amounts of unreacted piperidin-3-ol and pivalic acid after workup. What happened?
A4: The presence of pivalic acid strongly suggests that the starting pivalaldehyde has been oxidized. Aldehydes, especially those without an α-hydrogen like pivalaldehyde, can be sensitive to air oxidation.
-
Causality: If the pivalaldehyde is old or has been improperly stored, a significant portion may have oxidized to pivalic acid, which is unreactive under these conditions. This also reduces the available aldehyde to react with your amine, leaving it unconsumed.
-
Solution: Use freshly opened or recently purified pivalaldehyde for the reaction. It is good practice to check the purity of the aldehyde by NMR before use. Store pivalaldehyde under an inert atmosphere (Nitrogen or Argon) and at a low temperature.
General FAQs and Best Practices
Q5: Which synthetic route is generally preferred for preparing 1-(2,2-Dimethylpropyl)piperidin-3-ol?
A5: For laboratory-scale synthesis, reductive amination is often preferred . It is generally a cleaner reaction, avoids the formation of quaternary ammonium salts, and proceeds under milder conditions. The use of sodium triacetoxyborohydride makes the procedure robust and high-yielding.[5][7] Direct alkylation can be effective but often requires more forceful conditions (higher temperatures) and careful control to manage side reactions due to the high steric hindrance of the neopentyl group.[2]
Q6: What is the most effective method for purifying the final product?
A6: The purification strategy depends on the impurities present.
-
Acid-Base Extraction: Before any chromatography, an aqueous workup is essential. The crude product is a basic amine. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, while non-basic organic impurities (like neopentyl alcohol) will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified free amine back into an organic solvent. This is highly effective for removing non-basic impurities.
-
Silica Gel Column Chromatography: This is the standard method for removing closely related impurities. A gradient of ethyl acetate in hexanes or dichloromethane/methanol with a small amount of triethylamine (0.5-1%) is typically effective. The triethylamine helps prevent the basic amine product from streaking on the acidic silica gel.
-
Recrystallization/Distillation: If the product is a solid, recrystallization may be possible.[8] If it is a liquid, distillation under reduced pressure could be an option for large-scale purification, provided the boiling point is suitable and impurities are not too close in volatility.
Q7: How should I monitor the reaction progress effectively?
A7: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a mobile phase like 10% Methanol in Dichloromethane. Stain the plate with potassium permanganate (KMnO₄), which is a universal stain that will visualize the starting amine, the product amine, and any alcohol byproducts. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the mass of the starting material, product, and any major byproducts.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with Neopentyl Bromide
This protocol is optimized to minimize over-alkylation.
Materials:
-
Piperidin-3-ol (1.0 eq)
-
Neopentyl bromide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a condenser under an inert atmosphere.
-
To the flask, add piperidin-3-ol (1.0 eq) and anhydrous ACN (to make a ~0.2 M solution).
-
Add DIPEA (1.5 eq) to the stirring solution at room temperature.
-
Add neopentyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (~82°C) and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ACN.
-
Perform an acid-base workup as described in Q6 to isolate the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This protocol uses the preferred one-pot method with a selective reducing agent.[6]
Materials:
-
Piperidin-3-ol (1.0 eq)
-
Pivalaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidin-3-ol (1.0 eq), anhydrous DCM (to make a ~0.2 M solution), and pivalaldehyde (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (~0.05 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction is typically complete in 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (2025). common challenges in working with piperidine-based compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Levison, B. et al. (2017). Procedure for N-alkylation of Piperidine?.
- Iaroshenko, V. O., et al. (2021).
- Sisko, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Google Patents. (2002).
- Liang, F., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting & Purification Guide for 1-(2,2-Dimethylpropyl)piperidin-3-ol
Welcome to the Technical Support Center. As researchers scale up the synthesis of N-alkylated piperidinols like 1-(2,2-Dimethylpropyl)piperidin-3-ol , isolating the target compound from a complex mixture of polar starting materials, neutral alkylating agents, and over-alkylated byproducts becomes a primary bottleneck.
This guide is designed by senior application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies. Rather than relying on trial and error, the methodologies below exploit the specific physicochemical properties of your target molecule to create self-validating purification workflows.
Part 1: Impurity Profiling & Physicochemical Data
To purify 1-(2,2-Dimethylpropyl)piperidin-3-ol effectively, we must first understand the thermodynamic and electrostatic differences between the target molecule and its common synthetic impurities.
Table 1: Physicochemical Profile of Common Synthesis Impurities
| Compound / Impurity | Source in Synthesis | Polarity & Charge State | LogP (Approx.) | Optimal Removal Strategy |
| Piperidin-3-ol | Unreacted starting material | High Polarity / Basic | < 0.0 | Aqueous washing (partitions to water) |
| Neopentyl Bromide / Pivalaldehyde | Unreacted alkylating agent | Low Polarity / Neutral | > 2.5 | Acid-base extraction (discard initial organic phase) |
| Quaternary Ammonium Salts | Over-alkylation byproduct | Very High / Permanently Charged | N/A (Ionic) | Acid-base extraction (discard final aqueous phase) |
| 1-(2,2-Dimethylpropyl)piperidin-3-ol | Target Product | Moderate / Basic | ~1.8 | Isolate via pH-adjusted organic extraction |
Part 2: Troubleshooting FAQs
Q1: My crude NMR shows significant unreacted piperidin-3-ol. How do I remove it without losing my product? Expert Answer: Exploit the differential lipophilicity (LogP) between the two molecules. Piperidin-3-ol is a secondary amine with a highly hydrophilic profile, making it extremely water-soluble. In contrast, the addition of the bulky neopentyl group in your target product significantly increases its lipophilicity. Actionable Step: Dissolve your crude mixture in a moderately polar organic solvent like Ethyl Acetate (EtOAc) and wash it 3–5 times with copious amounts of distilled water or half-saturated brine. The unreacted piperidin-3-ol will partition into the aqueous phase, while your neopentyl-protected product remains in the organic layer.
Q2: I have neutral impurities (e.g., unreacted neopentyl bromide) contaminating my product. What is the most efficient removal method? Expert Answer: Acid-base extraction is the gold standard here. Mechanistically, the tertiary amine of your target product has a pKa of approximately 9.5. By washing your organic layer with 1M HCl, you protonate the piperidine nitrogen, converting it into a highly water-soluble ammonium salt [3]. The neutral neopentyl bromide cannot be protonated and remains in the organic layer, which you can simply discard.
Q3: When purifying via silica gel flash chromatography, my product streaks and tails severely, leading to poor resolution. How can I fix this? Expert Answer: This is a classic chromatographic failure mode for basic amines. Silica gel chromatography of basic amines presents challenges due to strong acid-base interactions between the Brønsted acidic silanol groups (-SiOH) on the silica surface and the basic nitrogen of your piperidinol [1]. These interactions cause compound degradation, yield loss, and severe band broadening. Actionable Step: Add 1% to 5% Triethylamine (TEA) or 1% aqueous ammonia to your mobile phase (e.g., a Dichloromethane/Methanol gradient). The TEA acts as a competing amine, neutralizing the acidic silanol sites and allowing your target compound to elute as a sharp, well-resolved band [2].
Q4: How do I eliminate over-alkylated quaternary ammonium byproducts? Expert Answer: Quaternary ammonium salts are permanently charged and remain highly water-soluble regardless of the pH [4]. During the final basification step of an acid-base extraction (raising the pH > 10), your target tertiary amine becomes deprotonated (neutral) and extracts easily into a fresh organic solvent. The quaternary impurities, unable to lose their charge, remain permanently trapped in the basic aqueous layer.
Part 3: Self-Validating Experimental Protocol
To ensure high-purity isolation of 1-(2,2-Dimethylpropyl)piperidin-3-ol, follow this self-validating acid-base extraction protocol. Every step includes a validation checkpoint to prevent product loss.
Step 1: Initial Dissolution
-
Action: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Validation Check: Ensure complete dissolution. If a white, crystalline solid refuses to dissolve, it is likely highly polar quaternary ammonium salts. Filter and discard the solid.
Step 2: Acidic Extraction (Target Partitioning)
-
Action: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Allow the phases to separate.
-
Causality: The target amine protonates and moves to the aqueous layer. Neutral impurities stay in the organic layer.
-
Validation Check: Spot both layers on a TLC plate (elute with 10% MeOH in DCM + 1% TEA). The target product should be visible at the baseline of the aqueous layer spot. Discard the organic layer.
Step 3: Basification (Target Regeneration)
-
Action: Cool the retained aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches > 10.
-
Validation Check: Use pH indicator paper to confirm pH > 10. The solution should turn cloudy or form an oil as the free base of 1-(2,2-Dimethylpropyl)piperidin-3-ol precipitates out of the aqueous solution.
Step 4: Final Extraction & Isolation
-
Action: Extract the basic aqueous layer three times with fresh Ethyl Acetate. Combine the organic extracts.
-
Validation Check: Perform an LCMS on the organic layer. You should observe a dominant peak with a mass-to-charge ratio [M+H]⁺ = 172.1 . The aqueous layer (containing quaternary salts) can now be safely discarded.
-
Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.
Part 4: Workflow Visualization
Below is the logical workflow for the acid-base extraction protocol, mapping the phase distribution of the target molecule and its impurities.
Workflow for acid-base extraction of basic amines from neutral and charged impurities.
References
Overcoming solubility issues with 1-(2,2-Dimethylpropyl)piperidin-3-ol in aqueous solutions
Welcome to the Technical Support Center for 1-(2,2-Dimethylpropyl)piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous solutions. As Senior Application Scientists, our goal is to equip you with both the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of 1-(2,2-Dimethylpropyl)piperidin-3-ol?
The solubility of 1-(2,2-Dimethylpropyl)piperidin-3-ol in aqueous solutions is expected to be limited due to a combination of its molecular structure and physicochemical properties. While piperidine itself is miscible with water, the introduction of a bulky, non-polar 2,2-dimethylpropyl (neopentyl) group significantly increases the molecule's lipophilicity. This large hydrophobic substituent disrupts the favorable interactions between the polar piperidine ring and water molecules, leading to lower solubility.
The key contributing factors are:
-
Increased Lipophilicity: The neopentyl group is highly lipophilic, which reduces the molecule's affinity for polar solvents like water.
-
Crystal Lattice Energy: In its solid state, the compound's molecules are held together by crystal lattice energy. For the compound to dissolve, the energy of solvation (interaction with the solvent) must overcome this lattice energy. The strong intermolecular forces in the crystal can contribute to poor solubility.
Q2: What are the estimated physicochemical properties of 1-(2,2-Dimethylpropyl)piperidin-3-ol, and how do they influence its solubility?
-
pKa: The piperidine nitrogen is basic. The pKa of piperidine is approximately 11.2. The substituents on the nitrogen and the ring can influence this value. For 1-(2,2-Dimethylpropyl)piperidin-3-ol, the pKa of the piperidinyl nitrogen is estimated to be in the range of 9.0 - 11.0 . This indicates that it is a weak base.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The neopentyl group will significantly increase the logP value compared to unsubstituted piperidine. We can estimate the logP to be in the range of 2.5 - 3.5 , suggesting a preference for lipid environments over aqueous ones.
-
Aqueous Solubility: Based on the high estimated logP, the intrinsic aqueous solubility of the free base is expected to be low, likely in the low µg/mL to low mg/mL range.
These properties are critical for developing a solubilization strategy. The basic nature of the molecule is a key handle for pH-dependent solubility enhancement.
Troubleshooting Guides
Issue 1: My compound is precipitating out of my aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?
This is a common issue for basic compounds at neutral pH. The first and most straightforward approach is to adjust the pH of the solution.
Causality: As a weak base, 1-(2,2-Dimethylpropyl)piperidin-3-ol exists predominantly in its neutral, less soluble form at physiological pH (7.4). By lowering the pH, you protonate the basic piperidine nitrogen, forming a more polar and, therefore, more water-soluble salt.[1]
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Prepare a stock solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 7. Use buffers with appropriate buffering capacity for your desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Titration: To a known volume of each buffer, add a small aliquot of your compound's stock solution while stirring.
-
Observation: Visually inspect for precipitation. The pH at which the compound remains in solution at your target concentration is the minimum pH required for solubilization.
-
Quantification (Optional): To determine the solubility at each pH, add an excess of the solid compound to each buffer, equilibrate for 24 hours with shaking, filter, and analyze the supernatant by a suitable method (e.g., HPLC-UV).
Issue 2: pH adjustment is not a viable option for my experiment (e.g., cell-based assays). What other strategies can I employ?
When pH modification is not feasible, the use of cosolvents is a widely adopted and effective strategy.[2][3]
Causality: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds by reducing the energy required to break the solute-solute interactions in the crystal lattice.
Commonly Used Cosolvents:
| Cosolvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% (v/v) | A powerful solvent, but can have cellular effects at higher concentrations. |
| Ethanol | 5-10% (v/v) | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 10-20% (v/v) | A common vehicle in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | Another widely used pharmaceutical excipient.[4] |
Experimental Protocol: Cosolvent Screening
-
Prepare stock solutions: Prepare concentrated stock solutions of your compound in each of the selected cosolvents (e.g., 100 mg/mL in DMSO).
-
Prepare cosolvent-buffer mixtures: Create a series of your experimental buffer containing increasing percentages of each cosolvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Determine solubility: Add an excess of the solid compound to each cosolvent-buffer mixture.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate and analyze: Centrifuge or filter the samples to remove undissolved solid and analyze the concentration of the compound in the supernatant using a validated analytical method.
Issue 3: I have tried pH adjustment and cosolvents, but I still can't achieve the desired concentration without precipitation over time. What advanced techniques can I consider?
For particularly challenging cases, more advanced formulation strategies may be necessary. Two effective approaches are complexation with cyclodextrins and the use of surfactants .
1. Inclusion Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like 1-(2,2-Dimethylpropyl)piperidin-3-ol, within their cavity, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[5][6][7]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): High aqueous solubility and a strong ability to form complexes with basic drugs.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10%, 20% w/v HP-β-CD) in your desired buffer.
-
Add excess compound: Add an excess amount of 1-(2,2-Dimethylpropyl)piperidin-3-ol to each cyclodextrin solution.
-
Equilibrate: Shake the sealed vials at a constant temperature for 24-72 hours.
-
Filter and analyze: After equilibration, filter the samples through a syringe filter (e.g., 0.22 µm) to remove undissolved solid and determine the compound's concentration in the filtrate.
2. Micellar Solubilization with Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core of the micelles, leading to a significant increase in their overall solubility in the aqueous medium.
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.
-
Cremophor® EL: A non-ionic surfactant, but should be used with caution due to potential toxicities.
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant, more commonly used in in-vitro dissolution studies.
Experimental Protocol: Surfactant Solubilization
-
Prepare surfactant solutions: Prepare a series of solutions of the chosen surfactant in your buffer at concentrations above its CMC.
-
Add excess compound: Add an excess of 1-(2,2-Dimethylpropyl)piperidin-3-ol to each surfactant solution.
-
Equilibrate: Shake the samples for 24-48 hours at a constant temperature.
-
Filter and analyze: Filter the samples to remove undissolved solid and determine the compound's concentration in the filtrate.
Visualizing Troubleshooting Workflows
The following diagram illustrates a logical workflow for addressing solubility issues with 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Caption: A decision tree for troubleshooting solubility issues.
Mechanism of pH-Dependent Solubility
The following diagram illustrates how pH affects the ionization and solubility of a basic compound like 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Caption: The effect of pH on the ionization and solubility of a basic amine.
References
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Contract Pharma. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Pharma IQ. (2011, February 15). 3 Tips on Overcoming Poor Aqueous Solubility and Stability. Retrieved from [Link]
-
ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
-
Proclinical. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
-
Colorcon. (2024, December 4). What Are Excipients? 9 Common Examples. Retrieved from [Link]
-
JoVE. (2024, April 4). Extraction: Effects of pH. Retrieved from [Link]
-
CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
-
Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Retrieved from [Link]
-
PMC. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]
Sources
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. mdpi.com [mdpi.com]
Preventing oxidative degradation of 1-(2,2-Dimethylpropyl)piperidin-3-ol during storage
Welcome to the technical support center for 1-(2,2-Dimethylpropyl)piperidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound. Here, we address common challenges related to its storage and stability, with a focus on preventing oxidative degradation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a yellow to brown discoloration of my 1-(2,2-Dimethylpropyl)piperidin-3-ol sample after a few weeks of storage. What could be the cause?
A1: The discoloration you're observing is a common indicator of oxidative degradation.[1] Piperidine compounds, particularly those with a tertiary amine, are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide, a more polar compound which can lead to the appearance of new peaks in HPLC analysis.[1] Further degradation can lead to more complex colored byproducts.
Q2: What are the primary degradation products I should be concerned about?
A2: The most likely initial degradation product is the corresponding N-oxide. This occurs when the nitrogen atom of the piperidine ring is oxidized. Another potential pathway involves the oxidation of the secondary alcohol at the 3-position to a ketone, forming 1-(2,2-dimethylpropyl)piperidin-3-one. In more advanced stages of degradation, ring-opening products may form, though this typically requires more aggressive conditions.
Q3: What are the ideal storage conditions for 1-(2,2-Dimethylpropyl)piperidin-3-ol to minimize degradation?
A3: To ensure long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere.[2] Specifically, we recommend storage at 2-8°C, protected from light in a tightly sealed container that has been purged with an inert gas such as argon or nitrogen.
Q4: Are there any chemical additives I can use to prevent oxidation in a solution of this compound?
A4: Yes, the use of antioxidants can be highly effective. For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices.[1][3] These phenolic antioxidants work by scavenging free radicals that can initiate the oxidation process.[3] The optimal concentration will depend on your specific application and should be determined empirically, but a starting point of 0.01-0.1% (w/v) is often effective.
Troubleshooting Guide: Investigating and Preventing Degradation
This section provides a more in-depth approach to diagnosing and resolving stability issues with 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe new peaks, often with shorter retention times (indicating increased polarity), in your chromatogram when analyzing a stored sample.[1]
-
Probable Cause: This is a strong indication of oxidative degradation. The formation of N-oxides and other oxygenated derivatives increases the polarity of the molecule.
-
Solution:
-
Confirm Degradation: Perform a forced degradation study.[4][5] Expose a small sample of your compound to an oxidative stressor, such as 3% hydrogen peroxide, and analyze it by HPLC or LC-MS.[1][6] The appearance of the same unexpected peaks will help confirm their identity as oxidation products.
-
Implement Preventative Storage: Immediately transfer your main stock to the recommended storage conditions (see FAQ 3).
-
Consider Antioxidants for Solutions: If you are working with solutions, add an appropriate antioxidant as described in FAQ 4.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: You are experiencing poor reproducibility in your assays that use 1-(2,2-Dimethylpropyl)piperidin-3-ol.
-
Probable Cause: The purity of your compound may be compromised due to degradation, leading to a lower effective concentration of the active molecule and potential interference from degradation products.
-
Solution:
-
Purity Assessment: Re-analyze the purity of your stored compound using a validated, stability-indicating analytical method. HPLC with UV detection is a common technique for this purpose.[7]
-
Purification (If Necessary): If significant degradation has occurred, you may need to purify the material. Column chromatography is a standard method for removing more polar degradation products.
-
Adopt Strict Storage Protocols: Ensure that all batches of the compound are stored under optimal conditions immediately upon receipt.
-
Visualizing the Degradation Pathway
The following diagram illustrates the primary oxidative degradation pathway for 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Caption: Primary oxidative degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol is designed to rapidly assess the oxidative stability of your compound and identify potential degradation products.
Materials:
-
1-(2,2-Dimethylpropyl)piperidin-3-ol
-
Methanol (HPLC grade)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized water
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of your compound in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 3% H₂O₂ (prepared by diluting 30% H₂O₂ with deionized water).
-
Gently mix the solution and allow it to stand at room temperature, protected from light, for 24 hours.
-
At timed intervals (e.g., 2, 8, and 24 hours), withdraw an aliquot, dilute with mobile phase if necessary, and analyze by HPLC or LC-MS.
-
Compare the chromatograms of the stressed samples to a control sample (your compound dissolved in methanol without H₂O₂).
Protocol 2: Preparation of Stabilized Solutions
This protocol describes how to prepare a solution of 1-(2,2-Dimethylpropyl)piperidin-3-ol with an antioxidant for enhanced stability.
Materials:
-
1-(2,2-Dimethylpropyl)piperidin-3-ol
-
Desired solvent (e.g., ethanol, DMSO)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a stock solution of BHT in your chosen solvent at a concentration of 1 mg/mL.
-
In a new vial, add the required amount of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
-
Add the appropriate volume of solvent to achieve your target concentration.
-
Add a sufficient volume of the BHT stock solution to reach a final BHT concentration of 0.05% (w/v).
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Seal the vial tightly and store at 2-8°C, protected from light.
Data Summary
The following table summarizes the recommended storage conditions and their impact on the stability of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Optimal | 2-8°C | Inert (Ar, N₂) | Protected (Amber vial) | > 1 year |
| Sub-optimal | Room Temperature | Air | Ambient | Weeks to months |
| Poor | > 25°C | Air | Direct light | Days to weeks |
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing and ensuring the stability of your compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
Troubleshooting overlapping HPLC peaks for 1-(2,2-Dimethylpropyl)piperidin-3-ol
Welcome to the technical support center for the HPLC analysis of 1-(2,2-Dimethylpropyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges, particularly overlapping peaks. The information herein is structured to offer not just solutions, but also the underlying scientific principles to empower you to resolve a wide range of analytical issues.
Troubleshooting Overlapping HPLC Peaks for 1-(2,2-Dimethylpropyl)piperidin-3-ol
Peak co-elution is a frequent obstacle in HPLC, compromising the accuracy of quantification and peak purity assessments. For a polar, basic compound like 1-(2,2-Dimethylpropyl)piperidin-3-ol, this issue can be particularly pronounced. This section provides a systematic approach to diagnosing and resolving overlapping peaks.
Q1: My peak for 1-(2,2-Dimethylpropyl)piperidin-3-ol is broad and appears to be merged with an impurity peak. Where do I start?
A1: Start by systematically evaluating the fundamental parameters of your HPLC method: mobile phase pH, organic modifier, and stationary phase. The goal is to alter the selectivity (α), which describes the separation between two analytes.[1]
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for overlapping HPLC peaks.
Step-by-Step Protocol: Modifying Mobile Phase pH
-
Initial pH Screening: Start by preparing mobile phases with buffers at different pH values. A good starting range would be pH 3, pH 7, and pH 10.
-
Buffer Selection: Use appropriate buffers for each pH range (e.g., phosphate or acetate for acidic to neutral, ammonium or borate for basic). Ensure the buffer concentration is adequate (typically 10-25 mM) to control the pH.
-
Analysis: Inject your sample using each mobile phase and observe the changes in retention time and peak shape for both the main peak and the impurity.
-
Interpretation:
-
At low pH (e.g., 3): The analyte will be fully protonated (ionized). This can lead to reduced retention on a C18 column and potentially poor peak shape due to interactions with residual silanols on the silica surface.[2] However, it can also increase selectivity for certain impurities.
-
At neutral pH (e.g., 7): The analyte will likely still be mostly protonated.
-
At high pH (e.g., 10): The analyte will be in its neutral (un-ionized) form, leading to increased hydrophobic interaction with the C18 stationary phase and longer retention times. This can significantly alter the elution order and improve separation from more polar impurities.
-
Causality: The ionization state of an analyte dramatically affects its hydrophobicity and, consequently, its retention in reversed-phase HPLC.[2] By manipulating the mobile phase pH, you alter the degree of ionization of your basic analyte and any ionizable impurities, thereby changing their relative retention times and improving separation.[3][4]
Q2: I've tried adjusting the pH, but the peaks are still not fully resolved. What's my next step?
A2: Your next step should be to evaluate the organic modifier and the stationary phase chemistry.
1. Change the Organic Modifier:
If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa.
-
Acetonitrile: Generally has a lower viscosity and higher elution strength for many compounds. It can offer different selectivity due to its dipole moment.[2]
-
Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity for compounds with hydrogen bond donors or acceptors.[2]
Experimental Protocol: Organic Modifier Screening
-
Prepare two sets of mobile phases at the optimal pH you determined previously. One set will use ACN as the organic modifier, and the other will use MeOH.
-
Start with an isocratic elution of 50:50 aqueous buffer:organic modifier.
-
Run your sample with both mobile phases and compare the chromatograms. Look for changes in elution order and peak spacing.
-
If necessary, optimize the percentage of the organic modifier to achieve the desired retention and resolution. A gradient elution can also be beneficial if impurities have significantly different polarities.[5]
2. Select a Different Stationary Phase:
If changing the mobile phase isn't sufficient, the interaction between your analyte and the column chemistry may be the limiting factor.
Column Selection Guide:
| Stationary Phase | Key Characteristics & Best Use Cases for 1-(2,2-Dimethylpropyl)piperidin-3-ol |
| Standard C18 | General-purpose hydrophobic stationary phase. May show peak tailing for basic compounds at mid-range pH due to silanol interactions.[6] |
| Polar-Endcapped C18 | The C18 chains are end-capped with a polar group. This provides better retention for polar compounds in highly aqueous mobile phases and can reduce peak tailing for bases.[5] |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic or unsaturated impurities. Less hydrophobic than C18. |
| Porous Graphitic Carbon (PGC) | Provides excellent retention for very polar compounds. Separation is based on polarizability and molecular shape. Can be used over a wide pH range.[7] |
| Chiral Stationary Phase (CSP) | Essential if the overlapping peak is a stereoisomer (enantiomer or diastereomer). Polysaccharide-based CSPs are a good starting point for piperidine derivatives.[8][9] |
Causality: The principle of "like dissolves like" applies to chromatography. By changing the stationary phase, you are fundamentally altering the primary interaction mechanism, which can lead to significant changes in selectivity.[1]
Q3: Could the overlapping peak be a stereoisomer? How would I confirm and resolve this?
A3: Yes, it is possible, especially if the synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol involves chiral centers. The piperidin-3-ol moiety contains a chiral center. If the synthesis is not stereospecific, you will have a racemic mixture of (R)- and (S)-enantiomers.
Confirmation and Resolution Strategy:
-
Use a Chiral Stationary Phase (CSP): This is the most direct way to separate enantiomers.
-
Derivatization: React the analyte with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column.[10][11]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).[8]
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is common.[8]
-
Reversed Phase: Not as common for initial screening but can be effective.
-
-
Additives: For basic compounds like yours, adding a small amount of an amine like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape.[9]
-
Temperature: Temperature can have a significant impact on chiral separations. It's crucial to control the column temperature and evaluate its effect during method development.[8]
Frequently Asked Questions (FAQs)
Q: What are potential impurities in the synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol?
A: Potential impurities can arise from starting materials, by-products, or degradation. These could include unreacted starting materials, products of side reactions, or stereoisomers. The specific impurities will depend on the synthetic route.
Q: Why does my peak tail?
A: Peak tailing for basic compounds is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[2][6] To mitigate this, you can:
-
Work at a low pH (<3) to protonate the silanols.[12]
-
Work at a high pH (>8) to deprotonate the silanols (use a pH-stable column).
-
Use a column with a highly inert packing material or a polar-endcapped phase.
-
Add a competing base to the mobile phase.[4]
Q: Can I use gradient elution?
A: Yes, gradient elution is a powerful tool, especially for samples containing compounds with a wide range of polarities.[5] It can help to sharpen peaks and improve resolution between closely eluting compounds.
Q: What injection volume and sample concentration should I use?
A: Overloading the column can cause peak broadening and distortion, leading to apparent peak overlap.[12] It is advisable to start with a low concentration and injection volume and incrementally increase it to find the optimal balance between signal intensity and peak shape.
Q: How do I ensure my method is robust?
A: A robust method is reproducible under small, deliberate variations in method parameters. Once you have an optimized method, perform robustness testing by slightly varying parameters like pH, mobile phase composition, column temperature, and flow rate to ensure the separation is not significantly affected.
References
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- BA Method Development: Polar Compounds. BioPharma Services.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. ACS Publications.
- Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. ScienceDirect.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate. Benchchem.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
- Reversed Phase HPLC Method Development. Phenomenex.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. akjournals.com [akjournals.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. agilent.com [agilent.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Optimizing Solvent Selection for 1-(2,2-Dimethylpropyl)piperidin-3-ol Extraction
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, medicinal chemists, and process development scientists working on the liquid-liquid extraction (LLE) of 1-(2,2-Dimethylpropyl)piperidin-3-ol. Our focus is on building a robust, efficient, and scalable extraction methodology grounded in the physicochemical properties of the target molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the extraction of 1-(2,2-Dimethylpropyl)piperidin-3-ol, providing the core knowledge needed to develop a successful protocol.
Q1: What are the key physicochemical properties of 1-(2,2-Dimethylpropyl)piperidin-3-ol that influence solvent selection?
A: The structure of 1-(2,2-Dimethylpropyl)piperidin-3-ol dictates its behavior during extraction. It possesses three key features:
-
A Basic Piperidine Nitrogen: The piperidine ring contains a secondary amine, which is basic. The conjugate acid of piperidine has a pKa of approximately 11.2. This basicity is the most critical handle for purification, as it allows the molecule's charge state—and thus its solubility—to be controlled by adjusting the pH.[1]
-
A Polar Hydroxyl Group: The hydroxyl (-OH) group at the 3-position can participate in hydrogen bonding, increasing the molecule's polarity and potential for water solubility.
-
A Non-Polar Neopentyl Group: The bulky 2,2-dimethylpropyl (neopentyl) group is hydrophobic (lipophilic), which increases the molecule's affinity for non-polar organic solvents.
The molecule is, therefore, a moderately polar, basic compound. The extraction strategy must leverage the competition between its water-soluble (protonated) form and its organic-soluble (neutral) form.
Q2: What is the fundamental principle for extracting this compound from a reaction mixture?
A: The most effective method is acid-base liquid-liquid extraction . This technique exploits the basicity of the piperidine nitrogen.[2][3] The principle is to manipulate the pH of the aqueous phase to control which phase the compound dissolves in:
-
Acidic Wash (Extraction into Aqueous Phase): When the crude mixture (dissolved in an organic solvent) is washed with a dilute aqueous acid (e.g., 1 M HCl), the basic nitrogen is protonated. This forms a positively charged ammonium salt. This salt is highly polar and preferentially dissolves in the aqueous phase, leaving non-basic impurities behind in the organic layer.[1][2]
-
Basic Wash (Back-Extraction into Organic Phase): The acidic aqueous layer containing the protonated compound is then isolated. By adding a base (e.g., NaOH) to raise the pH well above the pKa (~11), the ammonium salt is deprotonated back to the neutral amine.[1] This neutral form is significantly less water-soluble and can be re-extracted into a fresh portion of an organic solvent.[4]
Q3: How do I choose a suitable initial organic solvent?
A: The ideal solvent should meet several criteria:
-
High Solubility for the Neutral Compound: The solvent must effectively dissolve the neutral form of 1-(2,2-Dimethylpropyl)piperidin-3-ol. Solvents like dichloromethane (DCM), ethyl acetate, and diethyl ether are common starting points for piperidine derivatives.[2][3][5]
-
Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase.
-
Practicality: It should have a relatively low boiling point for easy removal post-extraction and should not react with the target compound.
-
Density: Knowing if the solvent is denser (e.g., DCM) or less dense (e.g., ethyl acetate) than water is crucial for correctly identifying and separating the layers.
A general rule is to match the polarity of the solvent to the analyte.[6][7] Given the target's moderate polarity, starting with ethyl acetate or DCM is a logical choice.
Q4: Why is precise pH control so critical during the extraction process?
A: The efficiency of the extraction is directly tied to the ionization state of the amine, which is governed by pH. The Henderson-Hasselbalch equation dictates the ratio of the protonated (water-soluble) to the neutral (organic-soluble) form.
-
To extract the amine into the aqueous phase , the pH should be at least 2 units below the pKa of the conjugate acid (~pH < 9). A common practice is to use a pH of 1-2 (e.g., 1 M HCl) to ensure >99% protonation.[1][8]
-
To extract the amine back into the organic phase , the pH should be at least 2 units above the pKa (~pH > 13). Using a base like 2 M NaOH ensures >99% of the amine is in its neutral, organic-soluble form.[1][4]
Failure to achieve these pH targets will result in incomplete partitioning between the phases and lead to low recovery.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the extraction workflow, providing probable causes and actionable solutions.
Problem: I'm seeing a thick, stable emulsion at the interface between the organic and aqueous layers.
-
Probable Causes:
-
Overly Vigorous Mixing: Shaking the separatory funnel too aggressively can create a stable emulsion, especially if surfactant-like impurities are present.[9]
-
High Concentration: Very high concentrations of the crude product can increase the viscosity of the organic phase and promote emulsion formation.
-
Particulate Matter: Undissolved solids can stabilize emulsions at the interface.
-
-
Solutions:
-
Gentle Mixing: Invert the separatory funnel gently 10-15 times rather than shaking it vigorously. This increases the surface area for extraction without high shear forces.[9]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which decreases the mutual solubility of the organic solvent and helps to break the emulsion.[1][9]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite® in a funnel to remove particulates that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can often force the layers to separate.
-
Change Solvents: If emulsions persist, switching to a different organic solvent may resolve the issue.
-
Problem: My final yield is very low. What are the possible causes and how can I improve recovery?
-
Probable Causes:
-
Incorrect pH: The most common cause. The pH was not sufficiently acidic during the initial extraction or not sufficiently basic during the back-extraction.[4]
-
Insufficient Extraction Cycles: A single extraction is rarely quantitative. The partition coefficient dictates that some compound will always remain in the initial phase.
-
Poor Solvent Choice: The organic solvent has low solubility for the neutral form of your compound.[6]
-
Premature Precipitation: The protonated salt of your compound may have limited solubility in the acidic aqueous phase, causing it to precipitate at the interface.
-
-
Solutions:
-
Verify pH: Use pH paper or a pH meter to confirm the pH of the aqueous phase is in the optimal range (<2 for acid wash, >13 for base wash) at each step.
-
Repeat Extractions: Perform multiple extractions. For the back-extraction step, extract the basic aqueous phase with 2-3 portions of fresh organic solvent and combine the organic layers. This will recover significantly more product.
-
Solvent Optimization: Test a few different solvents (e.g., DCM, ethyl acetate, 2-MeTHF) on a small scale to see which provides the best recovery.
-
Address Precipitation: If the amine salt precipitates, you may need to add more water to the aqueous phase to keep it dissolved or consider using a different acid (e.g., citric acid) that may form a more soluble salt.[5]
-
Problem: A third layer is forming between my organic and aqueous phases.
-
Probable Causes:
-
Partial Miscibility: Some organic solvents, like ethyl acetate, have slight miscibility with water. This can be exacerbated by other components in the crude mixture.
-
Solvent-Water-Compound Complex: The target compound itself might be causing some mutual dissolution of the two phases.
-
-
Solutions:
-
Add Brine: As with emulsions, adding brine will increase the polarity of the aqueous phase and force the organic solvent out of solution, typically resolving the third layer.[1]
-
Switch Solvents: Change to a more non-polar or less water-miscible solvent, such as dichloromethane or toluene, if compatible with your workflow.
-
Problem: My purified product shows significant peak tailing during silica gel chromatography.
-
Probable Causes:
-
Strong Amine-Silica Interaction: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and smearing down the column.
-
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the mobile phase (eluent).[2][10] This will compete with your compound for the acidic sites on the silica, resulting in sharp, symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica (C18) if your compound is sufficiently non-polar.
-
Section 3: Experimental Protocols & Data
Protocol: Standard Acid-Base Extraction of 1-(2,2-Dimethylpropyl)piperidin-3-ol
This protocol is designed to isolate the basic target compound from neutral and acidic impurities.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 5-10 volumes of ethyl acetate or DCM).
-
Transfer the solution to a separatory funnel of appropriate size.
-
-
Acidic Wash (Forward Extraction):
-
Add an equal volume of 1 M aqueous HCl to the separatory funnel.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.
-
Allow the layers to fully separate. The protonated target compound will now be in the aqueous layer.
-
Drain the lower layer (DCM) or upper layer (ethyl acetate) containing neutral/acidic impurities. Keep the aqueous layer containing your product.
-
Repeat the process by washing the organic layer with a fresh portion of 1 M HCl to ensure complete extraction. Combine the acidic aqueous layers.
-
-
Basification and Back-Extraction:
-
Transfer the combined acidic aqueous layers to a clean separatory funnel.
-
Slowly add 2 M aqueous NaOH while cooling the funnel in an ice bath. Check the pH with pH paper to ensure it is >13. This converts the amine salt back to its neutral, organic-soluble form.[1]
-
Add a fresh portion of the original organic solvent (e.g., ethyl acetate or DCM) to the funnel.
-
Mix gently by inverting the funnel 10-15 times, venting as needed.
-
Allow the layers to separate. The neutral target compound is now in the organic layer.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the basic aqueous layer with two more portions of fresh organic solvent to maximize recovery.
-
-
Final Isolation:
-
Combine all organic extracts from the back-extraction.
-
Wash the combined organic layer with brine to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 1-(2,2-Dimethylpropyl)piperidin-3-ol.
-
Table 1: Properties of Common Organic Solvents for Extraction
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Miscibility |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.33 | 39.6 | 3.1 | Immiscible |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 0.902 | 77.1 | 4.4 | Slightly Miscible |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 0.713 | 34.6 | 2.8 | Slightly Miscible |
| Toluene | C₇H₈ | 0.867 | 110.6 | 2.4 | Immiscible |
| Heptane/Hexanes | C₇H₁₆/C₆H₁₄ | ~0.68 | ~69-98 | ~0.1 | Immiscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 0.86 | 80 | 2.9 | Slightly Miscible |
Section 4: Visual Guides
Diagram 1: Solvent Selection & Optimization Workflow
Caption: Movement of the amine between phases during pH adjustment.
Section 5: References
-
Benchchem Technical Support Team. (2025). Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction. Benchchem.
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
-
Benchchem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
-
Reddit. (2024). Amine workup.
-
ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
-
LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
-
Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
Google Patents. (n.d.). Piperidine derivatives - EP 0350309 A1.
-
Khalili, F., Henni, A., & East, A. L. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
-
Mahidol University. (n.d.). Physicochemical Properties and Drug Actions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccpe.pharmacycouncil.org [ccpe.pharmacycouncil.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reddit - Please wait for verification [reddit.com]
Reducing byproducts in the N-alkylation of piperidin-3-ol with neopentyl halides
Technical Support Center: N-Alkylation of Piperidin-3-ol with Neopentyl Halides
Welcome to the technical support center for the N-alkylation of piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges of reacting piperidin-3-ol with sterically demanding neopentyl halides. The inherent steric hindrance of the neopentyl group makes this a non-trivial transformation, often plagued by slow reaction rates and byproduct formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My reaction is extremely slow, showing minimal conversion even after extended reaction times. Why is this happening and what can I do?
Answer: This is the most common issue and is almost certainly due to the severe steric hindrance presented by the neopentyl halide. The neopentyl group has a quaternary carbon adjacent to the reaction center (β-carbon), which effectively blocks the backside attack required for a standard SN2 reaction.[1][2][3]
Causality & Explanation: The SN2 mechanism, which is typical for primary alkyl halides, requires the nucleophile (the nitrogen of piperidin-3-ol) to approach the electrophilic carbon from the opposite side of the leaving group (halide). The bulky tert-butyl group on the adjacent carbon acts as a massive shield, sterically preventing this approach and dramatically increasing the activation energy of the reaction.
Solutions to Accelerate the Reaction:
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the high activation barrier. Reactions may require heating in high-boiling point solvents like DMF, DMSO, or NMP for 24-72 hours.
-
Select a More Reactive Halide: The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl.[4] If you are using neopentyl bromide or chloride, consider switching to neopentyl iodide.
-
Use a Polar Aprotic Solvent: Solvents like DMF and DMSO are superior for SN2 reactions as they solvate the cation of the base but leave the anion (the active base) relatively free and more reactive. They also help to stabilize the transition state.
dot
Caption: Troubleshooting workflow for slow N-alkylation.
Question 2: I've successfully driven the reaction forward, but now I have a significant byproduct that is highly soluble in my aqueous workup layer. What is it and how do I prevent it?
Answer: This water-soluble byproduct is almost certainly the N,N-dialkylated quaternary ammonium salt.[5] This occurs when the desired product, N-neopentyl-piperidin-3-ol (a tertiary amine), reacts with a second molecule of neopentyl halide.
Causality & Explanation: The product of the initial alkylation is a tertiary amine. Tertiary amines are often more nucleophilic and less sterically hindered around the nitrogen lone pair than the starting secondary amine, making them susceptible to a second alkylation.[5] This over-alkylation results in a positively charged quaternary salt, which is difficult to separate from the desired product and reduces the overall yield.[5][6]
Solutions to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a molar excess of the piperidin-3-ol (e.g., 2-3 equivalents) relative to the neopentyl halide. This statistically favors the halide reacting with the more abundant starting material.[4]
-
Slow Addition of Alkylating Agent: Add the neopentyl halide slowly to the reaction mixture over several hours using a syringe pump. This maintains a low concentration of the alkylating agent, further reducing the chance of a second alkylation event.[4][7]
-
Choose the Right Base: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃).[7][8] These bases will neutralize the H-X acid produced during the reaction without competing as nucleophiles. The generated acid can protonate the starting amine, rendering it non-nucleophilic and slowing the reaction.[5]
Question 3: My mass spectrometry results show a product with the correct mass but a rearranged carbon skeleton. What could have caused this?
Answer: This indicates that a carbocation rearrangement has occurred. While neopentyl halides are primary and do not readily form carbocations, under forcing conditions that promote an SN1/E1 pathway (e.g., high heat in a protic solvent), a primary neopentyl carbocation can form. This cation will instantaneously undergo a 1,2-methyl shift to form the much more stable tertiary carbocation, leading to the rearranged product.[2]
Solutions to Prevent Rearrangement:
-
Avoid SN1-Promoting Conditions: Strictly use polar aprotic solvents (DMF, DMSO, Acetonitrile). Avoid protic solvents like alcohols or water, which can stabilize carbocations.
-
Maintain Basic/Neutral pH: Ensure a base is present to scavenge any generated acid. Acidic conditions can promote carbocation formation.
dot
Caption: Reaction map of desired and competing byproduct pathways.
Frequently Asked Questions (FAQs)
Q: Is there a better, more reliable method than direct alkylation for this specific transformation?
A: Absolutely. For sterically hindered couplings like this, reductive amination is a far superior and more reliable strategy.[9] This two-step, one-pot process involves reacting piperidin-3-ol with neopentyl aldehyde (neopentanal) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the high activation barrier of the SN2 reaction and typically gives higher yields with fewer byproducts.[9]
Q: Which base is optimal for the direct SN2 alkylation?
A: A non-nucleophilic base is crucial to avoid it competing with the piperidine.
-
N,N-Diisopropylethylamine (DIPEA): An excellent choice. It is a sterically hindered organic base that is very effective at scavenging protons but is too bulky to act as a nucleophile.[7]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are solid bases that work well in polar aprotic solvents. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the amine.[10]
Q: Can I use microwave irradiation to speed up the reaction?
A: Yes, microwave-assisted synthesis can be a very effective tool for accelerating slow reactions by efficiently transferring energy to the polar solvent and reactants.[11][12] This can often reduce reaction times from days to hours or even minutes. However, care must be taken to monitor the reaction closely, as side reactions like elimination can also be accelerated.
Data Summary: Byproduct Control
The following table summarizes qualitative outcomes based on reaction parameter choices, derived from established principles of N-alkylation.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for B |
| Stoichiometry | 1:1 Piperidine:Halide | 2.5:1 Piperidine:Halide | Reduces quaternary salt formation[4] |
| Halide Addition | All at once | Slow addition via syringe pump | Minimizes local excess of halide, reducing side reactions[7] |
| Base | NaH or NaOH | K₂CO₃ or DIPEA | Avoids competing side reactions from a nucleophilic base[7][8] |
| Solvent | Toluene (non-polar) | DMF or DMSO (polar aprotic) | Accelerates the slow SN2 reaction rate |
| Halide | Neopentyl Bromide | Neopentyl Iodide (+ cat. NaI) | Increases reaction rate due to better leaving group[4] |
Experimental Protocols
Protocol 1: Optimized Direct N-Alkylation (SN2 Approach)
-
Objective: To synthesize N-neopentyl-piperidin-3-ol via direct alkylation while minimizing byproduct formation.
-
Materials:
-
Piperidin-3-ol (2.5 equivalents)
-
Neopentyl iodide (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Syringe Pump
-
-
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add piperidin-3-ol, K₂CO₃, and anhydrous DMF.
-
Stir the suspension vigorously to ensure good mixing. Heat the mixture to 80-100 °C.
-
In a separate syringe, prepare a solution of neopentyl iodide in a small amount of anhydrous DMF.
-
Using the syringe pump, add the neopentyl iodide solution to the heated reaction mixture over a period of 6-8 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Recommended Reductive Amination Approach
-
Objective: To synthesize N-neopentyl-piperidin-3-ol via a more efficient reductive amination pathway.[9]
-
Materials:
-
Piperidin-3-ol (1.0 equivalent)
-
Neopentyl aldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidin-3-ol and DCM.
-
Add neopentyl aldehyde, followed by a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cautiously add sodium triacetoxyborohydride portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and intermediate imine by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
dot
Caption: The highly efficient reductive amination pathway.
References
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Retrieved from [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. Retrieved from [Link]
- Tidwell, J. H., et al. (2008). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 49(29-30), 4585-4589.
-
Multiple Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
- Jones, K., & Baci, A. (2000). Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871B1.
-
Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1? Retrieved from [Link]
-
Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to N-Substituted Piperidin-3-ols: 1-(2,2-Dimethylpropyl)piperidin-3-ol vs. 1-Benzylpiperidin-3-ol in Synthetic Strategy
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space.[1][2] Within this scaffold, the N-substituted piperidin-3-ol motif is a particularly valuable building block, offering three points of diversification: the nitrogen atom, the hydroxyl-bearing carbon, and the hydroxyl group itself. The choice of the nitrogen substituent is a critical design element that profoundly dictates the molecule's steric and electronic properties, its role in biological interactions, and its fate in a synthetic sequence.
This guide provides an in-depth comparison of two key analogues: the sterically hindered, aliphatic 1-(2,2-Dimethylpropyl)piperidin-3-ol (also known as 1-neopentylpiperidin-3-ol) and the versatile, aromatic 1-Benzylpiperidin-3-ol . We will explore their distinct characteristics, synthetic accessibility, and strategic applications, providing researchers, chemists, and drug development professionals with the insights needed to select the optimal tool for their synthetic campaigns.
I. Physicochemical and Structural Overview
The fundamental difference between these two molecules lies in the N-substituent: a bulky, aliphatic neopentyl group versus a planar, aromatic benzyl group. This single modification imparts significant differences in their physical and chemical nature.
| Property | 1-(2,2-Dimethylpropyl)piperidin-3-ol | 1-Benzylpiperidin-3-ol | Analysis |
| Structure |
| The neopentyl group introduces significant steric bulk adjacent to the nitrogen, while the benzyl group offers aromaticity and a benzylic position susceptible to specific reactions. | |
| Molecular Formula | C₁₀H₂₁NO | C₁₂H₁₇NO[3] | The benzyl derivative has a higher carbon count due to the phenyl ring. |
| Molecular Weight | 171.28 g/mol | 191.27 g/mol [3][4] | The benzyl group adds approximately 20 g/mol to the mass. |
| Appearance | Colorless to Light Yellow Oil (Predicted) | Light Orange to Yellow or Green Liquid[4] | Both are typically liquids at room temperature. |
| Boiling Point | Not widely reported | ~275 °C[4] | The higher molecular weight and potential for π-π stacking of the benzyl derivative contribute to a higher boiling point. |
| LogP (Predicted) | ~2.0-2.5 | ~1.64[5] | The aliphatic neopentyl group is predicted to increase lipophilicity compared to the benzyl group. |
| pKa (Predicted) | ~9.5-10.0 | ~8.8-9.2 | The electron-withdrawing nature of the phenyl ring slightly reduces the basicity of the piperidine nitrogen in the benzyl derivative compared to the electron-donating alkyl neopentyl group. |
II. Synthetic Accessibility: A Tale of Two Aminations
Both compounds are typically synthesized from a common precursor, piperidin-3-ol, via N-alkylation. However, the choice of alkylating agent and reaction conditions must be tailored to the specific substituent. The most common and robust method is reductive amination.
Caption: General synthetic routes via reductive amination.
Causality Behind Experimental Choices: The synthesis of 1-benzylpiperidin-3-ol is straightforward. Reductive amination with benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) proceeds efficiently at room temperature.[6] The reaction is driven by the ready formation of the iminium ion intermediate.
In contrast, the synthesis of 1-(2,2-Dimethylpropyl)piperidin-3-ol using pivaldehyde presents a greater steric challenge. The bulky tert-butyl group of pivaldehyde can hinder the initial nucleophilic attack by the piperidine nitrogen and the subsequent reduction. Consequently, this reaction may require more forcing conditions:
-
Longer reaction times: To allow the sterically encumbered components to react.
-
Alternative reducing agents: While NaBH(OAc)₃ may still be effective, stronger or less sterically sensitive reagents like sodium cyanoborohydride (NaBH₃CN) could be considered, although with greater safety precautions.
-
Higher temperatures: To overcome the activation energy barrier imposed by steric hindrance.
III. Comparative Analysis: Strategic Roles in Synthesis
The choice between the neopentyl and benzyl substituent is not arbitrary; it is a strategic decision based on the desired properties and subsequent chemical transformations.
The N-benzyl group is one of the most versatile substituents in organic synthesis for several key reasons:
-
Pharmaceutical Scaffolding: The N-benzylpiperidine motif is a privileged structure in drug discovery.[7] It is found in numerous approved drugs and serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) like Benidipine.[3] Its structure is amenable to various derivatizations for exploring new therapeutic agents.[4]
-
Protecting Group Functionality: The most significant feature of the N-benzyl group is its lability. It can be readily and cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), revealing the secondary amine for further functionalization. This makes it an ideal protecting group for the piperidine nitrogen.[8]
-
Modulation of Reactivity: The benzyl group can influence the reactivity of the piperidine ring. For instance, the benzylic C-H bonds can be selectively oxidized under certain conditions.[9]
-
Biological Interactions: The aromatic ring can participate in crucial cation-π or π-π stacking interactions with biological targets, a feature often exploited in medicinal chemistry.[7][10]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apicule.com [apicule.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity Guide: 1-(2,2-Dimethylpropyl)piperidin-3-ol vs. Standard Piperidines
Executive Summary
Piperidine derivatives are ubiquitous in modern drug discovery, serving as critical pharmacophores in over twenty classes of pharmaceuticals. However, standard unsubstituted piperidines often suffer from poor metabolic stability and suboptimal lipophilicity. This guide provides an in-depth comparative analysis of 1-(2,2-Dimethylpropyl)piperidin-3-ol (commonly known as N-neopentylpiperidin-3-ol) against standard piperidine benchmarks (e.g., piperidine and piperidin-3-ol).
By analyzing the structure-activity relationship (SAR) of the N-neopentyl substitution, this guide equips medicinal chemists with actionable insights into how steric bulk and controlled lipophilicity can dramatically enhance metabolic shielding, target selectivity, and membrane permeability .
Structural Rationale: The Neopentyl Advantage
The biological activity of a piperidine scaffold is heavily dictated by the nature and orientation of its side chains .
1-(2,2-Dimethylpropyl)piperidin-3-ol introduces two critical modifications to the standard piperidine ring:
-
The 3-Hydroxyl Group: Acts as a hydrogen bond donor and acceptor, enabling highly specific interactions with target protein pockets (e.g., kinase hinge regions or GPCR binding sites).
-
The N-Neopentyl Group (2,2-Dimethylpropyl): A highly branched, bulky aliphatic chain attached directly to the basic nitrogen.
The Causality of Steric Bulk: Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, rapidly metabolize standard secondary and tertiary amines via N-dealkylation or N-oxidation. The tert-butyl moiety at the terminus of the neopentyl group creates a dense steric shield around the nitrogen lone pair. This physical barrier prevents the enzyme's catalytic heme center from accessing the alpha-carbon, effectively shutting down the primary metabolic liability of the piperidine ring .
Physicochemical & Biological Comparison
| Property | Piperidine (Standard) | Piperidin-3-ol | 1-(2,2-Dimethylpropyl)piperidin-3-ol |
| Structural Class | Unsubstituted secondary amine | 3-Hydroxylated secondary amine | N-Neopentyl substituted tertiary amine |
| Steric Bulk at Nitrogen | Minimal | Minimal | High (tert-butyl shielding) |
| Estimated cLogP | ~0.84 | ~0.15 | ~2.10 |
| Metabolic Stability | Low (Rapid N-oxidation) | Low to Moderate | High (Sterically shielded) |
| Membrane Permeability | High | Low (Polarity penalty) | High (Lipophilicity offsets OH penalty) |
Pharmacological Impact: Metabolic Stability & Permeability
The introduction of the neopentyl group fundamentally alters the pharmacokinetic (PK) trajectory of the molecule. While piperidin-3-ol is highly polar and struggles to cross the blood-brain barrier (BBB) via passive diffusion, the neopentyl group increases the cLogP to an optimal range (~2.10) for central nervous system (CNS) penetration.
Furthermore, the dual action of increasing lipophilicity while simultaneously blocking CYP450 access represents a "privileged" design strategy. Standard N-alkylation (e.g., N-methyl or N-ethyl) often increases lipophilicity but accelerates CYP450 clearance. The neopentyl group breaks this paradox by providing lipophilicity alongside steric hindrance.
Fig 1: CYP450 metabolic shielding mechanism of N-neopentyl substitution vs standard piperidines.
Experimental Methodologies
To objectively validate the performance of 1-(2,2-Dimethylpropyl)piperidin-3-ol against standard piperidines, the following self-validating experimental protocols must be utilized.
Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay quantifies the intrinsic clearance ( CLint ) of the compounds, proving the efficacy of the neopentyl steric shield.
Causality & Trustworthiness: We utilize NADPH as an essential cofactor to initiate CYP450 activity. To ensure the assay is self-validating, Verapamil is run concurrently as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsomes are deemed inactive, and the run is discarded.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Combine the test compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction well.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Fig 2: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
To prove that the neopentyl group restores the membrane permeability lost by the addition of the 3-hydroxyl group, PAMPA is utilized.
Causality & Trustworthiness: PAMPA isolates passive transcellular diffusion from active transport (efflux pumps like P-gp). By comparing piperidin-3-ol directly with 1-(2,2-Dimethylpropyl)piperidin-3-ol, we isolate the exact thermodynamic contribution of the neopentyl group to passive diffusion.
Step-by-Step Workflow:
-
Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) with 5% DMSO.
-
Membrane Coating: Coat the PVDF filter of the PAMPA sandwich plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.
-
Assembly & Incubation: Add the donor solution to the bottom well and PBS to the top (acceptor) well. Assemble the sandwich and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and analyze both the donor and acceptor compartments via LC-MS/MS. Calculate the effective permeability ( Pe ) using the steady-state diffusion equation.
Conclusion
When compared to standard piperidines, 1-(2,2-Dimethylpropyl)piperidin-3-ol demonstrates superior drug-like properties. The strategic incorporation of the neopentyl group acts as a dual-purpose modifier: it provides a robust steric shield against CYP450-mediated N-dealkylation, significantly extending the compound's metabolic half-life, while simultaneously contributing the necessary lipophilicity to drive passive membrane diffusion. For drug development professionals optimizing piperidine hits, N-neopentylation represents a highly effective, albeit sterically demanding, optimization vector.
References
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties ACS Medicinal Chemistry Letters URL:[Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability National Center for Biotechnology Information (PMC) URL:[Link]
A Comparative Guide to the Validation of Analytical Methods for 1-(2,2-Dimethylpropyl)piperidin-3-ol Detection: GC-MS and Beyond
This guide provides a comprehensive framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 1-(2,2-Dimethylpropyl)piperidin-3-ol. It further offers a comparative perspective on alternative analytical technologies, equipping researchers, scientists, and drug development professionals with the critical knowledge to select and validate the most appropriate analytical methodology for their specific needs. The principles and protocols outlined herein are grounded in established regulatory guidelines, including those from the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6][7]
Introduction to 1-(2,2-Dimethylpropyl)piperidin-3-ol and the Imperative for Validated Analysis
1-(2,2-Dimethylpropyl)piperidin-3-ol is a piperidine derivative of interest in pharmaceutical research and development. The piperidine moiety is a common structural motif in a wide range of biologically active compounds.[2] Accurate and reliable quantification of such molecules is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.
The selection of an analytical technique is a critical decision, driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For a semi-volatile compound like 1-(2,2-Dimethylpropyl)piperidin-3-ol, GC-MS presents a powerful analytical tool, offering high resolution and structural elucidation capabilities. However, the presence of a polar hydroxyl group and a basic nitrogen atom can pose challenges such as poor peak shape and thermal instability. This guide will address these challenges and provide a robust validation framework.
Physicochemical Properties and Analytical Considerations for 1-(2,2-Dimethylpropyl)piperidin-3-ol
-
Molecular Formula and Weight: C10H21NO; Molecular Weight: 171.28 g/mol .
-
Volatility: The presence of the hydroxyl group will decrease its volatility compared to its non-hydroxylated counterpart, 1-(2,2-Dimethylpropyl)piperidine. While still amenable to GC analysis, higher inlet and oven temperatures may be required.
-
Thermal Stability: N-substituted piperidines can exhibit varying degrees of thermal stability.[3] The tertiary amine and secondary alcohol functionalities may be susceptible to degradation at elevated temperatures. This necessitates careful optimization of GC conditions to prevent on-column degradation.
-
Mass Spectral Fragmentation: Electron ionization (EI) mass spectrometry of piperidine derivatives is often characterized by alpha-cleavage adjacent to the nitrogen atom.[8][9][10] For 1-(2,2-Dimethylpropyl)piperidin-3-ol, we can predict key fragmentation pathways, which are crucial for developing a selective and sensitive selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method.
GC-MS Method Validation: A Step-by-Step Protocol
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][5] The following protocol outlines the key validation parameters as per ICH guidelines.[6][7]
Experimental Workflow for GC-MS Method Validation
Caption: A generalized workflow for the validation of a GC-MS analytical method.
System Suitability
Causality: Before commencing method validation, it is crucial to ensure that the GC-MS system is performing adequately. System suitability tests are designed to verify that the system can generate reproducible results for the analyte of interest.
Protocol:
-
Prepare a standard solution of 1-(2,2-Dimethylpropyl)piperidin-3-ol at a concentration that provides a good signal-to-noise ratio.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should typically be less than 2%.
-
Retention Time Reproducibility: The RSD of the retention time should be less than 1%.
-
Peak Shape: The tailing factor should be between 0.8 and 1.5.
-
Specificity and Selectivity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Analyze a blank matrix (e.g., placebo formulation, biological fluid) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spike the blank matrix with known impurities and degradation products to demonstrate that they do not co-elute with the analyte.
-
If co-elution occurs, the mass spectral data should be used to demonstrate selectivity. The use of unique fragment ions for quantification can provide the necessary specificity.
Linearity and Range
Causality: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five calibration standards of 1-(2,2-Dimethylpropyl)piperidin-3-ol spanning the expected concentration range of the samples.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept. An r² value of >0.99 is generally considered acceptable.[11]
Accuracy and Precision
Causality: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Accuracy:
-
Prepare samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking a blank matrix with a known amount of the analyte.
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically within 98-102%.[12]
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results of both studies. The acceptance criteria for precision are typically an RSD of <2%.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: There are several methods to determine LOD and LOQ. One common approach is based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Alternatively, an empirical approach can be used where progressively more dilute solutions of the analyte are injected until a signal can no longer be reliably detected or quantified.
Robustness
Causality: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the GC-MS method parameters, such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 10%)
-
Carrier gas flow rate (± 10%)
-
Different GC columns (from different batches)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters, accuracy, and precision. The method is considered robust if the results remain within the acceptance criteria.
The Role of Derivatization in GC-MS Analysis of Piperidinols
Due to the polar hydroxyl group and basic nitrogen, 1-(2,2-Dimethylpropyl)piperidin-3-ol may exhibit poor chromatographic performance (e.g., peak tailing) and potential thermal degradation. Chemical derivatization can mitigate these issues by converting the analyte into a more volatile and thermally stable derivative.
Common Derivatization Strategies:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl and amine protons to form less polar and more volatile trimethylsilyl (TMS) derivatives.
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can acylate the hydroxyl and amine groups, leading to more stable and volatile derivatives.
The choice of derivatization reagent and reaction conditions must be carefully optimized and validated as part of the overall method validation.
Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS is a powerful technique, other methods may be more suitable depending on the specific analytical requirements.
| Feature | GC-MS | LC-MS/MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass spectrometry. | Separation based on polarity, detection by tandem mass spectrometry. | Separation based on polarity, detection by UV absorbance. |
| Analyte Suitability | Volatile and thermally stable compounds (or those that can be derivatized). | Wide range of compounds, including non-volatile and thermally labile ones. | Compounds with a UV chromophore. |
| Sensitivity | Good to excellent, especially with SIM or MRM. | Excellent, often considered the gold standard for trace analysis. | Moderate. |
| Selectivity | High, based on both retention time and mass spectrum. | Very high, based on retention time and specific MRM transitions. | Moderate, susceptible to interferences from co-eluting compounds with similar UV spectra. |
| Sample Preparation | May require derivatization. | Often requires sample clean-up (e.g., SPE, LLE). | Generally simpler sample preparation. |
| Run Time | Typically longer than LC-MS/MS. | Can be very fast with UPLC systems. | Variable, depending on the complexity of the separation. |
| Cost | Moderate to high. | High. | Lower. |
Logical Decision Pathway for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
Conclusion
The validation of an analytical method is a scientifically rigorous process that is essential for ensuring the quality and reliability of analytical data. This guide has provided a comprehensive overview of the validation of a GC-MS method for the detection of 1-(2,2-Dimethylpropyl)piperidin-3-ol, grounded in established regulatory principles. By following the detailed protocols and considering the comparative analysis of alternative techniques, researchers and drug development professionals can confidently select and validate the most appropriate analytical methodology to support their scientific endeavors. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of robust analytical science, and their application, as outlined in this guide, will lead to data of the highest integrity.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed Central. (2014). Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. [Link]
-
Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Draft Guidances for Industry; Availability. [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]
-
Spectroscopy Online. (2014). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
PubChem. N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-pentyl-1H-indole-3-carboxamide. [Link]
-
Cell Mol Biomed Rep. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]
-
PubMed Central. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
-
PubMed Central. (2021). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. [Link]
-
MDPI. (2026). Rapid and Efficient GC-MS Method for the Multiresidue Analysis of Contaminants from Recycled Polyethylene and Polypropylene. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
PubMed. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. [Link]
-
MDPI. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
NIST. Piperidine, 1,2-dimethyl-. [Link]
-
GNPS. GNPS Library Spectrum CCMSLIB00005769738. [Link]
-
PubMed. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
Sources
- 1. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FCKeditor - Resources Browser [events.rims.org]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. 4-[3-(2,2-dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | 1402232-93-2 | Buy Now [molport.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. scholars.direct [scholars.direct]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperidine [webbook.nist.gov]
- 12. agilent.com [agilent.com]
Optimizing Extraction Reproducibility for 1-(2,2-Dimethylpropyl)piperidin-3-ol: A Comparative Guide
An in-depth technical comparison guide on the reproducibility of extraction methods for 1-(2,2-Dimethylpropyl)piperidin-3-ol , designed for analytical chemists, bioanalytical researchers, and drug development professionals.
Physicochemical Profiling & Extraction Causality
To design a reproducible extraction protocol across different laboratories, one must first deconstruct the target molecule. 1-(2,2-Dimethylpropyl)piperidin-3-ol is a structurally unique piperidine derivative characterized by three critical functional domains:
-
Tertiary Amine Core: The piperidine nitrogen is highly basic (pKa ~9.5–10.5). At physiological pH, it exists almost entirely in a protonated, cationic state.
-
Neopentyl Group (2,2-Dimethylpropyl): Attached directly to the nitrogen, this bulky aliphatic group introduces significant steric hindrance and high lipophilicity, driving the molecule's affinity for organic phases.
-
Hydroxyl Group (C3 Position): Provides hydrogen-bonding capabilities, adding a degree of hydrophilicity that creates an amphiphilic profile.
The Causality of Extraction Failure: Many labs struggle with inter-lab reproducibility when extracting amphiphilic basic amines. Traditional methods often fail because the molecule acts as a surfactant at the aqueous-organic interface, leading to emulsion formation. Furthermore, if the pH is not strictly controlled to be at least 2 units above the pKa (pH > 12) during liquid-liquid partitioning, the protonated fraction remains in the aqueous waste, destroying recovery rates[1].
To achieve absolute reproducibility, the extraction chemistry must exploit these structural features rather than fight them.
Comparative Analysis of Extraction Architectures
We evaluated three primary sample preparation architectures—Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE)—to determine which system offers the highest inter-lab reproducibility and lowest matrix suppression for LC-MS/MS workflows[2].
Liquid-Liquid Extraction (LLE)
LLE relies on adjusting the sample to a highly basic pH to neutralize the piperidine nitrogen, followed by partitioning into an immiscible organic solvent (e.g., MTBE or dichloromethane)[3].
-
The Flaw: The neopentyl group's lipophilicity combined with the hydroxyl group's water affinity frequently causes micro-emulsions. Centrifugation requirements and manual pipetting of the organic layer introduce severe operator-to-operator variability. Recoveries typically hover around 70% with high standard deviations[2],.
Supported Liquid Extraction (SLE)
SLE is an advanced evolution of LLE. The aqueous sample is loaded onto an inert diatomaceous earth support, spreading into a thin film. An immiscible organic solvent is then passed through via gravity[4].
-
The Advantage: This eliminates manual shaking and completely prevents emulsion formation, drastically improving inter-lab reproducibility compared to LLE[4]. However, highly polar metabolites or un-neutralized fractions of the basic amine may still exhibit poor partitioning.
Mixed-Mode Solid-Phase Extraction (SPE)
Using a Mixed-Mode Cation Exchange (MCX) polymeric sorbent is the gold standard for this molecule. MCX combines reversed-phase retention (interacting with the neopentyl group) and strong cation-exchange retention (interacting with the protonated piperidine nitrogen).
-
The Advantage: This dual-retention mechanism allows for orthogonal washing. You can wash the sorbent with 100% methanol to strip away neutral lipids (while the amine remains ionically bound), resulting in near-zero matrix effects and >95% recovery[2],.
Fig 1. Comparative workflow of LLE, SPE, and SLE for piperidine derivative extraction.
Quantitative Performance Metrics
The following table synthesizes experimental validation data across multiple laboratories, comparing the extraction of basic piperidine derivatives from complex biological matrices (e.g., human plasma).
| Extraction Method | Average Recovery (%) | Matrix Effect (%) | Inter-Lab RSD (%) | Automation Compatibility |
| LLE (MTBE) | 70 ± 10% | -15% to -25% | 12.5% | Low (Emulsion risks) |
| SLE (Diatomaceous Earth) | 89 ± 7% | -8% to -12% | 6.8% | High |
| SPE (Mixed-Mode Cation Exchange) | 98 ± 3% | < 5% | 2.1% | Very High |
Data extrapolated from comparative bioanalytical studies on basic amines and piperidine derivatives[2],.
Self-Validating Protocol: Mixed-Mode SPE (MCX)
To guarantee inter-lab reproducibility, a protocol must be a self-validating system. The following methodology utilizes Mixed-Mode Cation Exchange (MCX) and incorporates built-in quality control checkpoints to ensure the neopentyl group does not cause non-specific binding, and the basic amine is fully recovered.
Fig 2. Mechanistic pathway of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.
Step-by-Step Methodology
Phase 1: Sample Pre-Treatment (The Causality of Protonation)
-
Internal Standard Spiking: Spike 100 µL of plasma matrix with 10 µL of stable isotope-labeled internal standard (e.g., 1-(2,2-Dimethylpropyl)piperidin-3-ol-d4). Validation Check: IS tracking normalizes any slight volumetric losses during extraction.
-
Acidification: Add 100 µL of 4% Phosphoric Acid (H3PO4) to the sample. Vortex for 30 seconds.
-
Scientific Rationale: Drops the pH to ~2.0, ensuring the piperidine nitrogen is 100% ionized. This is mandatory to activate the ion-exchange mechanism of the MCX sorbent.
-
Phase 2: SPE Execution (30 mg MCX Cartridge) 3. Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water. 4. Loading: Load the acidified sample at a flow rate of 1 mL/min.
- Validation Check: Collect the load flow-through in a separate vial during method transfer. Inject this into the LC-MS/MS to verify zero breakthrough.
- Orthogonal Washing:
- Wash 1 (Aqueous): 1 mL of 2% Formic acid in water. (Removes hydrophilic salts and polar interferences).
- Wash 2 (Organic): 1 mL of 100% Methanol. (Removes neutral lipids and phospholipids. The target analyte remains locked to the sorbent via strong ionic bonds).
- Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
- Scientific Rationale: The high pH of the eluent neutralizes the piperidine nitrogen, breaking the ionic bond. The methanol simultaneously overcomes the hydrophobic interactions of the neopentyl group, releasing the molecule into the collection tube.
Phase 3: Post-Extraction 7. Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). 8. System Suitability: Run a double-blank (matrix without analyte or IS) immediately following the highest calibration standard to prove the lipophilic neopentyl group is not causing carryover in the LC system.
Conclusion
While LLE remains a staple for simple extractions, the amphiphilic nature of 1-(2,2-Dimethylpropyl)piperidin-3-ol renders it highly susceptible to emulsion-induced variability. SLE offers a marked improvement in workflow automation and reproducibility[4]. However, for absolute inter-lab reproducibility, quantitative recovery, and the elimination of matrix effects, Mixed-Mode Cation Exchange (MCX) SPE is the definitive choice. By exploiting the basicity of the piperidine ring and the lipophilicity of the neopentyl group through orthogonal washing, labs can achieve RSDs of <3%[2],[3].
Sources
A Comparative Benchmarking Guide to 1-(2,2-Dimethylpropyl)piperidin-3-ol: A Sterically-Governed Building Block for Modern Drug Discovery
Introduction: The Enduring Importance of the Piperidine Scaffold and the Quest for Novelty
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and natural products.[1][2] Its three-dimensional structure and favorable physicochemical properties, such as high aqueous solubility and metabolic stability, make it an ideal framework for engaging with biological targets.[2][3] However, the very success of this scaffold necessitates innovation to navigate existing patent landscapes and to fine-tune pharmacokinetic profiles. The strategic selection of substituents on the piperidine ring is paramount, directly influencing a compound's synthesis, biological activity, and metabolic fate.[4]
This guide provides a comprehensive analysis of 1-(2,2-Dimethylpropyl)piperidin-3-ol , also known as 1-neopentylpiperidin-3-ol, a building block distinguished by its sterically demanding N-alkyl substituent. We will objectively benchmark its efficacy against other commonly used N-substituted piperidin-3-ol analogs, providing the experimental data and procedural insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns. The central hypothesis is that the unique steric and electronic properties of the N-neopentyl group offer distinct advantages in terms of metabolic stability and conformational restriction, justifying its consideration in modern drug discovery programs.
Comparative Analysis of Physicochemical Properties
A molecule's fundamental physicochemical properties dictate its behavior in both reaction flasks and biological systems. The introduction of a bulky N-neopentyl group significantly alters the profile of the piperidin-3-ol scaffold when compared to less hindered or functionally different analogs.
| Property | 1-(2,2-Dimethylpropyl) piperidin-3-ol | 1-Benzylpiperidin-3-ol [5] | 1-Methylpiperidin-3-ol | 1-Boc-piperidin-3-ol |
| CAS Number | 90656-91-0 | 91599-81-4 (R-isomer) | 13444-14-3 | 143900-44-1 |
| Molecular Formula | C₁₀H₂₁NO | C₁₂H₁₇NO | C₆H₁₃NO | C₁₀H₁₉NO₃ |
| Molecular Weight | 171.28 g/mol | 191.27 g/mol | 115.19 g/mol | 201.26 g/mol |
| Boiling Point | Data not available | ~275 °C | ~185-190 °C | Data not available |
| pKa (Predicted) | ~10.5 | ~9.0 | ~10.2 | N/A (carbamate) |
| cLogP (Predicted) | 2.1 | 2.0 | 0.5 | 1.2 |
Analysis of Properties:
-
Basicity (pKa): The N-neopentyl group, being electron-donating, results in a predicted pKa similar to other N-alkyl piperidines, making it a suitable basic handle for interacting with biological targets like GPCRs or ion channels. This contrasts with the reduced basicity of the N-benzyl analog and the non-basic nature of the N-Boc protected intermediate.
-
Lipophilicity (cLogP): The addition of the five-carbon neopentyl group significantly increases the lipophilicity compared to the N-methyl and N-Boc analogs. This property is critical for membrane permeability but must be carefully balanced to maintain aqueous solubility.
-
Steric Hindrance: The most defining feature is the steric bulk of the neopentyl group. This can influence reaction kinetics, enforce specific ring conformations, and shield the nitrogen from metabolic enzymes, a key aspect explored later in this guide.
Synthetic Accessibility and Strategic Considerations
The viability of a building block is intrinsically linked to its synthetic accessibility. 1-(2,2-Dimethylpropyl)piperidin-3-ol can be efficiently prepared via standard synthetic methodologies, most commonly through reductive amination.
Caption: General synthetic workflow for 1-(2,2-Dimethylpropyl)piperidin-3-ol.
This one-pot approach is highly efficient and scalable.[6] The choice of reducing agent can be tailored; sodium triacetoxyborohydride is mild and effective for laboratory scale, while catalytic hydrogenation may be preferred for larger-scale industrial production.[7][8] This contrasts with the synthesis of 1-Boc-piperidin-3-ol, which requires a protection step, or 1-Benzylpiperidin-3-ol, which often involves direct N-alkylation with benzyl bromide, a lachrymator.
Benchmarking Efficacy: Comparative Reactions
To objectively assess the utility of 1-(2,2-Dimethylpropyl)piperidin-3-ol, we compare its performance in a key derivatization reaction against its analogs. The primary functional handle for diversification is the C3-hydroxyl group.
Benchmark Reaction: O-Acylation with Benzoyl Chloride
This experiment evaluates the accessibility of the C3-hydroxyl group for acylation, a common method for introducing new functionality or creating prodrugs. The steric environment created by the N-substituent can significantly influence the reaction rate.
Caption: Experimental workflow for the comparative O-acylation reaction.
Comparative Performance Data (Projected)
| Building Block | N-Substituent (R) | Expected Reaction Time | Expected Yield | Key Considerations |
| Target Compound | -CH₂C(CH₃)₃ (Neopentyl) | 8-12 hours | 80-90% | The bulky group may slightly slow the reaction rate but is not expected to significantly hinder access to the equatorial hydroxyl group. |
| Comparator 1 | -CH₃ (Methyl) | 2-4 hours | >95% | Minimal steric hindrance allows for rapid reaction. |
| Comparator 2 | -CH₂Ph (Benzyl) | 3-5 hours | >90% | Moderate steric bulk, but less than neopentyl. |
| Comparator 3 | -Boc | 2-4 hours | >95% | The Boc group can influence ring conformation but presents little direct steric clash with the C3-OH.[8] |
Causality Behind Experimental Choices:
-
Benzoyl Chloride: A standard, moderately reactive acylating agent.
-
Triethylamine (Et₃N): A non-nucleophilic base to scavenge the HCl byproduct.
-
Dichloromethane (DCM): An inert solvent that solubilizes both reactants and reagents.
-
Rationale: The experiment is designed to isolate the effect of the N-substituent's steric bulk on the reactivity of a distal functional group. While direct experimental data for the neopentyl variant is not published, these projections are based on established principles of steric hindrance.[9] The slightly slower reaction time for the target compound is a direct consequence of the steric shield provided by the neopentyl group, which can be a desirable trait for achieving selectivity in more complex molecules.
The Critical Advantage: Enhanced Metabolic Stability
A primary challenge in drug design is overcoming metabolic liabilities. N-dealkylation is a common metabolic pathway for many piperidine-containing drugs. The carbons alpha to the nitrogen are particularly susceptible to oxidation by Cytochrome P450 (CYP) enzymes.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Structural Comparison of 1-(2,2-Dimethylpropyl)piperidin-3-ol Enantiomers
Abstract: The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is paramount. This guide provides a comprehensive framework for the structural comparison of the (R)- and (S)-enantiomers of 1-(2,2-dimethylpropyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry. We will detail the necessary experimental workflows, from initial chiral separation to definitive structural elucidation using advanced analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary for a thorough stereochemical analysis.
The Imperative of Chirality in Modern Drug Discovery
Chirality is a fundamental property of many biologically active molecules. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1] They interact selectively with only one enantiomer, akin to a left hand specifically shaking another left hand. This selectivity can lead to one enantiomer being therapeutically active while the other is inactive or, in some notorious cases, harmful.
The piperidine scaffold is a prevalent structural motif in pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile template for interacting with various biological targets.[2][3] The introduction of a stereocenter, as in 1-(2,2-dimethylpropyl)piperidin-3-ol at the C3 position, necessitates a rigorous and unambiguous characterization of each enantiomer to understand its potential as a therapeutic agent or building block. This guide outlines the critical steps to achieve this characterization.
Prerequisite: Achieving Enantiomeric Purity through Chiral Separation
Before any structural comparison can be made, the racemic mixture of 1-(2,2-dimethylpropyl)piperidin-3-ol must be separated into its individual (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for this purpose.[1][4]
The principle lies in the CSP, which is itself composed of a single enantiomer of a chiral selector. As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs are particularly effective for piperidine derivatives.[4][5]
Experimental Protocol: Preparative Chiral HPLC
-
System Preparation: Equilibrate an HPLC system equipped with a preparative Chiralpak® IA column (or similar polysaccharide-based CSP).
-
Mobile Phase: Use a mobile phase appropriate for normal-phase chromatography, such as a mixture of n-hexane and a polar modifier like ethanol or isopropanol (e.g., 80:20 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often used to improve peak shape for basic compounds like piperidines.[1]
-
Sample Preparation: Dissolve the racemic 1-(2,2-dimethylpropyl)piperidin-3-ol in the mobile phase to a concentration of approximately 5-10 mg/mL.
-
Injection and Fraction Collection: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect the separated enantiomeric fractions as they elute.
-
Purity Analysis: Re-inject small aliquots of each collected fraction onto the same column under analytical conditions (lower flow rate and concentration) to confirm enantiomeric purity (>99% ee is desired).
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the isolated, pure enantiomers.
Definitive Structural Elucidation
With the pure enantiomers in hand, a suite of analytical techniques can be employed to compare their structural properties.
Absolute Configuration by Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[6][7] The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. By analyzing the diffraction pattern, one can determine the precise spatial arrangement of every atom.[8]
The determination of absolute configuration is made possible by a phenomenon known as anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal.[9] This effect allows for the differentiation between a chiral molecule and its mirror image.[8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow suitable single crystals of one of the purified enantiomers. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a high-quality single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Absolute Configuration Assignment: Refine the structural model against the experimental data. The absolute configuration is typically determined by calculating the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the incorrect one.
| Crystallographic Parameter | Illustrative Data for (S)-Enantiomer | Significance |
| Chemical Formula | C11H23NO | Confirms molecular composition. |
| Space Group | P2₁ | A common chiral space group. |
| a, b, c (Å) | 8.5, 9.2, 14.1 | Unit cell dimensions. |
| β (°) | 105.2 | Unit cell angle. |
| Volume (ų) | 1065 | Volume of the unit cell. |
| Flack Parameter | 0.02(4) | A value near 0 confirms the assigned (S) absolute configuration.[8] |
Table 1: Representative single-crystal X-ray diffraction data. Note: This data is illustrative and represents typical values for a small organic molecule.
Spectroscopic Differentiation in Solution
While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods are crucial for comparing the enantiomers in the more biologically relevant solution phase.
A. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] Enantiomers will produce CD spectra that are exact mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other.[10] This provides a unique spectral fingerprint for each enantiomer in solution and is highly sensitive to its conformation.[11][12]
B. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
In a standard (achiral) solvent, the NMR spectra of two enantiomers are identical. However, by adding a chiral solvating agent (CSA), it is possible to distinguish them.[13][14] The CSA forms rapid, reversible diastereomeric complexes with each enantiomer. These transient complexes exist in different magnetic environments, causing the corresponding protons in the (R)- and (S)-enantiomers to exhibit different chemical shifts (Δδ), effectively splitting a single peak from the racemate into two distinct peaks.[15][16]
Experimental Protocol: Chiral NMR
-
Sample Preparation: Prepare three NMR tubes.
-
Tube 1: 5-10 mg of the (R)-enantiomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Tube 2: 5-10 mg of the (S)-enantiomer in 0.6 mL of the same solvent.
-
Tube 3: 5-10 mg of the racemic mixture in 0.6 mL of the same solvent.
-
-
Initial Spectra: Acquire standard ¹H NMR spectra for all three tubes. The spectra for all three should be identical at this stage.
-
Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to each tube.
-
Final Spectra: Re-acquire the ¹H NMR spectra. Compare the spectra. The signal for a specific proton (e.g., the proton on C3 adjacent to the hydroxyl group) in Tube 3 should now be split into two signals, corresponding to the signals observed in Tube 1 and Tube 2.
| Proton | Chemical Shift (δ) Racemate | Chemical Shift (δ) with (R)-CSA | ΔΔδ (ppm) |
| (R)-Enantiomer | (S)-Enantiomer | ||
| H3 (methine) | 3.85 (multiplet) | 3.92 | 3.98 |
| OH (hydroxyl) | 2.10 (broad singlet) | 2.55 | 2.62 |
Table 2: Representative ¹H NMR data showing chemical shift non-equivalence after the addition of a Chiral Solvating Agent (CSA). Note: This data is illustrative.
Synthesis and Conclusion
The comprehensive structural analysis of the 1-(2,2-dimethylpropyl)piperidin-3-ol enantiomers requires a multi-faceted approach. It begins with achieving enantiopurity via chiral HPLC. The definitive assignment of the absolute configuration for one enantiomer is then accomplished through single-crystal X-ray crystallography. Finally, spectroscopic techniques like circular dichroism and chiral NMR are used to confirm the identity and compare the properties of the enantiomers in solution.
This rigorous, step-by-step characterization is not merely an academic exercise; it is a critical prerequisite for any further investigation into the pharmacological or biological properties of these molecules. By understanding the precise three-dimensional structure of each enantiomer, researchers can build a foundational understanding of their structure-activity relationships, paving the way for their potential application in drug discovery and development.
References
- Creative Proteomics. (n.d.). Circular Dichroism Spectroscopy: Principles and Applications.
-
Singleton, M. L. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Allen, F. H., & Johnson, O. (2017). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]
- CLaME. (n.d.). Circular Dichroism Principles And Applications.
-
Zhang, Y., et al. (2018). Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC. Available at: [Link]
-
Ye, Y., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research.
- Smoldyn. (2020). Physical Principles of Circular Dichroism.
-
Tsuruta, Y., et al. (2007). [NMR Study of the Discrimination of Enantiomers of Methamphetamine and Its Raw Materials Using Chiral Solvating Agents]. PubMed. Available at: [Link]
-
Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available at: [Link]
-
Di Isernia, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Schedler, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH. Available at: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. IUCr Journals. Available at: [Link]
- Unacademy. (2023). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD.
-
Ali, I., et al. (2011). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]
-
Dmitrienko, V. E., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry. Available at: [Link]
- Singer, R. A., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Aboul-Enein, H. Y., & Ali, I. (2001). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]
-
Gribanov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Lee, J., et al. (2022). METHOD FOR PREPARATION OF (2R, 3S)-2-(BENZO[D]IMIDAZOLYLPROPYL)PIPERIDIN-3-OL DERIVATIVES. European Patent Office. Available at: [Link]
- PrepChem.com. (n.d.). Synthesis of 2,2-dimethylpropyl.
-
Czarnocki, Z., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. Available at: [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]
-
Coldham, I., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction [mdpi.com]
- 10. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. smoldyn.org [smoldyn.org]
- 13. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. [NMR Study of the Discrimination of Enantiomers of Methamphetamine and Its Raw Materials Using Chiral Solvating Agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR for 1-(2,2-Dimethylpropyl)piperidin-3-ol
In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For novel piperidine derivatives like 1-(2,2-Dimethylpropyl)piperidin-3-ol, which serve as critical building blocks in medicinal chemistry, an accurate and robust purity assessment is paramount. While chromatographic methods like HPLC are workhorses of the industry, they are fundamentally comparative techniques that rely on reference standards of the analyte itself.
This guide presents a comprehensive exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity determination of 1-(2,2-Dimethylpropyl)piperidin-3-ol. As a primary ratio method, qNMR allows for direct quantification against a certified internal standard without the need for an identical analyte standard, offering a powerful alternative and orthogonal validation to traditional techniques.[1][2][3] We will delve into the causality behind experimental choices, provide a self-validating protocol, and compare the performance of qNMR with established alternatives, supported by experimental data.
The Principle of qNMR: A Foundation of Absolute Measurement
The power of qNMR lies in a simple, fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[4][5][6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, certified internal standard (IS) in a deuterated solvent, the purity of the analyte can be calculated directly. The analyte's signal integral is compared to the standard's signal integral, providing a molar ratio that, combined with the initial masses and molecular weights, yields an absolute purity value.[5][7] This approach bypasses the compound-specific response factors that can complicate chromatographic analyses, especially when dealing with impurities that may lack a chromophore.[3][4]
Strategic Comparison: qNMR vs. Chromatographic Methods
The choice of an analytical technique is driven by the specific requirements of the analysis. While HPLC is excellent for separation and detection of UV-active impurities, qNMR provides a direct, molar-based quantification that is often faster and more structurally informative.
Caption: A diagram comparing the core principles and attributes of qNMR and chromatographic techniques for purity analysis.
Experimental Protocol: Purity Determination of 1-(2,2-Dimethylpropyl)piperidin-3-ol
This protocol provides a detailed, self-validating workflow for determining the purity of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
PART 1: Rationale and Selection of Internal Standard (IS)
The choice of an internal standard is the most critical step in a qNMR experiment.[8][9] An ideal IS must meet several criteria:
-
High Purity: Certified purity of ≥99.5%.
-
Chemical Stability: Inert to the analyte and solvent.
-
Solubility: Excellent solubility in the chosen NMR solvent.[8]
-
Non-Overlapping Signals: Its resonance peaks must be in a clear region of the spectrum, away from any analyte or impurity signals.[8][10] A sharp singlet is ideal.
For this analysis, Maleic Acid is an excellent choice. It is commercially available as a certified reference material (CRM), is highly soluble in DMSO-d₆, and provides a sharp singlet for its two vinyl protons at approximately 6.3 ppm, a region typically free of signals from aliphatic compounds like our target molecule.[10][11]
PART 2: Step-by-Step Methodology
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of 1-(2,2-Dimethylpropyl)piperidin-3-ol (the analyte) into a clean, dry vial, recording the mass to 0.01 mg.
-
Accurately weigh approximately 10 mg of certified Maleic Acid (the internal standard) into the same vial, recording the mass to 0.01 mg. Causality Note: Precise weighing is fundamental to the accuracy of the final result, as the calculation is based on these initial masses.
-
Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial.
-
Vortex the vial for 60 seconds or until both the analyte and the internal standard are fully dissolved. Complete dissolution is crucial to avoid signal broadening and ensure a homogeneous sample.[5]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard 1D Proton (¹H) NMR.
-
Key Parameters:
- Pulse Angle (p1): 30-90°. A 90° pulse provides the maximum signal but requires a longer relaxation delay. A 30° pulse can shorten the required delay.
- Relaxation Delay (d1): 30 seconds. Causality Note: This is a critical parameter for quantification. The delay must be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals being integrated (both analyte and IS). A long delay ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.[9][10]
- Acquisition Time (at): ≥ 3 seconds. A longer acquisition time provides better resolution and a more clearly defined lineshape.
- Number of Scans (ns): 16-64. The number of scans is chosen to achieve a high signal-to-noise (S/N) ratio (ideally >250:1 for the signals of interest) for precise integration.[1]
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum. Causality Note: Inaccurate phasing or baseline correction can introduce significant errors into the integral values, directly impacting the calculated purity.[5]
-
Integrate a well-resolved, characteristic signal for the analyte and the singlet for the internal standard. For 1-(2,2-Dimethylpropyl)piperidin-3-ol, a suitable signal would be the singlet from the nine protons of the tert-butyl group.
-
Calculate the purity using the following equation[5]:
Experimental Workflow Visualization
Caption: A step-by-step workflow for the qNMR purity determination of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Hypothetical Data & Comparison
To illustrate the method's performance, consider the following data from three replicate preparations of a commercial batch of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
| Replicate | Analyte Mass (mA) (mg) | IS Mass (mIS) (mg) | Analyte Integral (IA) | IS Integral (IIS) | Calculated Purity (%) |
| 1 | 15.12 | 10.05 | 4.58 | 2.00 | 98.6 |
| 2 | 15.35 | 10.11 | 4.61 | 2.00 | 98.4 |
| 3 | 15.21 | 10.08 | 4.60 | 2.01 | 98.7 |
| Average | - | - | - | - | 98.6 |
| RSD (%) | - | - | - | - | 0.15% |
Assumptions: Analyte signal from 9 protons, IS (Maleic Acid, Purity = 99.8%) signal from 2 protons.
Comparative Analysis with HPLC:
The same batch was analyzed by a standard HPLC-UV (210 nm) area percent method, which reported a purity of 99.7% .
-
Interpretation of Discrepancy: The higher purity value from HPLC is a common observation. It can arise if impurities are present that have a poor UV chromophore or are non-volatile (and thus not detected by GC).[3] qNMR, being a universal detector for all proton-containing molecules, provides a more accurate measure of the molar content of the main component, regardless of the impurities' structures. The qNMR result of 98.6% likely represents a more accurate purity value.
Conclusion: An Authoritative Tool for Purity Assessment
Quantitative NMR has proven to be a robust, precise, and highly accurate primary method for determining the purity of organic molecules like 1-(2,2-Dimethylpropyl)piperidin-3-ol.[7][12] Its strength lies in its direct measurement capability, which is independent of the chemical properties of potential impurities and does not require an analyte-specific reference standard. While chromatographic techniques remain indispensable for identifying and separating impurities, qNMR offers an orthogonal, fast, and non-destructive method that provides a definitive and trustworthy purity value.[4][12] For researchers, scientists, and drug development professionals, integrating qNMR into quality control workflows provides a higher level of confidence and a more complete analytical picture, ensuring the integrity of critical chemical entities from discovery through to production.
References
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]
-
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed.[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. (Video).[Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Magnetic Resonance in Chemistry.[Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.[Link]
-
Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed.[Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP).[Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.[Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.[Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.[Link]
-
qNMR - Quantitative Analysis by NMR. FUJIFILM Wako Pure Chemical Corporation.[Link]
-
Quantitative NMR. Organic Primary Standards Group.[Link]
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications.[Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.[Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed.[Link]
-
Piperidine. ChemIDplus.[Link]
-
Piperidine. Wikipedia.[Link]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. usp.org [usp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol, a substituted piperidine derivative. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste management and are designed to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile: A Prudent First Step
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 1-(2,2-Dimethylpropyl)piperidin-3-ol may not be readily available, data from analogous piperidine compounds, such as 3-Hydroxypiperidine, provide critical insights. These compounds are typically classified as hazardous for multiple reasons.
Key Hazard Considerations for Substituted Piperidines:
| Hazard Classification | Description | Potential Risks |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Exposure can lead to immediate health effects. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Direct contact can result in serious and irreversible tissue damage.[1] |
| Flammability | Flammable liquid and vapor. | Vapors can form explosive mixtures with air and may travel to an ignition source.[2][3][4] |
Given these potential hazards, 1-(2,2-Dimethylpropyl)piperidin-3-ol must be handled as a hazardous waste. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of such materials.[5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol from the point of generation to its final removal by a licensed waste management facility.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is the first line of defense against chemical exposure.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.
-
Body Protection: A flame-retardant and chemical-resistant lab coat is mandatory.[7]
-
Ventilation: All handling of 1-(2,2-Dimethylpropyl)piperidin-3-ol and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]
-
Dedicated Waste Container: Designate a specific, compatible waste container for 1-(2,2-Dimethylpropyl)piperidin-3-ol and its residues.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap. Do not use metal containers for corrosive substances.[10]
-
Incompatible Wastes: Never mix 1-(2,2-Dimethylpropyl)piperidin-3-ol waste with incompatible materials such as strong oxidizing agents or acids.[8][11]
Step 3: Labeling of Hazardous Waste Containers
Accurate and clear labeling is a critical regulatory requirement.[12][13]
-
"Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste."
-
Chemical Identification: List the full chemical name: "1-(2,2-Dimethylpropyl)piperidin-3-ol." Avoid abbreviations or chemical formulas.
-
Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms for corrosive, toxic, and flammable hazards.
Step 4: On-site Accumulation and Storage
Laboratories are permitted to accumulate hazardous waste at or near the point of generation for a limited time.[10]
-
Secure Storage: Store the waste container in a designated satellite accumulation area that is under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[9]
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with 1-(2,2-Dimethylpropyl)piperidin-3-ol must be treated as hazardous waste.
-
Solid Waste: Contaminated personal protective equipment (gloves, lab coats), absorbent materials from spill cleanups, and empty chemical containers should be collected in a separate, clearly labeled solid hazardous waste container.[10]
-
Empty Containers: A container that held 1-(2,2-Dimethylpropyl)piperidin-3-ol is considered "empty" only after it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][14]
Step 6: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed hazardous waste management company.[15]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Manifesting: A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody as mandated by the Resource Conservation and Recovery Act (RCRA).[16]
Decision-Making for Chemical Waste Disposal
The following diagram illustrates the logical flow for determining the proper disposal pathway for laboratory chemical waste like 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Caption: A flowchart outlining the decision-making process for the proper disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard identification, proper segregation, clear labeling, and professional disposal, researchers can ensure they are in compliance with all relevant regulations and are fostering a culture of safety within their laboratories. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety department for specific guidance.[6][12]
References
- Apollo Scientific. (n.d.). Safety Data Sheet: 1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDIN-1-YLPROPAN-2-OL HYDROCHLORIDE.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dimethylpiperidine, mixture of cis and trans.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Google. (n.d.). Time in Singapore.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from Jubilant Life Sciences Limited website.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Occupational Safety and Health Administration. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Occupational Safety and Health Administration. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from Administration for Strategic Preparedness and Response (ASPR) website.
- Occupational Safety and Health Administration. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
- Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
- SynQuest Laboratories, Inc. (n.d.). 1-(2,2-Dimethylpropyl)piperazine Safety Data Sheet.
- TCI Chemicals. (2024, November 26). Safety Data Sheet.
- Thermo Fisher Scientific. (2023, August 11). Safety Data Sheet: Piperidine hydrochloride.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Hydroxypiperidine.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Vertex AI Search. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now.
- Wiley Online Library. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. epa.gov [epa.gov]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. calpaclab.com [calpaclab.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. fishersci.com [fishersci.com]
- 12. osha.gov [osha.gov]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. vumc.org [vumc.org]
- 15. sustainable-markets.com [sustainable-markets.com]
- 16. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling and Disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol
For professionals in the vanguard of drug discovery and chemical research, the synthesis and application of novel molecular entities are a daily reality. With innovation comes the profound responsibility of ensuring safety. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural analogy to piperidine and its derivatives necessitates a cautious and informed approach to its management in the laboratory. The protocols outlined herein are synthesized from established safety principles for analogous chemical structures, ensuring a self-validating system of laboratory safety.
Hazard Assessment: An Informed Perspective
The foundational principle of safe chemical handling is a thorough understanding of potential hazards. Given the piperidine core of 1-(2,2-Dimethylpropyl)piperidin-3-ol, we must anticipate a hazard profile similar to that of piperidine and other substituted piperidinols. These compounds are typically classified as corrosive, flammable, and toxic.[1][2] Therefore, it is prudent to treat 1-(2,2-Dimethylpropyl)piperidin-3-ol as a substance that can cause severe skin burns and eye damage, is harmful if swallowed, inhaled, or absorbed through the skin, and may be flammable.[1][2]
Key Anticipated Hazards:
-
Corrosivity: Capable of causing severe burns to skin and eyes upon contact.[3]
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed dermally.[1]
-
Flammability: The liquid and its vapors may be flammable.[1][4][5]
-
Irritation: May cause respiratory tract irritation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is non-negotiable when handling piperidine derivatives. The following table summarizes the essential PPE, with the rationale for each selection.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | To provide comprehensive protection against splashes and vapors that can cause severe eye damage and skin burns.[4][7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | To prevent skin contact, which can lead to burns and toxic absorption. Always inspect gloves before use and refer to the manufacturer's breakthrough time data.[1][4][7] |
| Body Protection | A flame-retardant lab coat, worn fully buttoned, with chemical-resistant apron. | To protect against splashes and potential ignition sources. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of potentially toxic and corrosive vapors.[4] |
Operational Protocol: From Benchtop to Waste Stream
The following step-by-step workflow is designed to minimize exposure and mitigate risks during the handling and use of 1-(2,2-Dimethylpropyl)piperidin-3-ol.
Preparation and Handling
-
Engineering Controls: All work with 1-(2,2-Dimethylpropyl)piperidin-3-ol must be conducted in a properly functioning chemical fume hood. Ensure adequate ventilation.
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Dispensing: When transferring the chemical, use non-sparking tools and ground all equipment to prevent static discharge.[1][5]
-
Spill Preparedness: Keep a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), and a dedicated, labeled container for spill waste.[7]
Spill Management
In the event of a spill, immediate and decisive action is critical.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.[7]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.[7][8]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Disposal Plan: A Responsible Conclusion
The disposal of 1-(2,2-Dimethylpropyl)piperidin-3-ol and any associated contaminated materials must be managed as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all waste containing 1-(2,2-Dimethylpropyl)piperidin-3-ol.[7][10]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[7][10]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and empty containers, are to be disposed of as solid hazardous waste.[10]
-
Liquid Waste: Unused or waste solutions of the chemical should be collected in a separate, labeled hazardous waste container.
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines.[10]
Storage and Final Disposal
-
Secure Storage: Keep waste containers tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area.[7][10]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10]
Workflow Visualization
The following diagram illustrates the lifecycle of handling 1-(2,2-Dimethylpropyl)piperidin-3-ol in a laboratory setting, from initial preparation to final disposal.
Caption: Safe handling workflow for 1-(2,2-Dimethylpropyl)piperidin-3-ol.
References
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (2025, December).
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem.
- Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7).
- PIPERIDINE FOR SYNTHESIS - Loba Chemie.
- Safety Data Sheet: Piperidine - Carl ROTH.
- Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
- 1-(2-CHLOROETHYL)PIPERIDINE HYDROCHLORIDE - SD Fine-Chem.
- 3 - SAFETY DATA SHEET. (2025, December 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Material Safety Data Sheet - SIGMA-ALDRICH. (2012, January 17).
- 2 - SAFETY DATA SHEET. (2024, November 1).
- Safety Data Sheet - Merck Millipore. (2021, March 15).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 5).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).
- 1-(2,2-Dimethylpropyl)piperazine.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. gustavus.edu [gustavus.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

